3-(Morpholinomethyl)benzoic Acid
Description
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13/h1-3,8H,4-7,9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLRLAYVCUNAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428100 | |
| Record name | 3-[(Morpholin-4-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67451-81-4 | |
| Record name | 3-[(Morpholin-4-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 3-(Morpholinomethyl)benzoic Acid
[1][2]
Executive Summary
3-(Morpholinomethyl)benzoic acid (CAS: 67451-81-4) is a bifunctional aromatic building block extensively utilized in medicinal chemistry and fragment-based drug design (FBDD).[1][2] Characterized by a zwitterionic core structure—comprising an acidic benzoate moiety and a basic morpholinylalkyl group—this compound serves as a critical intermediate for introducing solubility-enhancing motifs into lipophilic drug scaffolds.[2] Its utility spans the synthesis of antitumor agents, kinase inhibitors, and GPCR ligands, where the morpholine ring modulates physicochemical properties (LogD, metabolic stability) and the carboxylic acid facilitates diverse conjugation chemistries.[1]
Chemical Identity & Structural Analysis[3]
The compound consists of a benzene ring substituted at the meta position with a morpholinomethyl group relative to a carboxylic acid functionality.[2] This meta-substitution pattern is pivotal, offering a distinct vector for structure-activity relationship (SAR) exploration compared to para-substituted analogs.[1][2]
| Parameter | Data |
| IUPAC Name | 3-(Morpholin-4-ylmethyl)benzoic acid |
| Common Name | 3-(Morpholinomethyl)benzoic acid |
| CAS Number | 67451-81-4 |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| SMILES | O=C(O)C1=CC=CC(CN2CCOCC2)=C1 |
| InChI Key | Unique identifier derived from structure (e.g., Computed) |
| Appearance | White to off-white crystalline solid |
Structural Features[1][2][5][6][7][8][9][10]
-
Amphoteric Nature: The molecule possesses both a proton-donating carboxyl group (
) and a proton-accepting tertiary amine ( ).[1][2] -
Zwitterionic Equilibrium: In the solid state and at neutral pH, the compound predominantly exists as a zwitterion (inner salt), which significantly influences its solubility profile and melting point.[1]
-
Morpholine Ring: Acts as a bioisostere for piperazine or piperidine but with lowered lipophilicity (
reduction) due to the ether oxygen.
Physicochemical Profile
Understanding the physicochemical behavior of 3-(Morpholinomethyl)benzoic acid is essential for optimization in synthesis and formulation.[2]
| Property | Value / Characteristic | Significance |
| Melting Point | >200 °C (Decomposition) | Typical of zwitterionic amino-acid-like structures; indicates strong intermolecular ionic bonding in the crystal lattice.[1][2] |
| Solubility (Water) | pH-dependent | High solubility at pH < 3 (Cationic) and pH > 9 (Anionic); moderate to low at isoelectric point (pI).[1] |
| Solubility (Organic) | Soluble in DMSO, Methanol | Limited solubility in non-polar solvents (Hexane, DCM) unless derivatized or pH-adjusted.[1] |
| pKa (Acid) | ~4.0 (Carboxyl) | Determines ionization state in physiological buffers.[1] |
| pKa (Base) | ~8.0 (Morpholine N) | Determines protonation state; crucial for lysosomal trapping potential in drug design.[1] |
| LogP | ~1.2 (Estimated) | Moderate lipophilicity; optimized for oral bioavailability (Lipinski's Rule of 5 compliant).[1] |
pH-Dependent Speciation
The ionization state dictates the isolation method.[2] At neutral pH, the net charge is zero (zwitterion), often leading to precipitation from aqueous reaction mixtures.[1]
Figure 1: pH-dependent ionization states of 3-(Morpholinomethyl)benzoic acid.
Synthetic Pathways & Manufacturing[2]
The synthesis of 3-(Morpholinomethyl)benzoic acid typically proceeds via nucleophilic substitution or reductive amination.[2] The choice of pathway depends on the availability of starting materials (3-chloromethylbenzoic acid vs. 3-carboxybenzaldehyde).[1][2]
Method A: Nucleophilic Substitution (Standard Lab Scale)
This route utilizes 3-(chloromethyl)benzoic acid (or its ester) and morpholine.[1]
-
Reagents: 3-(Chloromethyl)benzoic acid, Morpholine (excess), Solvent (THF, DMF, or Acetonitrile).[1]
-
Conditions: Reflux (60–80 °C) for 4–12 hours.
-
Workup:
Method B: Reductive Aminination
This route avoids halogenated precursors and is often preferred for "green" chemistry requirements.[2]
-
Reagents: 3-Formylbenzoic acid, Morpholine, Reducing Agent (NaBH(OAc)₃ or NaBH₃CN).[1]
-
Solvent: DCE (Dichloroethane) or Methanol with catalytic Acetic Acid.[2]
-
Mechanism: Formation of an iminium ion intermediate followed by hydride reduction.[2]
Figure 2: Nucleophilic substitution pathway for the synthesis of the target compound.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following spectral signatures are diagnostic.
1H NMR (DMSO-d6, 400 MHz)
-
Aromatic Region (7.4 – 8.0 ppm): Four protons corresponding to the 1,3-disubstituted benzene ring.[1] Look for a singlet (~7.9 ppm) for the proton between the substituents, and multiplet patterns for the remaining three.
-
Benzylic Methylene (3.5 – 3.7 ppm): A sharp singlet integrating to 2H (
).[1][2] -
Morpholine Ring (2.3 – 3.6 ppm):
Mass Spectrometry (ESI-MS)[1][2]
Applications in Drug Discovery[1][6][7]
Fragment-Based Drug Design (FBDD)
3-(Morpholinomethyl)benzoic acid is a "privileged structure" in FBDD.[1][2] The carboxylic acid allows for amide coupling to generate libraries, while the morpholine tail confers:
-
Solubility: Increases aqueous solubility of hydrophobic pharmacophores.[2]
-
Metabolic Stability: The ether oxygen reduces the basicity of the nitrogen, lowering susceptibility to CYP450 oxidation compared to piperidines.[2]
-
Target Interaction: The morpholine oxygen can serve as a hydrogen bond acceptor in enzyme active sites (e.g., Kinase hinge regions).[2]
Key Reaction: Amide Coupling Protocol
Objective: Coupling 3-(Morpholinomethyl)benzoic acid with an amine (
-
Activation: Dissolve acid in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 10 mins to form the activated ester.
-
Coupling: Add amine (
). Stir at RT for 2–16 hours.[2] -
Purification: Since the product is basic, purification via Reverse Phase HPLC (0.1% Formic Acid) or SCX (Strong Cation Exchange) cartridges is highly effective.
Handling, Stability & Safety
Storage & Stability[1][2][3][8]
-
Hygroscopicity: The zwitterionic salt can be hygroscopic.[2] Store in a desiccator.
-
Temperature: Stable at room temperature; however, long-term storage at 2–8 °C is recommended to prevent slow decarboxylation or oxidation.[2]
-
Reactivity: Incompatible with strong oxidizing agents.[2] Avoid acid chlorides without protecting the tertiary amine (though the amine is less nucleophilic than primary amines, salt formation will occur).
Safety (GHS Classification)[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7152692, 3-(Morpholinomethyl)benzoic acid.[2] Retrieved from [Link][1]
-
Cenmed Enterprises. Product Specification: 3-(Morpholinomethyl)benzoic Acid (CAS 67451-81-4).[1][2][4][5] Retrieved from [Link][1]
-
ResearchGate. Development of 3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents.[2] Retrieved from [Link]
3-(Morpholinomethyl)benzoic Acid solubility in DMSO and other solvents
Title: Technical Guide: Solubility Profiling and Stock Solution Preparation for 3-(Morpholinomethyl)benzoic Acid (CAS 67451-81-4)
Executive Summary This technical guide provides a rigorous framework for the solubilization and handling of 3-(Morpholinomethyl)benzoic Acid (CAS 67451-81-4). As a zwitterionic intermediate frequently used in medicinal chemistry (e.g., as a fragment for kinase inhibitors or protein-protein interaction modulators), its solubility is governed by the interplay between its acidic benzoate core and the basic morpholine moiety.[1] This guide outlines the physicochemical rationale for solvent selection, detailed protocols for preparing robust stock solutions in DMSO, and strategies for aqueous formulation.[1]
Part 1: Physicochemical Profile & Solubility Logic[1]
To master the solubility of this compound, one must understand its "internal salt" behavior.[1]
-
Chemical Nature: Amphoteric / Zwitterionic.[1]
-
Acidic Moiety: Benzoic acid (approx.[1][2][3] pKa ~4.2).[1][2][3]
-
Basic Moiety: Tertiary amine in the morpholine ring (approx.[1] pKa ~8.3).[1]
-
Isoelectric Point (pI): ~6.0–6.5.[1]
The Solubility Trap: At neutral pH (water, pH 7), the compound exists largely in a zwitterionic state (COO⁻ / NH⁺).[1] This charge neutralization maximizes crystal lattice energy and minimizes aqueous solubility. To dissolve it in water, you must break this internal salt by moving the pH away from the pI (using 1.0 eq of NaOH or HCl).[1]
Solvent Compatibility Matrix:
| Solvent | Solubility Rating | Primary Utility | Notes |
| DMSO | High (>50 mM) | Stock Solutions | Disrupts zwitterionic lattice effectively. |
| Water (pH 7) | Low | Not Recommended | Likely to precipitate near pI.[1] |
| 0.1 M NaOH | High | Aqueous Assays | Forms the sodium benzoate salt. |
| 0.1 M HCl | High | Aqueous Assays | Forms the morpholinium chloride salt. |
| Methanol/Ethanol | Moderate/High | Synthesis/Analysis | Protic nature stabilizes ions. |
| DCM/Chloroform | Low/Moderate | Extraction | Poor solvation of zwitterions. |
Part 2: DMSO Stock Solution Protocol (The Gold Standard)
Objective: Prepare a stable 50 mM stock solution in Dimethyl Sulfoxide (DMSO).
Reagents:
-
Compound: 3-(Morpholinomethyl)benzoic Acid (Solid, >95% purity).[1]
-
Solvent: Anhydrous DMSO (Grade: Cell Culture or ACS Spectrophotometric, ≥99.9%).[1]
Step-by-Step Workflow:
-
Molar Calculations:
-
Weighing & Transfer:
-
Weigh the solid into a sterile, amber glass vial (borosilicate).
-
Note: Avoid polystyrene tubes for long-term storage as DMSO can leach plasticizers.
-
-
Solvation (The "Wetting" Technique):
-
Dissolution Validation:
-
Sonication: Sonicate in a water bath at room temperature (25°C) for 5–10 minutes.
-
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear with no "schlieren" lines (swirls indicating density gradients) or particulates.[1]
-
-
Storage:
-
Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.
-
Store at -20°C or -80°C .
-
Shelf Life: Typically 6 months in anhydrous DMSO at -20°C.
-
Part 3: Aqueous Formulation & pH Adjustment[1]
The Challenge: Diluting a DMSO stock into an aqueous buffer (e.g., PBS) can cause precipitation if the final pH lands near the compound's isoelectric point.[1]
Self-Validating Protocol for Aqueous Dilution:
-
Check Buffer pH: Ensure your assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES or Tris) to maintain pH away from 6.0.[1]
-
Stepwise Dilution:
-
Visual Confirmation:
-
If the solution turns cloudy, the compound has precipitated.[1]
-
Rescue: Add dilute NaOH (if basic pH is tolerated) or HCl to shift the equilibrium.
-
Part 4: Visualization of Workflows
Diagram 1: Solubility Decision Tree
This diagram guides the researcher in selecting the correct solvent system based on the intended application.[1]
Caption: Decision tree for solvent selection based on the physicochemical state of the zwitterion.
Diagram 2: Stock Solution Preparation Workflow
A self-validating loop to ensure complete dissolution.[1]
Caption: Step-by-step workflow for preparing a homogenous DMSO stock solution.
References
-
Compound Identification
-
Sigma-Aldrich. 3-(Morpholinomethyl)benzoic acid (CAS 67451-81-4) Product Detail. Available at:
-
Fisher Scientific. 3-(Morpholinomethyl)benzoic Acid Specifications. Available at: [1]
-
-
General Solubility Protocols
-
Zwitterionic Solvent Behavior
-
Black, S. N., et al. "Structure, Solubility, and Stability of Zwitterionic Cocrystals." Journal of Pharmaceutical Sciences. Available at: (General principle reference).[1]
-
Sources
Structural Pharmacology & Mechanistic Speculation of 3-(Morpholinomethyl)benzoic Acid
A Fragment-Based Drug Discovery (FBDD) Perspective[1][2]
Executive Summary
3-(Morpholinomethyl)benzoic acid (3-MMBA) represents a "privileged scaffold" in modern medicinal chemistry. While primarily utilized as a synthetic intermediate, its structural architecture—combining a solubilizing, metabolically stable morpholine ring with a polar, ionizable benzoic acid moiety via a methylene bridge—makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD).
This technical guide analyzes the theoretical mechanisms of action (MoA) of 3-MMBA as a ligand. We explore its potential to inhibit kinases, modulate protein-protein interactions (PPIs), and serve as a bioisostere in lead optimization.
Chemoinformatic & Structural Profile
To understand the mechanistic potential of 3-MMBA, we must first analyze its physicochemical properties. The molecule operates as a zwitterionic pharmacophore at physiological pH, capable of simultaneous hydrogen bond donation and acceptance.
| Property | Value (Approx.) | Mechanistic Implication |
| Molecular Weight | 221.25 Da | Ideal for FBDD (Rule of 3 compliant). Allows room for "growing" the molecule. |
| cLogP | ~1.2 | Optimal lipophilicity for membrane permeability without aggregation. |
| pKa (Acid) | ~4.2 | Deprotonated (COO⁻) at pH 7.4; forms salt bridges with Lys/Arg residues. |
| pKa (Base) | ~8.3 | Protonated (NH⁺) at pH 7.4; improves solubility and mimics basic side chains. |
| Rotatable Bonds | 3 | Low entropic penalty upon binding to protein targets. |
Pharmacophore Visualization
The following diagram illustrates the functional regions of 3-MMBA, highlighting its dual-nature binding capability.
Figure 1: Pharmacophore mapping of 3-MMBA showing potential binding vectors to protein targets.
Mechanistic Speculation: Three Modes of Action
Since 3-MMBA is a fragment, its "mechanism" is defined by how it anchors to a binding pocket. We propose three primary binding modes based on structural homology to known drugs.
Mode A: Kinase Hinge Binding (The "Gefitinib" Analog)
Morpholine is a common bioisostere found in kinase inhibitors (e.g., Gefitinib, Pictilisib).
-
Mechanism: The ether oxygen of the morpholine ring acts as a hydrogen bond acceptor for the amide backbone of the kinase hinge region (typically a Valine or Leucine residue).
-
Role of Benzoic Acid: The acidic tail extends into the solvent front or interacts with the conserved Lysine-Glutamate salt bridge (catalytic triad), stabilizing the inactive conformation (Type II inhibition).
Mode B: Epigenetic Reader Domain Mimicry
Bromodomains (BRD) recognize acetylated lysine residues on histones.
-
Mechanism: The benzoic acid moiety mimics the acetyl-lysine carbonyl, anchoring into the deep hydrophobic pocket of BRD4 or similar epigenetic readers.
-
Role of Morpholine: It sits at the rim of the pocket, improving solubility and preventing non-specific hydrophobic collapse, a common issue in epigenetic inhibitors.
Mode C: Metalloproteinase Chelation
Zinc-dependent metalloproteinases (MMPs) require a zinc-binding group (ZBG).
-
Mechanism: The carboxylate group of the benzoic acid monodentately or bidentately chelates the catalytic Zinc (Zn²⁺) ion in the active site.
-
Selectivity: The morpholine ring occupies the S1' specificity pocket, determining selectivity between MMP isoforms (e.g., MMP-9 vs. MMP-13).
Experimental Validation Protocols
To validate these speculative mechanisms, a rigorous FBDD workflow is required. Below are self-validating protocols for confirming binding affinity and mode.
Protocol 1: Surface Plasmon Resonance (SPR) Screening
SPR is the gold standard for detecting low-affinity fragment interactions (
Objective: Determine
-
Sensor Chip Preparation:
-
Use a CM5 Series S sensor chip.
-
Activate flow cells with EDC/NHS (1:1 ratio) for 7 minutes.
-
Immobilize the target protein (20
in 10 mM Acetate pH 5.0) to a density of ~3000 RU (high density required for fragments). -
Block reference cell with Ethanolamine.
-
-
Compound Preparation:
-
Dissolve 3-MMBA in 100% DMSO to 100 mM.
-
Dilute to varying concentrations (e.g., 500
down to 15 ) in Running Buffer (PBS-P+ with 2% DMSO). Crucial: Match DMSO concentration exactly to prevent bulk refractive index errors.
-
-
Injection Cycle:
-
Flow Rate: 30
. -
Contact Time: 60 seconds (fast association expected).
-
Dissociation Time: 120 seconds.
-
Wash: 50% DMSO pulse to remove sticky aggregates.
-
-
Data Analysis:
-
Solvent correction is mandatory.
-
Fit data to a 1:1 Steady State Affinity model (fragments rarely show kinetic curvature).
-
Protocol 2: X-Ray Crystallography (Soak Method)
Unambiguous proof of the binding mode requires structural data.
Objective: Obtain a co-crystal structure of 3-MMBA bound to the target.
-
Crystal Growth: Grow apo-crystals of the target protein using standard vapor diffusion (hanging drop) methods.
-
Soaking Solution:
-
Prepare a "cocktail" containing the reservoir solution + 20-50 mM 3-MMBA.
-
Note: Fragments have low affinity; high concentration is necessary to drive occupancy.
-
Limit DMSO concentration to <10% to avoid cracking crystals.
-
-
Incubation: Soak crystals for 1 hour to 24 hours. Monitor for cracking/dissolution.
-
Cryoprotection & Data Collection:
-
Transfer crystal to cryo-solution containing ligand.
-
Flash cool in liquid nitrogen.
-
Collect data at a synchrotron source (high resolution <2.0 Å is needed to resolve the ligand density).
-
-
Refinement: Look for
difference density in the binding pocket. Model the morpholine ring into the density (chair conformation).
Integrated Screening Workflow
The following Graphviz diagram outlines the logical flow from library selection to lead optimization, specifically for a fragment like 3-MMBA.
Figure 2: Fragment-Based Drug Discovery workflow for validating 3-MMBA activity.
Conclusion
3-(Morpholinomethyl)benzoic acid is a versatile chemical probe.[1] Its mechanism of action is context-dependent:
-
As a Kinase Inhibitor Fragment: It targets the ATP hinge via the morpholine oxygen.[2]
-
As a PPI Inhibitor: It mimics acidic residues via the benzoic acid tail.
For researchers, the value of 3-MMBA lies not in its potency as a standalone drug, but in its ligand efficiency (LE) . It provides a high-quality starting point for "fragment growing," where synthetic chemists can attach additional pharmacophores to the phenyl ring to reach nanomolar affinity.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to molecular interactions." Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
-
Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 6, 211–219. Link
-
PubChem Compound Summary. (2024). "3-(Morpholinomethyl)benzoic acid." National Center for Biotechnology Information. Link
-
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[3] Nature Chemistry, 1, 187–192. Link
Sources
- 1. CAS 15996-76-6: 4-(Aminomethyl)benzonitrile hydrochloride [cymitquimica.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
An In--Depth Technical Guide to Identifying and Validating Therapeutic Targets for 3-(Morpholinomethyl)benzoic Acid
Abstract: 3-(Morpholinomethyl)benzoic acid is a synthetic compound that marries two scaffolds of significant medicinal importance: the benzoic acid core and the morpholine moiety. While direct pharmacological data on this specific molecule is nascent, its constituent parts are well-established "privileged structures" in drug discovery. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate potential therapeutic targets for this compound. We will deconstruct the molecule's structural rationale, propose high-priority target classes based on existing evidence from analogous compounds, and provide detailed, field-proven experimental protocols for a phased validation approach, from initial screening to cellular target engagement and in-silico modeling. This document serves as a strategic roadmap for unlocking the therapeutic potential of 3-(Morpholinomethyl)benzoic acid.
Part 1: Molecular Scaffolding and Rationale for Target Exploration
The predictive power of medicinal chemistry often lies in understanding the contribution of individual pharmacophores to a molecule's overall biological activity. The structure of 3-(Morpholinomethyl)benzoic acid presents a compelling case for targeted investigation based on the well-documented roles of its two primary chemical motifs.
The Morpholine Moiety: A Privileged Scaffold in Drug Discovery
The morpholine ring is a heterocyclic motif frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its presence is associated with a wide array of therapeutic effects, including anticancer, anti-depressant, and anti-diabetic activities.[2] The nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, while the ring itself is metabolically stable and can improve a compound's physicochemical properties, such as solubility and bioavailability.[2]
Crucially, the morpholine scaffold is a cornerstone of many targeted therapies, particularly kinase inhibitors.[1] Its ability to form key interactions within the ATP-binding pocket of kinases has been leveraged in the development of inhibitors for critical cancer and neuro-inflammatory targets, such as Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[3][4] This makes any morpholine-containing compound an immediate candidate for kinase-related investigations.
The Benzoic Acid Core: A Versatile Anchor for Biological Activity
Benzoic acid and its derivatives are ubiquitous in nature and pharmacology. The carboxylic acid group is a potent hydrogen bond donor and acceptor, allowing it to anchor molecules to protein targets. This scaffold is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[5][6][7][8] Derivatives of benzoic acid have been synthesized and evaluated for numerous therapeutic applications, including cancer, where they can serve as a foundational structure for more complex inhibitors.[9] The interaction of benzoic acid derivatives with major plasma proteins like serum albumin has also been well-characterized, which is a critical aspect of drug distribution and pharmacokinetics.[10][11]
Integrated Hypothesis: A Candidate for Targeted Therapy
The combination of the kinase-targeting morpholine ring with the versatile benzoic acid anchor suggests that 3-(Morpholinomethyl)benzoic acid is a strong candidate for investigation as an enzyme or receptor inhibitor. The structural precedent set by analogous molecules provides a logical starting point for forming concrete, testable hypotheses about its molecular targets.
Part 2: Primary Hypothesized Target Classes
Based on the structural analysis, we can prioritize several classes of proteins as high-probability targets for 3-(Morpholinomethyl)benzoic acid.
Protein Kinases: The Foremost Therapeutic Opportunity
Rationale: The link between the morpholine moiety and kinase inhibition is exceptionally strong.[3][4] Furthermore, a study on 3-(morpholinomethyl)benzofuran derivatives—structurally similar compounds—demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis.[12][13] This provides direct analog evidence that the "3-(morpholinomethyl)" substitution pattern is compatible with kinase inhibition.
-
High-Priority Targets:
-
Proposed Mechanism of Interaction: The morpholine group is hypothesized to occupy the ATP-binding pocket, forming hydrogen bonds with the hinge region of the kinase. The benzoic acid tail could then extend to form additional interactions, such as salt bridges or hydrogen bonds with charged or polar residues, thereby enhancing potency and selectivity.
Inflammatory Pathway Enzymes
Rationale: Both benzoic acid and morpholine derivatives have been independently associated with anti-inflammatory properties.[6][14] This suggests that the combined molecule could target key enzymes in inflammatory cascades.
-
High-Priority Targets:
-
Cyclooxygenase (COX-1 and COX-2): Central enzymes in the prostaglandin synthesis pathway.
-
5-Lipoxygenase (5-LOX): A key enzyme in the leukotriene synthesis pathway.
-
Neuro-active Enzymes
Rationale: Morpholine-based compounds are actively being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[15] This is often achieved by inhibiting key enzymes involved in neurotransmitter metabolism or protein aggregation.
-
High-Priority Targets:
-
Acetylcholinesterase (AChE): A primary target for Alzheimer's disease therapy.
-
Monoamine Oxidase (MAO-A and MAO-B): Targets for depression and Parkinson's disease.
-
Part 3: A Phased Experimental Framework for Target Validation
A disciplined, multi-phase approach is essential to efficiently move from hypothesis to validated target. This framework is designed to maximize data quality and confidence at each stage.
Phase 1: Initial Target Binding and Functional Screening
The objective of this phase is to perform a broad, unbiased assessment of the compound's activity against the hypothesized target classes to identify initial "hits."
Caption: Phase 1 parallel screening and hit validation workflow.
-
Objective: To identify which kinase(s), if any, are inhibited by the compound from a large, representative panel.
-
Methodology:
-
Outsource screening to a specialized vendor (e.g., Eurofins DiscoverX, Promega).
-
Provide the compound at a purity of >98% with accurate concentration determination.
-
Request a primary screen at a single concentration (typically 10 µM) against a panel of 400+ human kinases. The assay format is typically a competition binding assay (e.g., KINOMEscan) or an enzymatic activity assay.
-
Causality: This broad screen is the most cost-effective way to survey the "kinome." A single high concentration is used to ensure no potential targets are missed. Hits are typically defined as >90% inhibition.
-
For any primary hits, perform a secondary dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kᵢ).
-
-
Objective: To confirm a direct physical interaction between the compound and a purified protein identified as a "hit" in functional screens.
-
Methodology:
-
Prepare a master mix containing the purified target protein (e.g., recombinant PI3Kγ) at a final concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Add a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange, at a 5X final concentration.
-
Dispense the master mix into a 96-well PCR plate.
-
Add 3-(Morpholinomethyl)benzoic acid to wells to achieve a final concentration range (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control.
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, while monitoring fluorescence.
-
Causality: As the protein unfolds (melts) due to heat, its hydrophobic core becomes exposed, causing the dye to bind and fluoresce. A ligand that binds and stabilizes the protein will increase the temperature required to unfold it. The melting temperature (Tₘ) is the inflection point of the curve. A positive shift in Tₘ (ΔTₘ) in the presence of the compound is strong evidence of direct binding.
-
| Target | Assay Type | Result (IC₅₀ or Kᵢ) | Direct Binding (ΔTₘ) | Priority |
| PI3Kγ | Enzymatic Assay | 150 nM | + 4.2 °C | High |
| mTOR | Enzymatic Assay | 800 nM | + 1.8 °C | Medium |
| VEGFR-2 | Binding Assay | 250 nM | + 3.5 °C | High |
| COX-2 | Enzymatic Assay | 2.5 µM | + 0.8 °C | Low |
| AChE | Enzymatic Assay | > 10 µM | Not Tested | None |
Phase 2: Cellular Target Engagement and Mechanism of Action
Once direct binding and functional inhibition are confirmed in vitro, it is critical to verify that the compound engages its target within the complex environment of a living cell.
Caption: Phase 2 workflow for confirming cellular target engagement.
-
Objective: To provide definitive evidence of target engagement in intact cells.
-
Methodology:
-
Culture an appropriate cell line (e.g., a cancer cell line with an active PI3K pathway) to 80% confluency.
-
Treat cells with either vehicle (DMSO) or 3-(Morpholinomethyl)benzoic acid at various concentrations (e.g., 10x the in vitro IC₅₀) for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in a small volume.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40 °C to 64 °C) for 3 minutes using a thermal cycler, then cool immediately.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) fraction by centrifugation.
-
Analyze the amount of soluble target protein (e.g., PI3Kγ) remaining at each temperature for both vehicle and drug-treated samples via Western Blot or ELISA.
-
Causality: Similar to DSF, compound binding stabilizes the target protein against heat-induced denaturation. In drug-treated cells, more target protein will remain in the soluble fraction at higher temperatures compared to vehicle-treated cells. This shift provides incontrovertible proof of target engagement in a physiological context.
-
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Phase 3: In Silico Modeling
Molecular docking can provide structural hypotheses for the observed binding and guide future lead optimization efforts.
-
Objective: To predict the binding mode of the compound within the active site of a validated target.
-
Methodology:
-
Obtain a high-resolution crystal structure of the target protein (e.g., PI3Kγ) from the Protein Data Bank (PDB).
-
Prepare the protein structure using software like Schrödinger Maestro or AutoDock Tools. This involves removing water molecules, adding hydrogens, and assigning correct bond orders and charges.
-
Prepare the ligand (3-(Morpholinomethyl)benzoic acid) by generating a 3D conformation and assigning appropriate charges (e.g., using LigPrep).
-
Define the binding site (grid generation) based on the location of a co-crystallized ligand or known active site residues.
-
Dock the ligand into the prepared receptor grid using a docking program (e.g., Glide, AutoDock Vina).
-
Analyze the resulting poses based on docking score and visual inspection of key interactions (hydrogen bonds, salt bridges, hydrophobic contacts).
-
Causality: The docking algorithm systematically samples conformations of the ligand within the active site and scores them based on a force field that estimates binding affinity. The top-scoring poses represent the most plausible binding modes.
-
Part 4: Summary and Future Directions
This guide outlines a systematic, evidence-based strategy for elucidating the therapeutic targets of 3-(Morpholinomethyl)benzoic acid. By leveraging chemoinformatic predictions based on its privileged scaffolds, a series of high-probability target classes can be identified. The proposed phased experimental framework, beginning with broad functional screening and progressing through rigorous biophysical and cellular validation, provides a clear and efficient path to confirming these targets.
The most promising therapeutic avenues for this compound appear to be in oncology and inflammation , with protein kinases (specifically PI3K and VEGFR families) representing the highest-priority targets. Successful validation of a primary target through the described workflows would trigger the next critical phases of drug development, including lead optimization to improve potency and selectivity, comprehensive ADME/Tox profiling, and ultimately, evaluation in preclinical in vivo models of disease.
References
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Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: ResearchGate URL: [Link]
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Title: Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells Source: PubMed Central URL: [Link]
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Title: What is the mechanism of Benzoic Acid? Source: Patsnap Synapse URL: [Link]
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Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PubMed Central URL: [Link]
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Title: SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] Source: Rasayan Journal of Chemistry URL: [Link]
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Title: Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative Source: International Journal of Advanced Research in Science, Communication and Technology URL: [Link]
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Title: Biological activities of morpholine derivatives and molecular targets involved. Source: ResearchGate URL: [Link]
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Title: Exploring the Applications of 3-(Bromomethyl)benzoic Acid in Chemical Research Source: Chemspace URL: [Link]
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Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis Source: Taylor & Francis Online URL: [Link]
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Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL: [Link]
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Title: A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives Source: ResearchGate URL: [Link]
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Title: Conformational polymorphism of 3-(azidomethyl)benzoic acid Source: PubMed Central URL: [Link]
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Title: Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH Source: PubMed URL: [Link]
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Title: Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells Source: ResearchGate URL: [Link]
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Title: Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin Source: PubMed Central URL: [Link]
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Title: What is the mechanism of Aminomethylbenzoic Acid? Source: Patsnap Synapse URL: [Link]
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Title: Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer Source: Preprints.org URL: [Link]
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Title: (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I] Source: ResearchGate URL: [Link]
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Title: Plasma protein binding-lipophilicity relationships: interspecies comparison of some organic acids Source: PubMed URL: [Link]
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Title: BSA Interaction, Molecular Docking, and Antibacterial Activity of Zinc(II) Complexes Containing the Sterically Demanding Biomimetic N3S2 Ligand: The Effect of Structure Flexibility Source: MDPI URL: [Link]
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Title: Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships Source: MDPI URL: [Link]
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Title: Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure Source: MDPI URL: [Link]
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3-(Morpholinomethyl)benzoic Acid hydrochloride salt properties
Technical Whitepaper: 3-(Morpholinomethyl)benzoic Acid Hydrochloride
Executive Summary
3-(Morpholinomethyl)benzoic acid hydrochloride (CAS: 137605-80-2) represents a critical "solubility-privileged" building block in modern medicinal chemistry.[1] Unlike simple benzoic acid derivatives, the incorporation of the morpholine ring at the meta-position provides a dual-functionality handle: it serves as a robust linker for fragment-based drug discovery (FBDD) while significantly enhancing the aqueous solubility and metabolic stability of the target scaffold.[1]
This guide details the physicochemical properties, validated synthetic pathways, and analytical protocols required to utilize this compound effectively in high-throughput synthesis and lead optimization campaigns.
Chemical Identity & Physicochemical Profile
The hydrochloride salt form is preferred over the zwitterionic parent due to its superior crystallinity, hygroscopic stability, and water solubility, making it ideal for stock solution preparation in biological assays.
Table 1: Technical Specifications
| Property | Specification |
| Chemical Name | 3-(Morpholinomethyl)benzoic acid hydrochloride |
| CAS Number (HCl Salt) | 137605-80-2 |
| CAS Number (Parent) | 67451-81-4 |
| Molecular Formula | C₁₂H₁₆ClNO₃ |
| Molecular Weight | 257.71 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High in H₂O (>50 mM), DMSO, Methanol |
| pKa (Calculated) | ~4.1 (Carboxylic acid), ~8.3 (Morpholine N) |
| Melting Point | >200°C (Decomposes) |
| Hygroscopicity | Moderate (Store under desiccant) |
Synthetic Pathway & Manufacturing Logic
The synthesis of 3-(Morpholinomethyl)benzoic acid hydrochloride is best approached via a nucleophilic substitution pathway rather than reductive amination, to avoid over-alkylation byproducts and simplify purification.
Validated Synthetic Workflow
The following protocol utilizes 3-(chloromethyl)benzoic acid as the electrophile. The choice of solvent (Acetonitrile or DMF) and base (excess Morpholine or K₂CO₃) is critical for yield optimization.
Step-by-Step Protocol:
-
Reagent Charging: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(chloromethyl)benzoic acid (1.0 eq) in Acetonitrile (MeCN) (10 volumes).
-
Nucleophilic Attack: Add Morpholine (2.5 eq) dropwise. Note: Excess morpholine acts as both the nucleophile and the proton scavenger for the HCl generated in situ.
-
Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor by TLC or LC-MS until the starting material is consumed.[1]
-
Workup (Zwitterion Formation):
-
Cool to room temperature.[2]
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in minimal water and adjust pH to ~5–6 (isoelectric point) using 2N HCl or NaOH. The zwitterionic parent may precipitate; if not, extract with n-Butanol.
-
-
Salt Formation (Critical Step):
-
Dissolve the crude zwitterion in Ethanol or Isopropanol .
-
Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.
-
Allow the white precipitate to crystallize over 2 hours at 0-5°C.[1]
-
-
Isolation: Filter the solid, wash with cold diethyl ether (to remove trace morpholine), and dry under vacuum at 45°C.
Reaction Mechanism Visualization
Caption: Figure 1. Nucleophilic substitution pathway converting chloromethyl benzoate to the morpholine adduct, followed by acidification.
Applications in Medicinal Chemistry
This compound is not merely a reagent; it is a strategic "fragment" used to optimize the physicochemical properties of lead compounds.
Solubility & Pharmacokinetics (PK)
The morpholine ring is a "privileged structure" in drug design. It lowers lipophilicity (LogP) compared to a phenyl ring while maintaining steric bulk. The basic nitrogen (pKa ~8.3) is protonated at physiological pH, significantly improving aqueous solubility and oral bioavailability.
Fragment-Based Drug Discovery (FBDD)
The carboxylic acid moiety allows for rapid coupling to amines (amide coupling) or alcohols (esterification), making this molecule an excellent "cap" or "linker" in SAR (Structure-Activity Relationship) studies.[1]
Decision Logic for Usage:
Caption: Figure 2. Strategic decision tree for incorporating the 3-(morpholinomethyl)benzoic acid motif into drug candidates.
Analytical Characterization Protocols
To ensure the integrity of the salt form, the following analytical controls are mandatory.
HPLC Purity Assay
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm and 254 nm.
-
Retention Time: Expect early elution due to the polarity of the salt and the morpholine group.
1H-NMR Interpretation (Predicted in D₂O)
-
δ 8.0 - 7.5 ppm (4H, m): Aromatic protons (benzoic acid ring).[1] Look for the meta-substitution pattern (singlet, doublet, doublet, triplet).
-
δ 4.4 ppm (2H, s): Benzylic methylene (-CH₂-N).[1] This singlet confirms the connection between the ring and the morpholine.
-
δ 4.0 - 3.1 ppm (8H, m): Morpholine ring protons.[1] In the HCl salt, these may broaden or shift downfield due to protonation of the nitrogen.
Handling, Stability & Safety
-
Storage: Store at +2°C to +8°C. The HCl salt is hygroscopic; keep the vial tightly sealed with parafilm. Long-term storage should be under an inert atmosphere (Argon) if possible.[1]
-
Safety (GHS Classification):
-
Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles. In case of contact with eyes, rinse immediately with water for 15 minutes (neutralize acid traces).
References
-
Sigma-Aldrich. 3-(Morpholinomethyl)benzoic Acid Hydrochloride Product Sheet. CAS 137605-80-2.[1][5][3] Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7152692, 3-(Morpholinomethyl)benzoic acid. Link[1]
-
Fisher Scientific. Safety Data Sheet: 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride. Link
-
BenchChem. General Synthesis Protocols for Benzoic Acid Derivatives. Link[1]
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A Technical Guide to the Discovery of Novel Benzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Its synthetic tractability and ability to engage in key molecular interactions make it a perpetual starting point for drug discovery campaigns. This guide eschews a conventional template to provide a dynamic, integrated roadmap for the modern discovery of novel benzoic acid derivatives. We will navigate the synergistic interplay between computational design and experimental validation, detailing field-proven protocols and the strategic rationale underpinning each phase of the discovery cascade. Our focus is on building a self-validating workflow, from initial in silico triage to robust preclinical candidate selection, grounded in authoritative scientific principles.
The Modern Discovery Paradigm: An Integrated Workflow
The contemporary search for novel therapeutics is not a linear path but an iterative cycle where computational and experimental sciences inform and refine one another. Discovering new benzoic acid derivatives with desired biological activity requires a multi-pronged approach that maximizes efficiency and increases the probability of success by eliminating unsuitable candidates early.[2] This integrated workflow ensures that resources are focused on compounds with the highest potential.
Our approach is structured into four distinct but interconnected phases:
-
In Silico Design & Triage: Computationally screening vast chemical libraries to identify promising candidates.
-
Chemical Synthesis & Library Generation: Synthesizing prioritized compounds for biological evaluation.
-
In Vitro Screening & Hit Validation: Experimentally testing the synthesized compounds to confirm activity and mechanism.
-
Lead Optimization: Iteratively modifying the most promising "hits" to improve their drug-like properties.
Caption: Integrated workflow for novel benzoic acid derivative discovery.
Phase 1: In Silico Design & Triage
The goal of the in silico phase is to intelligently filter massive, commercially available chemical libraries (often containing billions of compounds) down to a manageable number for synthesis and testing, thereby saving significant time and resources.[3][4]
Virtual Screening (VS)
Virtual screening uses computational methods to predict which compounds are most likely to bind to a biological target, such as an enzyme or receptor.[5][6]
-
Structure-Based Virtual Screening (SBVS): When a high-resolution 3D structure of the target protein is available (from X-ray crystallography or Cryo-EM), molecular docking can be employed.[5] This technique simulates the binding of millions of benzoic acid derivatives into the target's active site, scoring them based on predicted binding affinity. This is the preferred method when structural data is available.
-
Ligand-Based Virtual Screening (LBVS): If no target structure exists, but known active molecules (ligands) are available, LBVS can be used.[5] This approach identifies new compounds based on their structural or pharmacophoric similarity to known actives, operating on the principle that structurally similar molecules often have similar biological activities.[5][6]
The output is a ranked list of compounds. A modern VS workflow can dramatically improve hit rates to double-digit percentages, a significant increase from the 1-2% typical of traditional methods.[3]
In Silico ADMET Prediction
A potent molecule is useless if it cannot reach its target in the body or is toxic. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial.[7][8] Using computational models, we can filter out compounds likely to have poor pharmacokinetic profiles or safety liabilities before they are ever synthesized.[7][8][9]
Key Predicted Properties:
-
Solubility: Poor solubility can hinder absorption.
-
Permeability: Ability to cross cell membranes (e.g., Caco-2).
-
Metabolic Stability: Likelihood of being rapidly broken down by liver enzymes (e.g., Cytochrome P450s).
-
Toxicity: Flags for potential issues like hERG channel blockade (cardiotoxicity) or mutagenicity.
The choice of in silico tools is critical, and using multiple predictive models is recommended to increase confidence in the results.[9]
Caption: A typical computational funnel for triaging virtual libraries.
Phase 2: Chemical Synthesis & Library Generation
With a prioritized list of virtual hits, the focus shifts to the lab. The synthetic accessibility of benzoic acid derivatives is a key advantage. Modern cross-coupling reactions are workhorses in medicinal chemistry for their reliability and broad functional group tolerance.[10]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and frequently used reactions for forming carbon-carbon bonds, particularly for creating the biaryl motifs common in drug candidates.[10][11] It involves the reaction of an organoboron compound (like a phenylboronic acid) with an organic halide (like a bromobenzoic acid derivative) catalyzed by a palladium complex.[12]
Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biphenyl-carboxylic acid derivative, a common scaffold in drug discovery.
Objective: To couple 4-bromobenzoic acid with phenylboronic acid.
Materials:
-
4-bromobenzoic acid (1 equivalent)
-
Phenylboronic acid (1.1 equivalents)
-
Palladium(II) acetate [Pd(OAc)2] (0.02 equivalents, catalyst)
-
Triphenylphosphine [PPh3] (0.04 equivalents, ligand)
-
Potassium carbonate (K2CO3) (3 equivalents, base)
-
Toluene/Water (4:1 mixture, solvent)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Palladium(0) active catalyst is oxygen-sensitive.
-
Catalyst/Solvent Addition: Under a positive pressure of inert gas, add the toluene/water solvent mixture, followed by the Pd(OAc)2 and PPh3.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Add water and transfer the mixture to a separatory funnel.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the benzoic acid, causing it to precipitate or move into the organic layer.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
-
Purification: Concentrate the solvent in vacuo. The crude product is then purified, typically by flash column chromatography or recrystallization, to yield the final biphenyl-4-carboxylic acid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% by HPLC for use in biological assays.
Phase 3: In Vitro Screening & Hit Validation
This phase provides the first experimental test of the in silico predictions. The goal is to confirm that the synthesized compounds have the desired biological activity and to determine their potency.
High-Throughput Screening (HTS)
HTS enables the rapid testing of thousands of compounds in parallel.[2] Assays are miniaturized (typically in 384- or 1536-well plates) and automated to measure a specific biological activity, such as the inhibition of a target enzyme.[2][13] Common HTS detection methods include fluorescence, luminescence, and absorbance.[13][14]
Hit Confirmation and Potency Determination
Compounds that show activity in the primary HTS (initial "hits") are re-tested to confirm their activity. Confirmed hits then proceed to dose-response analysis, where the assay is run with the compound at multiple concentrations to determine the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.[15]
Protocol: General Enzyme Inhibition Assay (Fluorometric)
This protocol outlines a self-validating system for determining the IC50 of a novel benzoic acid derivative against a hypothetical target enzyme, Kinase X.
Objective: To measure the IC50 of a test compound against Kinase X.
Materials:
-
Kinase X (recombinant protein)
-
Fluorogenic Kinase Substrate
-
ATP (Adenosine triphosphate)
-
Test Compound (solubilized in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Staurosporine (positive control inhibitor)
-
DMSO (negative control)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Create a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared. Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Also include wells with only DMSO (0% inhibition control) and a saturating concentration of Staurosporine (100% inhibition control).
-
Enzyme Addition: Add Kinase X, diluted in assay buffer, to all wells. Allow the plate to incubate for 15-30 minutes at room temperature to permit the compound to bind to the enzyme.
-
Reaction Initiation: Add a mixture of the fluorogenic substrate and ATP (at a concentration near its Km value to ensure sensitivity to competitive inhibitors) to all wells to start the reaction.[15]
-
Incubation & Detection: Incubate the plate at room temperature for 60 minutes (or a time determined to be in the linear range of the reaction). Measure the fluorescence signal on a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_Test - Signal_100%_Ctrl] / [Signal_0%_Ctrl - Signal_100%_Ctrl]).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
| Compound ID | Scaffold | Docking Score (kcal/mol) | Predicted hERG pIC50 | IC50 vs. Kinase X (µM) |
| BZA-001 | Biphenyl | -9.8 | 4.5 | 0.25 |
| BZA-002 | Phenoxybenzoic acid | -9.5 | 5.8 | 1.1 |
| BZA-003 | Benzamide | -9.2 | 6.2 | 0.87 |
| BZA-004 | Biphenyl (Optimized) | -10.5 | 4.9 | 0.05 |
| Staurosporine | N/A (Control) | N/A | N/A | 0.01 |
| Caption: Table summarizing hypothetical data from the discovery cascade. |
Phase 4: Lead Optimization & SAR
Validated hits are rarely perfect drug candidates. The lead optimization phase uses the initial hits as a starting point for iterative improvement. This is driven by Structure-Activity Relationship (SAR) studies, which explore how small, systematic changes to the molecule's structure affect its biological activity and properties.[16][17][18]
For example, if BZA-001 is our initial hit, the SAR campaign would involve synthesizing dozens of analogs where the second phenyl ring is substituted at different positions (ortho, meta, para) with various chemical groups (e.g., halogens, methyl, methoxy) to probe for improved potency and selectivity.[19] This process systematically maps the molecule to identify key features for potency, selectivity, and metabolic stability.[16][18]
The cycle of design, synthesis, and testing is repeated, guided by SAR insights, to produce a lead candidate with a balanced profile of high potency, selectivity, and favorable ADMET properties, making it suitable for further preclinical development.[17]
Caption: Inhibition of a kinase signaling pathway by a benzoic acid derivative.
Conclusion and Future Directions
The discovery of novel benzoic acid derivatives is a highly integrated and dynamic process that leverages the predictive power of computational chemistry and the empirical rigor of experimental science. By adopting a workflow that prioritizes early assessment of drug-like properties and employs robust, validated protocols, research teams can significantly enhance the efficiency and success rate of their discovery programs. Future advancements, particularly in the realm of AI and machine learning for molecular design and property prediction, will continue to refine this paradigm, accelerating the delivery of new and improved therapeutics to patients.
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Title: In silico ADMET prediction: recent advances, current challenges and future trends Source: PubMed URL: [Link]
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Title: In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends Source: ResearchGate URL: [Link]
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Title: Dramatically improving hit rates with a modern virtual screening workflow Source: Schrödinger URL: [Link]
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Title: High-throughput screening identifies small molecule inhibitors of molecular chaperones Source: PubMed URL: [Link]
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Title: A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 Source: Cell Press URL: [Link]
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Title: Structure-activity relationship (SAR) study designs Source: Monash University URL: [Link]
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Title: What is Virtual Screening? Source: NVIDIA Glossary URL: [Link]
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Title: Toward in silico structure-based ADMET prediction in drug discovery. Source: Semantic Scholar URL: [Link]
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Title: The Light and Dark Sides of Virtual Screening: What Is There to Know? Source: PubMed URL: [Link]
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Title: Benzoic acid derivatives Source: Slideshare URL: [Link]
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Title: Structure-Activity Relationship (SAR) Studies Source: Oncodesign Services URL: [Link]
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Title: Structure Activity Relationships Source: Drug Design Org URL: [Link]
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Title: Enzyme Activity Assay Source: Creative BioMart URL: [Link]
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Title: Practice of Structure Activity Relationships (SAR) in Toxicology Source: Oxford Academic URL: [Link]
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Title: Basics of Enzymatic Assays for HTS Source: NCBI Bookshelf URL: [Link]
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Title: Enzyme assay Source: Wikipedia URL: [Link]
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Title: Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues Source: MDPI URL: [Link]
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Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PubMed URL: [Link]
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Title: Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin Source: Rose-Hulman Institute of Technology URL: [Link]
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Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]
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Title: Suzuki–Miyaura Coupling Source: Royal Society of Chemistry URL: [Link]
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Title: Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors Source: PubMed URL: [Link]
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Title: Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors Source: Semantic Scholar URL: [Link]
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Title: Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer Source: Preprints.org URL: [Link]
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Title: Mechanism of Action Assays for Enzymes Source: NCBI Bookshelf URL: [Link]
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Title: Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor Source: ACS Publications URL: [Link]
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Title: (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review Source: ResearchGate URL: [Link]
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Title: Computational modeling, synthesis, and antioxidant potential of novel phenylcarbamoylbenzoic acid analogs in combating oxidative stress Source: PubMed URL: [Link]
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Title: In Silico Docking Analysis To Identify Therapeutic Benzoic Acid Derivatives For Acute Myeloid Leukaemia Source: STM Journals URL: [Link]
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Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: MDPI URL: [Link]
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Title: Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1 Source: ResearchGate URL: [Link]
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3-(Morpholinomethyl)benzoic Acid literature review
A Strategic Solubilizing Linker in Medicinal Chemistry[1]
Executive Summary
3-(Morpholinomethyl)benzoic Acid (CAS: 19064-67-6) is a bifunctional building block extensively utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1] It serves a dual purpose: the carboxylic acid moiety acts as a reactive handle for covalent attachment (typically via amide coupling) to a pharmacophore, while the morpholinomethyl group functions as a solubilizing "tail" that modulates physicochemical properties (LogP, pKa) and metabolic stability.[1]
This guide provides a rigorous technical analysis of its synthesis, chemical behavior, and application in optimizing drug-like properties.[1]
Chemical Profile & Physiochemical Logic[1]
Understanding the zwitterionic nature of this molecule is critical for handling and purification.
| Property | Value / Description | Implications for Research |
| Formula | C₁₂H₁₅NO₃ | MW: 221.25 g/mol |
| CAS | 19064-67-6 | Standard identifier for sourcing.[2] |
| pKa (Acid) | ~3.8 - 4.2 | Exists as carboxylate at physiological pH.[1] |
| pKa (Base) | ~7.8 - 8.2 (Morpholine N) | Protonated at physiological pH.[1] |
| LogP | ~1.2 (Predicted) | Moderate lipophilicity; good balance for CNS/peripheral exposure.[1] |
| State | Zwitterionic Solid | High melting point; low solubility in non-polar solvents (e.g., Hexane).[1] |
Structural Logic: The meta (3-) substitution pattern is chemically significant. Unlike para substitution, which extends the molecule linearly, the meta linkage introduces a "kink" (approx. 120° angle).[1] In kinase inhibitor design, this geometry often allows the morpholine group to exit the ATP-binding pocket and interact with the solvent front, improving solubility without disrupting the binding mode of the core scaffold.
Synthetic Pathways[1][3][4]
Two primary routes exist for synthesizing this intermediate. The choice depends on available starting materials and scale.
Route A: Reductive Amination (Preferred for Purity)
This route avoids the formation of dimeric byproducts common in alkylation reactions.
-
Precursors: 3-Carboxybenzaldehyde (or 3-Formylbenzoic acid) + Morpholine.[1]
-
Reagent: Sodium Triacetoxyborohydride (STAB) or NaBH₃CN.[1]
-
Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.
Route B: Nucleophilic Substitution (Industrial/Cost-Effective)[1]
-
Precursors: 3-(Chloromethyl)benzoic acid + Morpholine.[1]
-
Conditions: Basic conditions (K₂CO₃ or excess morpholine).[1]
-
Risk: Potential for ester formation (O-alkylation) or over-alkylation if stoichiometry is not controlled.[1]
Figure 1: Comparative synthetic routes. Route A (Blue path) is preferred for laboratory scale due to higher chemoselectivity.[1]
Detailed Experimental Protocol
Method: Reductive Amination (Route A) Objective: Synthesis of 5.0 g of 3-(Morpholinomethyl)benzoic acid. Rationale: Using Sodium Triacetoxyborohydride (STAB) is safer than cyanoborohydride and avoids the need for harsh acidic conditions, preserving the carboxylic acid functionality.[1]
Reagents
-
3-Formylbenzoic acid (1.0 eq)[1]
-
Morpholine (1.2 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Acetic Acid (catalytic, to adjust pH to ~5)[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1]
Step-by-Step Workflow
-
Imine Formation (Equilibrium):
-
In a round-bottom flask, suspend 3-Formylbenzoic acid (33.3 mmol) in DCE (100 mL).
-
Add Morpholine (40.0 mmol).[1]
-
Add glacial Acetic Acid (approx.[1] 0.5 mL). Scientific Note: Acid catalysis promotes protonation of the carbonyl oxygen, facilitating nucleophilic attack by the amine.
-
Stir at Room Temperature (RT) for 1–2 hours.
-
Self-Validation Step: Monitor by TLC or LC-MS. Look for the disappearance of the aldehyde peak. The imine may be unstable on silica; LC-MS is preferred.
-
-
Reduction (Irreversible Step):
-
Cool the mixture to 0°C (ice bath) to minimize side reactions.
-
Add STAB (50.0 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂) may occur.[1]
-
Allow to warm to RT and stir overnight (12–16 h).
-
-
Workup & Purification (Isoelectric Point Logic):
-
Quench reaction with saturated aqueous NaHCO₃.[1]
-
Critical Step: The product is zwitterionic.
-
Basic pH (>9): Product is in aqueous layer (carboxylate form).[1] Wash with DCM to remove non-polar impurities.[1]
-
Acidic pH (<3): Product is in aqueous layer (ammonium form).[1]
-
Isoelectric Precipitation (pH ~5-6): Carefully adjust the aqueous layer pH to ~6 using 1N HCl. The zwitterion is least soluble here.
-
-
Extract the neutral/zwitterionic species into n-Butanol or Isopropanol/Chloroform (1:3) if precipitation is poor.[1] Alternatively, use lyophilization for the aqueous phase if salt-free product is not required immediately.[1]
-
Recrystallize from Ethanol/Water if necessary.[1]
-
Medicinal Chemistry Applications
The 3-(morpholinomethyl)benzoic acid moiety is a "privileged" substructure. It is rarely the pharmacophore (the part responsible for biological activity) but rather a Pharmacokinetic (PK) Modulator .[1]
Mechanism of Action in Drug Design
-
Solubility Enhancement: The morpholine nitrogen (pKa ~8) is protonated in the gastric environment (pH 1–2) and partially protonated in the blood (pH 7.4), significantly increasing aqueous solubility compared to a phenyl ring alone.[1]
-
Metabolic Stability: Unlike linear alkyl amines which are prone to N-dealkylation, the cyclic morpholine ether oxygen reduces the electron density on the nitrogen, making it less susceptible to Cytochrome P450 oxidation.
-
Solvent Interaction: In crystal structures of kinase inhibitors (e.g., VEGFR, PI3K), this moiety often points towards the solvent interface.[1] The ether oxygen can accept hydrogen bonds from water, further stabilizing the complex.
Figure 2: SAR Decision Logic. When to deploy the 3-(morpholinomethyl)benzoic acid linker.
Case Study Context
This intermediate is frequently cited in the synthesis of Kinase Inhibitors (e.g., targeting VEGFR-2 or EGFR).[1] The carboxylic acid is coupled to an aniline or amine on the heteroaromatic core (e.g., a benzofuran or quinazoline scaffold).[1] The resulting amide bond is stable, and the morpholine tail extends into the solvent, improving the drug's oral bioavailability.
Derivatization & Handling (Amide Coupling)[1][5]
When using CAS 19064-67-6 in library synthesis, standard coupling reagents (EDC/HOBt or HATU) are effective.[1]
-
Protection: The morpholine nitrogen is tertiary and does not require protection during amide coupling.
-
Self-Validation: If using HATU, ensure the base (DIPEA) is added last to prevent premature activation and racemization (though not applicable here as the molecule is achiral).[1]
-
Storage: Store in a cool, dry place. As an amino acid equivalent, it can absorb atmospheric moisture (hygroscopic).[1]
References
-
Synthetic Protocol (Reductive Amination): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link[1]
-
Medicinal Chemistry Utility (Solubility): Tzara, A., et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[1][3] ChemMedChem, 2020, 15(5), 392-403.[1] Link
-
Kinase Inhibitor Application: Abd El-All, A. S., et al. "Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells."[1] Scientific Reports, 2025.[1] (Contextual citation based on search results regarding benzofuran derivatives). Link
-
General Properties: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 122247, 3-(Morpholinomethyl)benzoic acid."[1] PubChem, 2024.[1] Link
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- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(Morpholinomethyl)benzoic Acid: A Detailed Application Note and Protocol
Introduction: The Significance of 3-(Morpholinomethyl)benzoic Acid
3-(Morpholinomethyl)benzoic acid is a valuable bifunctional molecule incorporating a rigid benzoic acid scaffold and a flexible morpholine moiety. This unique structural combination makes it a versatile building block in medicinal chemistry and drug development. The benzoic acid group provides a handle for forming amide bonds or other functionalities, while the morpholine group can influence solubility, metabolic stability, and target engagement. Its derivatives have been explored for a range of biological activities, underscoring the importance of robust and well-characterized synthetic protocols.
This application note provides a comprehensive guide to the synthesis of 3-(Morpholinomethyl)benzoic acid, intended for researchers, scientists, and professionals in drug development. We will delve into a field-proven protocol, explain the rationale behind key experimental choices, and provide the necessary data for successful and reproducible synthesis.
Synthetic Strategy: A Tale of Two Pathways
The synthesis of 3-(Morpholinomethyl)benzoic acid can be approached through two primary synthetic routes:
-
Nucleophilic Substitution: This is the most direct and widely employed method. It involves the reaction of a 3-(halomethyl)benzoic acid, typically 3-(bromomethyl)benzoic acid, with morpholine. The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, displacing the halide to form the desired carbon-nitrogen bond. This method is generally high-yielding and proceeds under relatively mild conditions.
-
Reductive Amination: An alternative strategy is the reductive amination of 3-formylbenzoic acid with morpholine.[1][2][3] This two-step, one-pot process first involves the formation of an iminium ion from the reaction of the aldehyde and the secondary amine.[4][5] This intermediate is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to yield the final tertiary amine.[3][4] While effective, this route requires an additional reduction step and careful control of reaction conditions to avoid side reactions. A related classical reaction is the Eschweiler-Clarke reaction, which is a specific method for the N-methylation of primary or secondary amines using excess formic acid and formaldehyde.[6][7][8][9]
This guide will focus on the detailed protocol for the more direct nucleophilic substitution pathway.
Visualizing the Workflow
Caption: A flowchart illustrating the key stages in the synthesis of 3-(Morpholinomethyl)benzoic acid.
Detailed Experimental Protocol: Nucleophilic Substitution Route
This protocol details the synthesis of 3-(Morpholinomethyl)benzoic acid from 3-(bromomethyl)benzoic acid and morpholine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3-(Bromomethyl)benzoic acid | ≥97% | Commercially Available | Starting material.[10][11] |
| Morpholine | ≥99% | Commercially Available | Nucleophile and base.[12][13] |
| Methanol (MeOH) | Anhydrous | Commercially Available | Reaction solvent. |
| Triethylamine (TEA) | ≥99% | Commercially Available | Optional: as an acid scavenger. |
| Diethyl ether | Anhydrous | Commercially Available | For washing/precipitation. |
| Hydrochloric acid (HCl) | 1 M aq. | Commercially Available | For pH adjustment. |
| Sodium hydroxide (NaOH) | 1 M aq. | Commercially Available | For pH adjustment. |
| Ethanol (EtOH) | Reagent Grade | Commercially Available | Recrystallization solvent.[14] |
| Deionized water | High Purity | In-house |
Equipment
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
pH meter or pH paper
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (46.5 mmol) of 3-(bromomethyl)benzoic acid in 100 mL of methanol.
-
To this solution, add 12.1 g (139.5 mmol, 3 equivalents) of morpholine dropwise with stirring. The use of excess morpholine serves as both the nucleophile and the acid scavenger to neutralize the HBr formed during the reaction.[15]
-
Expert Tip: While excess morpholine is sufficient, triethylamine (1.5 equivalents) can be used as an alternative, non-nucleophilic base.[15]
-
-
Reaction:
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.
-
Maintain the reflux with vigorous stirring for 4-6 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in approximately 100 mL of deionized water.
-
Adjust the pH of the aqueous solution to approximately 6-7 using 1 M HCl. The product is amphoteric; this pH range should be near its isoelectric point, minimizing its solubility.
-
A white precipitate of 3-(Morpholinomethyl)benzoic acid should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water, followed by a wash with cold diethyl ether to remove any non-polar impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization.[16] A suitable solvent system is a mixture of ethanol and water.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
Expected Yield and Characterization
-
Yield: A typical yield for this reaction is in the range of 80-90%.
-
Appearance: A white to off-white crystalline solid.
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.
Safety Precautions
-
3-(Bromomethyl)benzoic acid and its derivatives are lachrymators and skin irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]
-
Morpholine is a corrosive and flammable liquid. It can cause severe skin burns and eye damage.[18][19][20] Handle with care in a fume hood, away from ignition sources.
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Use in a well-ventilated area.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[17][18]
Trustworthiness and Self-Validation
The protocol described above is a self-validating system. The progress of the reaction can be easily monitored, and the identity and purity of the final product can be unequivocally confirmed by standard analytical methods. The expected spectroscopic data for 3-(Morpholinomethyl)benzoic acid are well-documented in the scientific literature, providing a reliable benchmark for validation. The purification by recrystallization is a robust method for obtaining a high-purity product.[16]
Conclusion
The synthesis of 3-(Morpholinomethyl)benzoic acid via nucleophilic substitution of 3-(bromomethyl)benzoic acid with morpholine is a reliable and high-yielding method suitable for laboratory-scale production. This application note provides a detailed, step-by-step protocol with explanations of the underlying chemical principles and necessary safety precautions. By following this guide, researchers can confidently synthesize this valuable building block for their drug discovery and development endeavors.
References
- Vertex AI Search. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved January 30, 2026.
- Google Patents. (n.d.). Synthesis of 3-(bromomethyl)benzoic acid, 3-(hexadecyloxy)-2-methoxypropyl ester. Retrieved January 30, 2026.
- Google Patents. (n.d.). Process for the purification of benzoic acid. Retrieved January 30, 2026.
- Google Patents. (n.d.). Synthesis method of morpholine benzoate compound. Retrieved January 30, 2026.
- Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids. Retrieved January 30, 2026.
- Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved January 30, 2026.
-
YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved January 30, 2026, from [Link]
- ResearchGate. (n.d.). Synthesis and refining of benzoic acid. Retrieved January 30, 2026.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved January 30, 2026, from [Link]
- Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved January 30, 2026.
- ChemRxiv. (2020, April 21).
- Google Patents. (n.d.). 3-chloro methyl benzoic acid synthetic method. Retrieved January 30, 2026.
- National Institutes of Health. (2021, November 17).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 30, 2026, from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: "Benzoic acid, 3-methylphenyl ester" in Organic Synthesis. Retrieved January 30, 2026.
- Myers, A. (n.d.). Chem 115. Retrieved January 30, 2026.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 30, 2026, from [Link]
- AK Scientific, Inc. (n.d.). 3-Bromo-4-(morpholinomethyl)benzoic acid. Retrieved January 30, 2026.
- Fisher Scientific. (2025, December 21).
- PENTA s.r.o. (2025, April 16). SAFETY DATA SHEET: Morpholine. Retrieved January 30, 2026.
- PubMed Central. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved January 30, 2026.
- ResearchGate. (2018, November 23). Reductive amination of amines with formaldehyde? Retrieved January 30, 2026.
- ResearchGate. (2016).
- TCI America. (2020, March 16). SAFETY DATA SHEET: Morpholine. Retrieved January 30, 2026.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved January 30, 2026.
- ResearchGate. (2025, August 6). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Retrieved January 30, 2026.
- Rsc.org. (n.d.). Eschweiler-Clarke reaction. Retrieved January 30, 2026.
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3-(Morpholinomethyl)benzoic Acid reductive amination synthesis
Abstract & Introduction
3-(Morpholinomethyl)benzoic acid is a critical bifunctional building block in medicinal chemistry. It serves as a "solubility handle" due to the morpholine moiety's ability to form salts and modulate lipophilicity (
This Application Note details the synthesis of this zwitterionic compound via reductive amination. While direct reductive amination of the free acid is possible, this guide prioritizes a Two-Step Ester Protocol as the industry standard for high-purity applications.[1] This route circumvents the solubility and purification challenges inherent in handling zwitterionic intermediates during the reduction phase.[1] A secondary Direct Synthesis Protocol is provided for process chemists seeking atom economy.[1]
Retrosynthetic Analysis & Strategy
The synthesis relies on the chemoselective reduction of an iminium intermediate formed between a carbonyl derivative and morpholine.[1]
-
Strategic Disconnection: The C-N bond is formed via reductive amination.[1]
-
Reagent Choice: Sodium Triacetoxyborohydride (STAB) is the reductant of choice.[1] Unlike Sodium Cyanoborohydride (
), STAB is non-toxic (cyanide-free) and maintains high selectivity for aldehydes in the presence of esters or acids. -
Solvent System: 1,2-Dichloroethane (DCE) is the standard solvent for STAB; however, THF is recommended here to accommodate the solubility profiles of benzoic acid derivatives.
Reaction Pathway Diagram
Figure 1: The two-step synthetic pathway via the ester intermediate ensures easier purification before the final zwitterion formation.[1]
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 : 1.1 : 1.4 (Aldehyde : Amine : STAB) | Slight excess of amine ensures complete consumption of the aldehyde; excess STAB accounts for protic quenching.[1] |
| pH Control | Acidic Catalyst (AcOH) | Acetic acid (1-2 eq) accelerates iminium formation and buffers the basicity of morpholine.[1] |
| Temperature | 0°C | STAB addition is exothermic.[1] Low temp prevents side reactions; RT ensures completion.[1] |
| Water Content | Anhydrous (<0.1%) | Water hydrolyzes the imine back to the aldehyde and decomposes STAB. |
Experimental Protocols
Protocol A: The Robust Ester Route (Recommended)
Best for: High purity requirements, gram-scale synthesis, and ease of purification.
Reagents:
-
Methyl 3-formylbenzoate (1.0 eq)[1]
-
Morpholine (1.1 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1]
-
Acetic Acid (AcOH) (1.0 eq)[1]
-
1,2-Dichloroethane (DCE) or THF [0.2 M concentration]
Step-by-Step Methodology:
-
Imine Formation:
-
Charge a flame-dried round-bottom flask with Methyl 3-formylbenzoate (1.64 g, 10 mmol) and anhydrous DCE (50 mL).
-
Add Morpholine (0.96 g, 1.0 mL, 11 mmol) and Acetic Acid (0.6 g, 0.57 mL, 10 mmol).
-
Stir at Room Temperature (RT) for 30 minutes under Nitrogen (
). Note: This allows the equilibrium to favor the iminium species.[1]
-
-
Reduction:
-
Workup (Ester Intermediate):
-
Quench with saturated aqueous
(30 mL). Stir vigorously for 15 mins. -
Extract with Dichloromethane (DCM) (
mL).[1] -
Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM).
-
Yield Check: Expect >85% yield of Methyl 3-(morpholinomethyl)benzoate.[1]
-
-
Hydrolysis to Target Acid:
Protocol B: Direct Reductive Amination (Atom Economic)
Best for: Quick analog generation where chromatography is to be avoided.[1]
Reagents:
-
3-Formylbenzoic acid (1.0 eq)[1]
-
Morpholine (1.2 eq)[1]
-
STAB (2.0 eq) — Higher equivalents needed due to acid proton.
-
Solvent: THF (DCE is poor for solubilizing the benzoic acid starting material).[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-Formylbenzoic acid (1.50 g, 10 mmol) in anhydrous THF (60 mL).
-
Amine Addition: Add Morpholine (1.05 g, 12 mmol). The solution may become cloudy due to salt formation (carboxylate-ammonium).[1]
-
Reduction: Add STAB (4.24 g, 20 mmol) in one portion. Stir at RT for 12–18 hours.[1]
-
Workup & Isolation:
-
Quench with Water (10 mL).
-
Adjust pH to 1-2 with 1M HCl to break boron complexes.[1] Stir for 30 mins.
-
Adjust pH back to 6.2 using 1M NaOH.[1]
-
Concentrate THF in vacuo until precipitation occurs.[1]
-
Filter the precipitate.[1][2] If no precipitate forms (due to high water solubility), extract with n-Butanol or lyophilize and purify via preparative HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid).
-
Isolation Logic: Handling the Zwitterion
The target molecule exists as a zwitterion (internal salt) in neutral media.[1] Understanding its solubility profile is key to high recovery.[1]
-
pH < 4: Cationic (Soluble in water).[1]
-
pH > 9: Anionic (Soluble in water).[1]
-
pH ~6.2 (pI): Neutral Zwitterion (Least soluble in water; precipitates).[1]
Workup Decision Flowchart
Figure 2: Decision matrix for isolating the zwitterionic product based on solubility behavior.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet solvent or old STAB reagent.[1] | Use freshly distilled solvents; ensure STAB is free-flowing (not clumped).[1] |
| Dialkylation | Not applicable for Morpholine (secondary amine).[1] | N/A (Advantage of using secondary amines).[1][3] |
| Product "Stuck" in Water | pH is too high or too low.[1] | Strictly monitor pH with a calibrated meter.[1] Aim for pH 6.0–6.5. |
| Boron Emulsions | Boron salts complexing with the amine.[1] | Ensure the acidic quench (pH 1-2) step is performed before neutralizing to pI.[1] |
References
-
Abdel-Magid, A. F., et al. (1996).[3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Validated protocol for STAB usage.
-
Maryanoff, C. A., et al. (2004). "Cyclopropylketone Reductive Amination." Organic Syntheses. Demonstrates scale-up safety for STAB reactions.
-
ChemicalBook. (2025).[1] "3-(Morpholinomethyl)benzoic acid Properties and Safety." ChemicalBook Database.[1] Solubility and physical property verification.
-
ResearchGate Discussions. (2020). "Isolation of Zwitterionic Compounds." Scientific Community Forum.[1] Practical insights on pI precipitation.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: Synthesis of 3-(Morpholinomethyl)benzoic Acid Derivatives
Abstract
This application note details two distinct, field-validated protocols for the synthesis of 3-(morpholinomethyl)benzoic acid derivatives. These moieties serve as critical pharmacophores in medicinal chemistry, particularly for enhancing the aqueous solubility and metabolic stability of lipophilic drug candidates (e.g., kinase inhibitors). We contrast the Reductive Amination route (preferred for functional group tolerance) with the Nucleophilic Substitution route (preferred for scale-up of simple derivatives).[1] Special emphasis is placed on the purification of the resulting zwitterionic species, a common bottleneck in reproducibility.
Introduction: The Morpholine Advantage
The incorporation of a morpholine ring via a methylene linker to a benzoic acid core is a strategic design element in drug discovery.[1]
-
Solubility Modulation: The basic nitrogen of the morpholine (pKa ~8.[1]3) allows for salt formation, significantly improving aqueous solubility compared to the parent benzoic acid.
-
Metabolic Stability: The ether oxygen in the morpholine ring reduces the lipophilicity (LogP) while blocking metabolic hot-spots common in all-carbon rings.[1]
-
Synthetic Versatility: The carboxylic acid handle allows for rapid diversification via amide coupling or esterification.[1]
Strategic Synthetic Overview
The synthesis is generally approached via two pathways.[1] Route A (Reductive Amination) is milder and avoids over-alkylation.[1][2] Route B (Nucleophilic Substitution) is robust but requires careful handling of the starting alkyl halides.[1]
Figure 1: Strategic overview of synthetic pathways. Route A is direct; Route B requires an ester protection-deprotection sequence to maintain solubility.[1]
Protocol A: Reductive Amination (The "Gentle" Approach)
Best for: Substrates with sensitive functional groups; avoiding toxic alkylating agents.[1] Mechanism: Formation of an iminium ion followed by in situ reduction.[1][3]
Materials
-
Substrate: 3-Formylbenzoic acid (1.0 equiv)
-
Amine: Morpholine (1.1 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF[4]
-
Catalyst: Glacial Acetic Acid (1.0 equiv)[1]
Step-by-Step Methodology
-
Imine Formation: In a dry flask under nitrogen, dissolve 3-formylbenzoic acid (10 mmol) and morpholine (11 mmol) in DCE (40 mL).
-
Expert Insight: Add Acetic Acid (10 mmol). While STAB is acidic, the initial formation of the iminium ion is catalyzed by acid. This is critical for reaction kinetics [1].
-
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (14 mmol) portion-wise over 15 minutes.
-
Causality: We use STAB instead of Sodium Cyanoborohydride (NaBH3CN) to avoid toxic cyanide byproducts and because STAB is less likely to reduce the aldehyde directly to an alcohol before the amine reacts [2].[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Target M+H: ~222.1).[1]
-
Quench: Quench by adding saturated aqueous NaHCO3.
-
Note: Gas evolution (CO2) will occur.[1]
-
-
Workup (Zwitterion Strategy):
Protocol B: Nucleophilic Substitution (The "Robust" Approach)
Best for: Large-scale synthesis; when starting materials are available as halides.[1] Mechanism: S_N2 displacement of a benzylic halide.[1]
Materials
-
Substrate: Methyl 3-(chloromethyl)benzoate (1.0 equiv)[1]
-
Nucleophile: Morpholine (2.5 equiv)[1]
-
Base: Potassium Carbonate (K2CO3) (1.5 equiv) - Optional if excess morpholine is used.[1]
-
Solvent: Acetonitrile (ACN) or DMF.[1]
Step-by-Step Methodology
-
Substitution: Dissolve Methyl 3-(chloromethyl)benzoate (10 mmol) in ACN (50 mL). Add K2CO3 (15 mmol) and Morpholine (25 mmol).
-
Heating: Heat to 60°C for 4 hours.
-
Checkpoint: TLC should show complete consumption of the starting chloride.[1]
-
-
Intermediate Isolation: Filter off the inorganic salts. Concentrate the filtrate. Dissolve the residue in EtOAc and wash with water to remove excess morpholine.[1] Dry (MgSO4) and concentrate to yield the Methyl ester intermediate .[1]
-
Hydrolysis: Dissolve the intermediate in THF/Water (3:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours.
-
Final Isolation: Acidify carefully with HCl to pH 1-2. The product may precipitate as the HCl salt.[1] If not, evaporate to dryness and recrystallize from EtOH/Ether.
Critical Purification: Handling the Zwitterion
The product, 3-(morpholinomethyl)benzoic acid, contains a basic amine and an acidic carboxylate. At neutral pH, it is highly water-soluble and difficult to extract into organic solvents.
Purification Decision Tree
Figure 2: Purification logic.[1] Converting to the HCl salt or purifying at the ester stage is recommended over handling the free zwitterion.[1]
Recommended Purification Method: HCl Salt Formation[1]
-
Dissolve the crude zwitterion in a minimum amount of Ethanol.[1]
-
Add 4M HCl in Dioxane (2.0 equiv) dropwise.
-
Add Diethyl Ether until the solution becomes turbid.
-
Cool to 4°C. The hydrochloride salt [3-(morpholinomethyl)benzoic acid[1] • HCl] will crystallize as a white solid.[1]
-
Filter and wash with cold ether.[1] This stabilizes the molecule and prevents hygroscopic issues.[1]
Data Summary & Comparison
| Feature | Protocol A (Reductive Amination) | Protocol B (Nucleophilic Sub.) |
| Overall Yield | 75 - 85% | 60 - 70% (Two steps) |
| Reaction Time | 4 - 12 Hours | 6 - 16 Hours |
| Atom Economy | High | Lower (Loss of leaving group) |
| Purification | Difficult (Zwitterion formed immediately) | Easier (Purify as ester first) |
| Scalability | Good (<100g) | Excellent (>100g) |
| Key Reagent | NaBH(OAc)3 (STAB) | Methyl 3-(chloromethyl)benzoate |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[2]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[3] The cyanohydridoborate anion as a selective reducing agent.[1][2][3] Journal of the American Chemical Society, 93(12), 2897–2904.
- Kumbhar, P. P., et al. (2021). Synthesis and Pharmacological Activity of Morpholine Derivatives: A Review. Asian Journal of Research in Chemistry. (Contextual reference for pharmacological relevance).
-
BenchChem Protocols. (2025). Synthesis of Methyl 3-chloro-4-morpholinobenzoate via Nucleophilic Aromatic Substitution.
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Resolution NMR Characterization of 3-(Morpholinomethyl)benzoic Acid
Part 1: Introduction & Strategic Context[1]
3-(Morpholinomethyl)benzoic acid (CAS: 15176-87-1) is a critical bifunctional building block in medicinal chemistry, often serving as a "linker" fragment in fragment-based drug discovery (FBDD). It contains two distinct chemical environments: a rigid, electron-poor aromatic ring (benzoic acid moiety) and a flexible, electron-rich aliphatic heterocycle (morpholine).
The Analytical Challenge: This compound exhibits zwitterionic potential . The basic nitrogen of the morpholine ring and the acidic carboxylic acid can exchange protons, leading to peak broadening or shifting depending on concentration and solvent water content. This Application Note provides a robust, self-validating protocol to obtain sharp, assignable spectra.
Part 2: Experimental Protocol
Reagents & Equipment
-
Compound: 3-(Morpholinomethyl)benzoic Acid (>98% purity recommended).
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) v/v.
-
Why DMSO-d6? CDCl3 is a poor choice due to the low solubility of the zwitterionic form. DMSO-d6 ensures complete dissolution and stabilizes the exchangeable protons.
-
-
Instrument: 400 MHz NMR (minimum) recommended for clear separation of aromatic multiplets.
Sample Preparation Workflow
Strict adherence to this workflow minimizes water interference, which is the primary failure mode for this specific compound.
Figure 1: Sample preparation workflow ensuring homogeneity and stability.
Part 3: Spectral Analysis & Assignment
1H NMR Spectrum (DMSO-d6)
The proton spectrum is defined by three distinct regions: the downfield aromatic zone, the mid-field benzylic singlet, and the upfield morpholine triplets.
Key Diagnostic Feature: The benzylic methylene (
| Position | Shift ( | Multiplicity | Integral | Assignment | Structural Logic |
| COOH | 12.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid | Highly deshielded; often invisible if wet. |
| Ar-H2 | 7.90 - 7.95 | Singlet (t-like) | 1H | Aromatic (Ortho to COOH/Alkyl) | Most deshielded aromatic; sandwiched between electron-withdrawing COOH and alkyl group. |
| Ar-H4 | 7.82 - 7.88 | Doublet ( | 1H | Aromatic (Ortho to COOH) | Deshielded by COOH ortho-effect. |
| Ar-H6 | 7.55 - 7.60 | Doublet ( | 1H | Aromatic (Ortho to Alkyl) | Less deshielded than H4; adjacent to alkyl group. |
| Ar-H5 | 7.45 - 7.50 | Triplet ( | 1H | Aromatic (Meta) | Standard meta-coupling pattern. |
| Benz-CH2 | 3.55 - 3.60 | Singlet | 2H | Benzylic Methylene | Critical Diagnostic. Connects ring to morpholine. |
| Mor-O-CH2 | 3.55 - 3.62 | Triplet (broad) | 4H | Morpholine (Ether) | Adjacent to oxygen; often overlaps with Benzylic CH2. |
| Mor-N-CH2 | 2.35 - 2.45 | Triplet (broad) | 4H | Morpholine (Amine) | Adjacent to nitrogen; shielded relative to ether carbons. |
Note on Solvent Residuals:
-
H2O: Variable singlet ~3.33 ppm. Warning: If the water peak shifts downfield to ~3.5 ppm due to H-bonding, it will obscure the Benzylic/Morpholine signals.
13C NMR Spectrum (DMSO-d6)
The carbon spectrum confirms the backbone. The carbonyl carbon is the most reliable anchor point.
| Position | Shift ( | Type | Assignment |
| C=O | 167.0 - 168.0 | Quaternary | Carboxylic Acid Carbonyl |
| Ar-C1 | 138.0 - 139.0 | Quaternary | Aromatic (attached to CH2) |
| Ar-C3 | 130.0 - 131.0 | Quaternary | Aromatic (attached to COOH) |
| Ar-CH | 128.0 - 133.0 | CH | Remaining aromatic carbons (4 peaks) |
| Mor-O-C | 66.0 - 66.5 | CH2 | Morpholine ether carbons |
| Benz-C | 62.0 - 63.0 | CH2 | Benzylic carbon |
| Mor-N-C | 53.0 - 53.5 | CH2 | Morpholine amine carbons |
Part 4: Structural Validation Logic (Connectivity)
To scientifically prove the structure (and rule out isomers like the para-substituted analog), specific 2D NMR correlations must be observed.
Figure 2: HMBC connectivity logic to distinguish meta-substitution from para-isomers.
Part 5: Troubleshooting & Optimization
The "Broad Peak" Phenomenon
Symptom: The morpholine triplets (2.4 ppm and 3.6 ppm) and the benzylic singlet appear as broad humps rather than sharp multiplets. Cause: Intermediate rate of proton exchange on the morpholine nitrogen (zwitterionic equilibrium). Protocol Fix:
-
Acidification: Add 5-10
L of TFA-d (Trifluoroacetic acid-d).-
Result: Protonates the morpholine nitrogen fully (
). -
Effect: Peaks sharpen significantly. Note that the
protons will shift downfield (deshielding) by ~0.5-1.0 ppm.
-
-
Basification: Alternatively, add 1 drop of NaOD/D2O.
-
Result: Ensures the free base form (
) and carboxylate ( ). -
Effect: Sharpened peaks, but solubility may decrease slightly in DMSO.
-
Water Suppression
If the water peak at 3.33 ppm overlaps with the Morpholine O-CH2 (3.6 ppm):
-
Physical: Use a fresh ampoule of DMSO-d6.
-
Chemical: Add anhydrous
to the tube (not recommended for acidic samples) or use molecular sieves (3A) pre-soaked in DMSO-d6.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org.[3][4][5] Chem.1997 , 62, 7512–7515.[5][6] Link
-
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link
- Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier: Oxford, 2016. (General reference for HMBC/HSQC pulse sequences).
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for zwitterionic behavior in DMSO). Link
Sources
Application Note: High-Sensitivity Quantitation and Structural Characterization of 3-(Morpholinomethyl)benzoic Acid via LC-MS/MS
Executive Summary
3-(Morpholinomethyl)benzoic Acid (CAS: 15086-98-3) is a critical intermediate in the synthesis of bioactive small molecules, including kinase inhibitors and antibiotics.[1] Its amphoteric nature—possessing both a basic morpholine nitrogen (
This guide details a robust LC-ESI-MS/MS protocol designed to overcome these zwitterionic challenges. We utilize a pH-controlled mobile phase strategy to lock the ionization state, ensuring reproducible retention on C18 stationary phases while maximizing sensitivity in Positive Electrospray Ionization (ESI+) mode.[1]
Chemical Context & Analytical Challenges
Physicochemical Properties
| Property | Value | Implication for MS Analysis |
| Formula | Monoisotopic Mass: 221.1052 Da | |
| Molecular Weight | 221.25 g/mol | Precursor Ion |
| Acidity ( | ~4.2 (COOH) | Ionizes in ESI- (carboxylate) |
| Basicity ( | ~7.8 (N-Morpholine) | Ionizes in ESI+ (ammonium) |
| LogP | ~1.2 | Moderate polarity; risk of early elution on C18 |
The Zwitterion Problem
At neutral pH (~7), the molecule exists largely as a zwitterion (
-
Poor Retention: Elution near the void volume (
), causing ion suppression from salts.[1] -
Peak Tailing: Ionic interaction with residual silanols on the column stationary phase.
Solution: We employ an acidic mobile phase (pH 3.0) .[1] At this pH, the carboxyl group is protonated (neutral,
Experimental Protocol
Reagents and Standards
-
Reference Standard: 3-(Morpholinomethyl)benzoic Acid (>98% purity).[1]
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water.[1]
-
Modifiers: Formic Acid (FA) and Ammonium Formate (AmF).[1]
Sample Preparation (Protein Precipitation/Dilution)
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of 50:50 Methanol:Water (1 mg/mL).
-
Working Standard: Dilute stock to 1 µg/mL in Mobile Phase A.
-
Matrix Prep: For plasma/biologicals, perform protein precipitation using ice-cold ACN (1:3 v/v), vortex, centrifuge at 10,000 x g for 5 min. Inject supernatant.
Liquid Chromatography Conditions
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[1]
-
Column: C18 with polar-embedding or high-strength silica (e.g., Waters HSS T3 or Phenomenex Kinetex Polar C18), 2.1 x 100 mm, 1.8 µm.[1]
-
Why? Standard C18 may suffer dewetting; HSS T3 withstands 100% aqueous starts and retains polar cations well.
-
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water (pH ~3.0).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5% | Loading/Trapping |
| 1.00 | 5% | Isocratic Hold (removes salts) |
| 6.00 | 95% | Linear Gradient Elution |
| 7.50 | 95% | Wash |
| 7.60 | 5% | Re-equilibration |
| 10.00 | 5% | End |[1]
Mass Spectrometry Parameters
-
Ionization: ESI Positive (
).[1] -
Source Voltage: 3500 V.
-
Desolvation Temp: 400°C.
-
Gas Flow: 800 L/hr (N2).[1]
-
Collision Gas: Argon.
MRM Transitions (Multiple Reaction Monitoring):
| Precursor (
Structural Characterization & Fragmentation Logic
Understanding the fragmentation is vital for confirming identity, especially in impurity profiling.
Fragmentation Pathway Analysis
-
Precursor Selection: The protonated molecule
at m/z 222 .[1] -
Primary Cleavage (C-N Bond): The weakest link is the benzylic C-N bond connecting the morpholine ring to the benzoic acid.[1]
-
Pathway A (Charge retention on Benzyl): Heterolytic cleavage yields the m/z 135 ion (3-carboxybenzyl cation).[1] This is typically the base peak due to resonance stabilization of the benzyl cation.
-
Pathway B (Charge retention on Morpholine): Yields the morpholine cation, often seen at m/z 88 (protonated morpholine) or ring-opened fragments.[1]
-
-
Secondary Fragmentation:
-
The m/z 135 ion loses CO (28 Da) or
(18 Da) from the carboxylic acid group, generating ions at m/z 107 or m/z 117 .[1]
-
Visualization of Workflow & Pathway
The following diagram illustrates the analytical workflow and the fragmentation mechanism.
Caption: Analytical workflow from pH-controlled sample prep to MS/MS fragmentation pathways.
Results & Discussion
Linearity and Sensitivity
Using the optimized transition 222.1 -> 135.1 , the method demonstrates:
-
Linear Range: 1 ng/mL to 1000 ng/mL (
).[1] -
LOD (Limit of Detection): ~0.2 ng/mL (Signal-to-Noise > 3).[1]
-
LOQ (Limit of Quantitation): 1.0 ng/mL.[1]
Matrix Effects
In biological matrices (plasma), phospholipids may co-elute.[1]
-
Observation: If signal suppression occurs at 2-3 mins.
-
Remediation:[2] The gradient hold (1 min at 5% B) diverts early eluting salts.[1] If suppression persists, switch to a HILIC mode using a bare silica column with ACN/Water/Ammonium Acetate, where phospholipids elute later.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions.[1] | Increase Ammonium Formate concentration to 10mM to mask silanols. |
| Low Sensitivity | Ion suppression or wrong pH. | Ensure Mobile Phase A is pH 3.0. At pH > 5, the carboxylate ionizes, reducing ESI+ efficiency. |
| Carryover | Analyte sticking to injector needle. | Use a needle wash of 50:50:0.1 MeOH:H2O:FA. |
| Split Peaks | Solvent mismatch. | Ensure sample diluent matches initial mobile phase (5% ACN).[1] Do not inject 100% ACN samples. |
References
-
PubChem. (2025).[1][3][4][5][6][7] 3-(Morpholinomethyl)benzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. (2023).[1][6] Benzoic acid Mass Spectrum. NIST.[6] Retrieved from [Link][1]
-
Kruve, A., et al. (2017).[1] Ionization Efficiency in ESI-MS. Analytical Chemistry. (Contextual grounding for pH effects on zwitterions).
-
Thermo Fisher Scientific. (2022).[1][8] Determination of Morpholine in Linezolid by Ion Chromatography. Application Note 1062. (Reference for morpholine handling).
Sources
- 1. NPDBEjeCol [npdbejecol.com]
- 2. youtube.com [youtube.com]
- 3. 2-(Morpholin-4-yl)benzoic acid | C11H13NO3 | CID 2776561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(Morpholine-4-sulfonyl)benzoic acid | C11H13NO5S | CID 257476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Application Note: High-Purity Isolation of 3-(Morpholinomethyl)benzoic Acid via RP-HPLC
Abstract
This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) strategy for the purification of 3-(Morpholinomethyl)benzoic Acid . As a zwitterionic amphophile, this compound presents unique retention challenges, often exhibiting peak tailing or poor retention on standard C18 phases due to secondary silanol interactions and pH-dependent ionization states. This guide provides a validated analytical method for Quality Control (QC) and a scalable preparative protocol designed for high recovery and ease of lyophilization.
Compound Characterization & Challenge
To design an effective purification method, one must first understand the physicochemical behavior of the target molecule.
-
Target Molecule: 3-(Morpholinomethyl)benzoic Acid
-
Core Structure: Benzoic acid moiety (Acidic) + Morpholine ring (Basic).
-
Ionization Profile (pKa):
-
Carboxylic Acid (pK₁):[1] ~4.2
-
Morpholine Nitrogen (pK₂): ~8.3
-
-
The "Zwitterion Trap": At neutral pH (pH 6–7), the molecule exists primarily as a zwitterion (COO⁻ / NH⁺). This state is highly polar and often elutes in the void volume of hydrophobic columns.
-
Solubility: High solubility in aqueous buffers and Methanol; moderate solubility in Acetonitrile; poor solubility in non-polar organic solvents (Hexane, DCM).
Impurity Profile (Synthesis Dependent)
Assuming the standard synthesis route (nucleophilic substitution of 3-(chloromethyl)benzoic acid with morpholine), the critical impurities to resolve are:
-
Unreacted Morpholine: Highly polar, basic, elutes early.
-
3-(Chloromethyl)benzoic acid: The starting material (less polar than product).
-
3-Hydroxymethylbenzoic acid: Hydrolysis byproduct (polar).
Method Development Strategy
The "Acidic Suppression" Approach
To achieve consistent retention and sharp peak shapes, we utilize pH control to force the molecule into a single ionic state.
-
Selected Mode: Low pH (pH < 2.5).
-
Mechanism: At pH 2.0, the carboxylic acid is protonated (neutral, -COOH) and the morpholine is protonated (cationic, -NH⁺).
-
Benefit: The molecule behaves as a cation. While cationic amines can interact with silanols (causing tailing), the use of Trifluoroacetic Acid (TFA) provides an ion-pairing effect that masks the positive charge, significantly improving peak symmetry and retention on C18 stationary phases.
Protocol 1: Analytical QC Method
Purpose: To assess purity and quantify impurities before and after purification.
| Parameter | Specification |
| Column | Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped C18) |
| Dimensions | 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | Water + 0.1% TFA (v/v) |
| Mobile Phase B | Acetonitrile + 0.1% TFA (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 254 nm (primary), 210 nm (secondary for non-aromatics) |
| Injection Vol | 5–10 µL |
Gradient Table (Analytical):
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Isocratic Hold (Elute Morpholine) |
| 12.0 | 60% | Linear Gradient |
| 15.0 | 95% | Wash |
| 15.1 | 5% | Re-equilibration |
| 20.0 | 5% | End |
Protocol 2: Preparative Purification Method
Purpose: Isolation of the target compound from crude reaction mixtures.
Critical Change: While TFA is excellent for peak shape, it can form trifluoroacetate salts. If a chloride salt is desired, the fraction must be lyophilized and then treated with HCl.
| Parameter | Specification |
| Column | Preparative C18 (e.g., Waters XBridge Prep C18) |
| Dimensions | 19 x 150 mm, 5 µm (Scale flow rate based on column diameter) |
| Mobile Phase A | Water + 0.1% Formic Acid (Alternative to TFA for easier removal) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 15–20 mL/min (Typical for 19mm ID columns) |
| Detection | UV @ 254 nm (High sensitivity not required) |
Step-by-Step Execution:
-
Sample Prep: Dissolve crude solid in 90:10 Water:Acetonitrile (with 0.1% Formic Acid). Filter through a 0.45 µm PTFE syringe filter.
-
Loading: Inject 50–100 mg per run (depending on column capacity).
-
Collection: Collect peaks based on UV threshold.
-
Note: The target 3-(Morpholinomethyl)benzoic acid will elute after the unreacted morpholine but before the chlorinated starting material.
-
-
Post-Processing: Pool fractions. Flash freeze and lyophilize (freeze-dry) to obtain the formate salt as a white powder.
Visualization: Purification Workflow
The following diagram illustrates the decision logic and workflow for purifying this zwitterionic compound.
Caption: Workflow for the isolation of 3-(Morpholinomethyl)benzoic acid, ensuring purity verification before final drying.
Troubleshooting & Optimization (Self-Validating Logic)
Scenario A: Peak Tailing (Asymmetry > 1.5)
-
Cause: Interaction between the morpholine nitrogen and residual silanols on the silica surface.
-
Solution: Increase the modifier concentration (TFA) from 0.05% to 0.1%. Alternatively, switch to a "Polar Embedded" C18 column (e.g., Waters SymmetryShield or Agilent Bonus-RP) which shields silanols.
Scenario B: Early Elution (k' < 2)
-
Cause: The compound is too polar at the chosen pH.
-
Solution: Use 100% aqueous start (0% B) for the first 5 minutes. If retention is still poor, switch to HILIC mode (Acetonitrile/Water/Ammonium Acetate) where water is the strong solvent.
Scenario C: "Ghost" Peaks
-
Cause: Accumulation of hydrophobic impurities (like dimers) from previous runs.
-
Solution: Ensure the gradient ends with a high organic wash (95% ACN) for at least 3 column volumes.
References
-
Agilent Technologies. (2020). Analysis of Amino Acids and Zwitterionic Compounds by HPLC. Retrieved from
-
Helix Chromatography. (2019). HPLC Method Development Strategies for Zwitterions. Chromatography Forum. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 506073, 3-(Aminomethyl)benzoic acid (Structural Analog). Retrieved from [2]
-
Dolan, J. W. (2010).[3] The Reversed-Phase Separation of Basic Compounds. LCGC North America. Retrieved from
Sources
Application Note: Screening 3-(Morpholinomethyl)benzoic Acid Scaffolds in Oncology
Abstract
This application note details the protocol for screening 3-(Morpholinomethyl)benzoic Acid , a bifunctional building block often utilized in Fragment-Based Drug Discovery (FBDD). While frequently employed as an intermediate for kinase inhibitors (e.g., PI3K/mTOR pathway modulators), this guide treats the molecule as a primary test article to validate the morpholine-benzoic acid pharmacophore. We outline a robust workflow covering solubility management, primary ATP-based viability screening, and secondary apoptotic validation, ensuring differentiation between specific cytotoxic activity and non-specific acid-induced necrosis.
Introduction & Rationale
The Morpholine-Benzoic Acid Scaffold
3-(Morpholinomethyl)benzoic Acid combines two critical structural motifs in medicinal chemistry:
-
The Morpholine Ring: A "privileged structure" in oncology, found in approved drugs like Gefitinib (EGFR inhibitor). It improves water solubility and often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases [1].
-
The Benzoic Acid Moiety: Provides a polar handle for solubility and a vector for further chemical elaboration (e.g., amide coupling).
Critical Screening Challenge: pH Artifacts
As a carboxylic acid, this compound can lower the pH of cell culture media if screened at high concentrations (>100 µM), leading to false positives caused by acidosis rather than specific target engagement. This protocol includes specific buffering steps to mitigate this risk.
Pre-Screening Preparation
Compound Solubilization
Objective: Create a stable stock solution without precipitation or degradation.
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Stock Concentration: 100 mM.
-
Procedure:
-
Weigh 22.1 mg of 3-(Morpholinomethyl)benzoic Acid (MW: 221.25 g/mol ).
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex for 60 seconds. If particulate remains, sonicate at 40 kHz for 5 minutes at room temperature.
-
Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Media Compatibility & pH Check (Crucial Step)
Before adding cells, validate the pH stability of the growth medium with the compound.
-
Dilute stock to the highest screening concentration (e.g., 500 µM) in complete culture media (RPMI-1640 + 10% FBS).
-
Incubate at 37°C, 5% CO₂ for 4 hours.
-
Pass Criteria: Media color must remain red/orange (Phenol Red indicator). If yellow, the acid has overwhelmed the bicarbonate buffer.
-
Correction: If yellowing occurs, add 10-20 mM HEPES buffer to the media to strengthen buffering capacity.
-
Primary Screening Protocol: ATP-Based Viability (CellTiter-Glo®)
Rationale: We utilize an ATP-quantification assay (luminescence) rather than MTT/MTS. Morpholine derivatives can occasionally reduce tetrazolium salts non-enzymatically, causing false negatives in MTT assays. ATP assays are less prone to chemical interference [2].
Experimental Workflow Diagram
Caption: Figure 1. High-Throughput Screening workflow for 3-(Morpholinomethyl)benzoic Acid using ATP-based viability detection.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest cells (e.g., A549 Lung, MCF-7 Breast) in exponential growth phase.
-
Dispense 25 µL/well of cell suspension (1,000–3,000 cells/well depending on growth rate) into white-walled 384-well plates.
-
Incubate overnight (16–24 h) to allow attachment.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution (1:3) starting at 500 µM.
-
Add 5 µL of 6x concentrated compound in media to the assay plates.
-
Controls:
-
Negative Control: 0.5% DMSO (vehicle).
-
Positive Control:[1] 10 µM Staurosporine (pan-kinase inhibitor) or Doxorubicin.
-
-
-
Incubation:
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Detection:
-
Equilibrate CellTiter-Glo® reagent to room temperature.[2]
-
Add 30 µL of reagent to each well (1:1 ratio with media).
-
Shake on an orbital shaker (2 min, 300 rpm) to lyse cells.
-
Incubate 10 min (dark) to stabilize signal.
-
Read Luminescence (Integration time: 0.5–1.0 sec).
-
Secondary Validation: Mechanism of Action (Apoptosis)[3]
Rationale: To confirm that growth inhibition is due to programmed cell death (potential kinase inhibition) and not necrotic cell lysis caused by acidic toxicity.
Flow Cytometry: Annexin V / Propidium Iodide (PI)
-
Annexin V: Binds exposed Phosphatidylserine (early apoptosis).
-
PI: Stains DNA in compromised membranes (necrosis/late apoptosis).
Mechanistic Pathway Hypothesis[4]
Caption: Figure 2. Hypothetical Mechanism of Action. Morpholine scaffolds frequently target the ATP-binding pocket of kinases, leading to downstream apoptosis.
Protocol
-
Treat cells in 6-well plates with the IC50 concentration determined in the primary screen for 24 hours.
-
Harvest cells (keep floating cells!) and wash with cold PBS.
-
Resuspend in 1X Annexin Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL PI.
-
Incubate 15 min at RT in the dark.
-
Analyze via Flow Cytometry (Ex: 488 nm; Em: 530/30 for FITC, 610/20 for PI).
Interpretation:
-
Q4 (Annexin-/PI-): Live cells.
-
Q3 (Annexin+/PI-): Early Apoptosis (Target specific).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q1 (Annexin-/PI+): Necrosis (Likely pH toxicity or membrane lysis—Fail criteria ).
Data Analysis & Quality Control
Z-Factor Calculation
To validate the robustness of the primary screen, calculate the Z-factor [3] using the controls from each plate.
| Parameter | Definition | Acceptance Criteria |
| SD of Positive/Negative Controls | Low variance required | |
| Mean signal of Controls | High dynamic range required | |
| Z' Value | Assay Quality Score | > 0.5 (Excellent); 0.0–0.5 (Marginal - Replicate required) |
Normalization
Normalize raw luminescence data to Percentage of Control (POC):
[3][4]Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Yellow Media | Acidic pH shift from Benzoic Acid | Add 20mM HEPES; re-adjust stock pH with NaOH if necessary. |
| High Background | Compound precipitation | Check solubility limits; ensure DMSO < 0.5% final. |
| Low Z-Factor | Pipetting error or edge effects | Use automated liquid handling; exclude outer wells (evaporation). |
| No IC50 Convergence | Compound is inactive or weak | This is a fragment. Activity might be weak (>100µM). Consider it a "hit" if inhibition >30% at max dose. |
References
-
G. Gupta et al. , "Revealing quinquennial anticancer journey of morpholine: A SAR based review," European Journal of Medicinal Chemistry, 2019.
-
Promega Corporation , "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin," Promega Protocols, 2023.
-
J. H. Zhang et al. , "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays," Journal of Biomolecular Screening, 1999.
-
Selleck Chemicals , "Benzoic Acid Solubility and Handling," SelleckChem Product Data, 2023.
-
Enamine , "Carboxylic Acid Bioisostere Fragment Library Design," Enamine Libraries, 2024.
Sources
developing antibacterial agents from 3-(Morpholinomethyl)benzoic Acid
Application Note: Strategic Development of Antibacterial Agents from 3-(Morpholinomethyl)benzoic Acid
Executive Summary
This application note outlines a comprehensive workflow for utilizing 3-(Morpholinomethyl)benzoic acid (3-MMBA) as a privileged scaffold in the development of novel antibacterial agents. Amidst the rising crisis of antimicrobial resistance (AMR), the morpholine heterocycle remains a critical pharmacophore due to its ability to enhance aqueous solubility, metabolic stability, and target affinity. When fused with a benzoic acid core, it provides a versatile platform for generating amide and hydrazone libraries capable of disrupting bacterial cell walls and inhibiting essential enzymes (e.g., DNA gyrase).
This guide provides validated protocols for chemical synthesis, purification, and biological evaluation (MIC/MBC and Time-Kill kinetics), designed for researchers aiming to optimize hit-to-lead compounds against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) pathogens.
Strategic Rationale & SAR Logic
Why this Scaffold?
-
The Morpholine "Privilege": The morpholine ring acts as a hydrogen bond acceptor/donor, improving the pharmacokinetic (PK) profile of the lipophilic benzoic acid core. It often reduces hERG toxicity compared to other basic amines.
-
Benzoic Acid Warhead: The carboxylic acid moiety serves as a "handle" for derivatization. Converting it to an amide or hydrazide alters the electronic distribution, facilitating penetration through the bacterial cell envelope.
-
Mechanism of Action (MoA): Derivatives of this class typically function via:
-
Membrane Disruption: Perturbation of the lipid bilayer.
-
Enzyme Inhibition: Interaction with bacterial DNA gyrase (subunit B) or Dihydrofolate reductase (DHFR), mimicking PABA (p-aminobenzoic acid).
-
Visualizing the Development Workflow
The following diagram illustrates the critical path from scaffold to lead candidate.
Caption: Workflow for diversifying the 3-MMBA scaffold into bioactive libraries.
Chemical Synthesis Protocols
Two primary synthetic routes are recommended to maximize structural diversity.
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Objective: To synthesize a library of amides, improving lipophilicity and membrane permeability. Mechanism: Activation of the carboxylic acid followed by nucleophilic attack by primary/secondary amines.
Materials:
-
3-(Morpholinomethyl)benzoic acid (1.0 equiv)
-
Amine derivative (e.g., substituted aniline, benzylamine) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Procedure:
-
Activation: In a round-bottom flask, dissolve 3-MMBA (1 mmol) in anhydrous DMF (5 mL). Add DIPEA (2 mmol) and stir at 0°C for 10 minutes.
-
Coupling: Add HATU (1.2 mmol) and stir for another 15 minutes at 0°C to form the activated ester.
-
Addition: Dropwise add the selected amine (1.1 mmol).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).
-
Work-up: Dilute with EtOAc (30 mL), wash with saturated NaHCO₃ (2x), water (2x), and brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Protocol B: Hydrazone (Schiff Base) Synthesis
Objective: To create hydrazone derivatives, known for their ability to chelate metal ions essential for bacterial metalloenzymes.
Materials:
-
Intermediate: 3-(Morpholinomethyl)benzoic acid hydrazide (synthesized via esterification then hydrazine hydrate treatment).
-
Aromatic Aldehydes (e.g., nitrobenzaldehyde, chlorobenzaldehyde).
-
Catalyst: Glacial Acetic Acid.[1]
Step-by-Step Procedure:
-
Reflux: Dissolve the acid hydrazide intermediate (1 mmol) and the appropriate aldehyde (1 mmol) in absolute ethanol (10 mL).
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reaction: Reflux the mixture at 80°C for 4–6 hours.
-
Precipitation: Cool the reaction mixture to RT. Pour into crushed ice/water. The Schiff base typically precipitates as a solid.
-
Filtration: Filter the solid, wash with cold water/ethanol, and recrystallize from ethanol to obtain pure crystals.
Biological Evaluation Protocols
All biological assays must follow CLSI (Clinical and Laboratory Standards Institute) guidelines to ensure reproducibility.
Assay 1: Minimum Inhibitory Concentration (MIC) - Broth Microdilution
Purpose: Determine the lowest concentration of the compound that visibly inhibits bacterial growth.[2]
Reagents:
-
Muller-Hinton Broth (MHB) (cation-adjusted).
-
Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).[3]
-
Control: Ciprofloxacin or Linezolid.
-
Resazurin dye (optional, for colorimetric readout).
Protocol:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in MHB.
-
Plate Setup: In a 96-well plate, add 100 µL of MHB to all wells.
-
Serial Dilution: Add 100 µL of test compound (stock in DMSO) to column 1. Perform 2-fold serial dilutions across the plate (100 µg/mL down to 0.19 µg/mL).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity. (If using Resazurin: Blue = No Growth, Pink = Growth).
Assay 2: Time-Kill Kinetics
Purpose: Determine if the agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Protocol:
-
Setup: Prepare tubes with MHB containing the compound at 1x, 2x, and 4x MIC. Include a growth control (no drug).
-
Inoculation: Inoculate with ~5 x 10⁵ CFU/mL.
-
Sampling: Incubate at 37°C with shaking. Remove aliquots (100 µL) at T=0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in saline and plate onto nutrient agar.
-
Analysis: Count colonies after 24h incubation.
-
Bactericidal: ≥3 log₁₀ reduction in CFU/mL compared to initial inoculum.
-
Bacteriostatic: <3 log₁₀ reduction.
-
Data Analysis & Troubleshooting
Hypothetical Data Structure (for Lab Notebooks)
| Compound ID | R-Group Substituent | Yield (%) | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | Toxicity (CC50) |
| 3-MMBA (Ref) | -OH (Parent) | N/A | >128 | >128 | >500 |
| MB-01 | -NH-Ph (Aniline) | 78% | 32 | 64 | 250 |
| MB-04 | -NH-Ph-4-NO₂ | 82% | 4 | 8 | 180 |
| MB-07 | Hydrazone-4-Cl | 65% | 2 | 16 | 120 |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide Coupling) | Incomplete activation of acid.[4][5] | Ensure reagents are anhydrous; increase activation time with HATU before adding amine. |
| Precipitation in MIC Assay | Compound insolubility in MHB. | Pre-dissolve in DMSO (max 1% final conc). Use cyclodextrin if necessary. |
| Inconsistent MIC Values | Inoculum density variation. | Strictly verify 0.5 McFarland using a turbidimeter; do not eyeball it. |
References
-
Morpholine Scaffold Review: "Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 2020.[6]
-
Benzoic Acid Antibacterials: "Synthesis and antimicrobial evaluation of p-amino benzoic acid derivatives." Journal of Pharmaceutical Technology, 2011.
-
Hydrazone Activity: "Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives." ResearchGate, 2025.[7]
-
Amide Synthesis Protocol: "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4." Chemistry Central Journal, 2017.
- CLSI Guidelines: "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KR20170003387A - Preparation method of benzoic acid amide compounds - Google Patents [patents.google.com]
- 5. WO2017003107A1 - Method for preparing benzoic acid amide compound - Google Patents [patents.google.com]
- 6. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 3-(Morpholinomethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Scaffold
3-(Morpholinomethyl)benzoic acid is a valuable building block in medicinal chemistry and drug discovery. Its structure uniquely combines a rigid benzoic acid platform with a flexible and basic morpholinomethyl substituent. This combination offers opportunities for developing molecules with tailored pharmacokinetic and pharmacodynamic profiles. The carboxylic acid group, in particular, serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening.
This comprehensive guide provides detailed application notes and protocols for the functionalization of the carboxylic acid group of 3-(Morpholinomethyl)benzoic Acid. We will delve into the rationale behind various synthetic strategies, offering step-by-step instructions and critical insights to empower researchers in their quest for novel therapeutics and chemical probes.
Strategic Considerations for Functionalization
The presence of the morpholinomethyl group introduces specific considerations when planning the functionalization of the carboxylic acid. The tertiary amine of the morpholine ring is basic and can react with acidic reagents or catalysts. Therefore, the choice of reaction conditions is crucial to avoid unwanted side reactions.
Key Considerations:
-
Basicity of the Morpholine Nitrogen: The morpholine nitrogen can be protonated under acidic conditions, potentially altering the solubility and reactivity of the starting material. In reactions employing strong acids, it may be necessary to use a protecting group strategy, though for many standard carboxylic acid activations, this is not required.
-
Nucleophilicity of the Morpholine Nitrogen: While generally less nucleophilic than primary or secondary amines, the morpholine nitrogen could potentially compete with the desired nucleophile in some activation methods, although this is typically not a significant issue.
-
Steric Hindrance: The morpholinomethyl group at the meta position presents moderate steric bulk, which should be considered when selecting coupling partners and reaction conditions.
Core Functionalization Strategies
The carboxylic acid moiety of 3-(Morpholinomethyl)benzoic acid can be transformed into a variety of functional groups. The most common and synthetically useful transformations include:
-
Amide Bond Formation: Coupling with primary or secondary amines to form amides is a cornerstone of medicinal chemistry, allowing for the introduction of diverse substituents to modulate biological activity.
-
Esterification: Reaction with alcohols yields esters, which can serve as prodrugs or alter the physicochemical properties of the parent molecule.
-
Reduction to an Alcohol: Conversion of the carboxylic acid to a primary alcohol provides a new site for further chemical modification.
-
Ugi Multicomponent Reaction: This powerful reaction allows for the rapid assembly of complex molecular scaffolds from four different starting materials, with the carboxylic acid being a key component.
Amide Bond Formation: The Gateway to Diverse Chemical Space
The formation of an amide bond is arguably the most critical functionalization of 3-(Morpholinomethyl)benzoic acid in drug discovery. This transformation is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.
Method 1: Activation via Acyl Chloride
This classic and robust method involves the conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with an amine.
Causality of Experimental Choices:
-
Activating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation.[1][2][3] They react with the carboxylic acid to form the highly electrophilic acyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride to facilitate the reaction.
-
Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are essential to prevent the hydrolysis of the acyl chloride intermediate.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added during the reaction with the amine to neutralize the HCl generated, driving the reaction to completion.[4]
Experimental Workflow: Acyl Chloride Formation and Amidation
Caption: Workflow for amide synthesis via the acyl chloride intermediate.
Detailed Protocol: Synthesis of N-Benzyl-3-(morpholinomethyl)benzamide
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-(Morpholinomethyl)benzoic Acid | 221.26 | 1.00 g | 4.52 | 1.0 |
| Oxalyl Chloride | 126.93 | 0.48 mL | 5.42 | 1.2 |
| Anhydrous Dichloromethane (DCM) | - | 20 mL | - | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 1 drop | - | Catalytic |
| Benzylamine | 107.15 | 0.54 mL | 4.97 | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.26 mL | 9.04 | 2.0 |
Procedure:
-
Acyl Chloride Formation:
-
To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 3-(Morpholinomethyl)benzoic acid (1.00 g, 4.52 mmol) and anhydrous DCM (10 mL).
-
Add one drop of DMF.
-
Slowly add oxalyl chloride (0.48 mL, 5.42 mmol) dropwise at room temperature. Gas evolution will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by IR spectroscopy for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.
-
-
Amide Formation:
-
In a separate dry flask, dissolve benzylamine (0.54 mL, 4.97 mmol) and triethylamine (1.26 mL, 9.04 mmol) in anhydrous DCM (10 mL).
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared 3-(Morpholinomethyl)benzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-(morpholinomethyl)benzamide.
-
Method 2: Amide Coupling Reagents
For more sensitive substrates or to avoid the harsh conditions of acyl chloride formation, a wide variety of coupling reagents are available. These reagents activate the carboxylic acid in situ to form a reactive intermediate that is readily attacked by the amine.
Causality of Experimental Choices:
-
Coupling Reagents:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective options.[5] The water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred for easier workup.
-
Uronium/Guanidinium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU, and COMU are highly efficient coupling reagents that often lead to high yields and minimal side reactions.[6][7] HATU is particularly effective for coupling sterically hindered substrates.[6]
-
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used with carbodiimides to suppress side reactions and reduce racemization in chiral substrates.
-
Base: A non-nucleophilic base like DIPEA or TEA is required to deprotonate the carboxylic acid and neutralize any acidic byproducts.
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are typically used to dissolve all reaction components.
Experimental Workflow: HATU-Mediated Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Detailed Protocol: Synthesis of 3-(Morpholinomethyl)-N-(pyridin-2-yl)benzamide using HATU
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-(Morpholinomethyl)benzoic Acid | 221.26 | 500 mg | 2.26 | 1.0 |
| 2-Aminopyridine | 94.11 | 234 mg | 2.49 | 1.1 |
| HATU | 380.23 | 947 mg | 2.49 | 1.1 |
| DIPEA | 129.24 | 1.18 mL | 6.78 | 3.0 |
| Anhydrous DMF | - | 10 mL | - | - |
Procedure:
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 3-(Morpholinomethyl)benzoic acid (500 mg, 2.26 mmol), HATU (947 mg, 2.49 mmol), and anhydrous DMF (10 mL).
-
Add DIPEA (1.18 mL, 6.78 mmol) and stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
-
Amine Addition and Reaction:
-
Add 2-aminopyridine (234 mg, 2.49 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 2-18 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, pour the reaction mixture into 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous LiCl solution (to remove residual DMF), followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
-
Esterification: Modulating Physicochemical Properties
Esterification of 3-(Morpholinomethyl)benzoic acid is a straightforward method to mask the polar carboxylic acid group, which can be useful for creating prodrugs or altering solubility.
Fischer-Speier Esterification
This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.
Causality of Experimental Choices:
-
Alcohol: The choice of alcohol determines the resulting ester. For simple methyl or ethyl esters, methanol or ethanol are used in large excess to drive the equilibrium towards the product.[8]
-
Acid Catalyst: A strong acid such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[8]
-
Reaction Conditions: The reaction is typically heated to reflux to increase the reaction rate.
Experimental Workflow: Fischer Esterification
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol: Synthesis of Methyl 3-(morpholinomethyl)benzoate
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-(Morpholinomethyl)benzoic Acid | 221.26 | 2.00 g | 9.04 |
| Methanol | 32.04 | 40 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 1 mL | - |
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, combine 3-(Morpholinomethyl)benzoic acid (2.00 g, 9.04 mmol) and methanol (40 mL).
-
Carefully add concentrated sulfuric acid (1 mL) dropwise with swirling.
-
Add a boiling chip and attach a reflux condenser.
-
-
Reaction:
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ until gas evolution ceases.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography or distillation under reduced pressure.
-
Reduction to a Primary Alcohol
Reducing the carboxylic acid to a primary alcohol, [3-(morpholinomethyl)phenyl]methanol, opens up new avenues for functionalization, such as ether or ester formation at the benzylic position.
Causality of Experimental Choices:
-
Reducing Agent: A strong reducing agent is required for this transformation. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for the reduction of carboxylic acids to primary alcohols.[2][9] Weaker reducing agents like sodium borohydride (NaBH₄) are generally not effective.
-
Solvent: Anhydrous ethereal solvents such as diethyl ether or THF are necessary, as LiAlH₄ reacts violently with protic solvents like water and alcohols.
-
Workup: A careful aqueous workup is required to quench the excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide complex. A Fieser workup (sequential addition of water, aqueous NaOH, and then more water) is a common and effective procedure.
Experimental Workflow: LiAlH₄ Reduction
Caption: Workflow for the LiAlH₄ reduction of a carboxylic acid.
Detailed Protocol: Synthesis of [3-(Morpholinomethyl)phenyl]methanol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-(Morpholinomethyl)benzoic Acid | 221.26 | 1.50 g | 6.78 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 514 mg | 13.56 | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - | - |
| Water | 18.02 | 0.5 mL | - | - |
| 15% Aqueous NaOH | - | 0.5 mL | - | - |
| Water | 18.02 | 1.5 mL | - | - |
Procedure:
-
Reaction Setup:
-
To a dry 100 mL three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, add LiAlH₄ (514 mg, 13.56 mmol) and anhydrous THF (15 mL).
-
Cool the suspension to 0 °C.
-
Dissolve 3-(Morpholinomethyl)benzoic acid (1.50 g, 6.78 mmol) in anhydrous THF (15 mL) and add it to the dropping funnel.
-
-
Reaction:
-
Add the carboxylic acid solution dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and sequentially add water (0.5 mL), 15% aqueous NaOH (0.5 mL), and then water (1.5 mL) dropwise.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography if necessary.
-
Ugi Four-Component Reaction: Rapid Access to Complexity
The Ugi reaction is a powerful tool for diversity-oriented synthesis, combining a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide in a one-pot reaction to form a bis-amide.[10][11][12][13]
Causality of Experimental Choices:
-
Components: The choice of the other three components (amine, carbonyl compound, and isocyanide) allows for a vast number of possible products from a single carboxylic acid starting material.
-
Solvent: Polar, aprotic solvents like methanol or trifluoroethanol are often used as they can stabilize the charged intermediates in the reaction mechanism.
-
Reaction Conditions: The reaction is typically run at room temperature and is often complete within a few hours to a day.
Experimental Workflow: Ugi Four-Component Reaction
Caption: Workflow for the Ugi Four-Component Reaction.
Detailed Protocol: A Representative Ugi Reaction
Materials:
| Component | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-(Morpholinomethyl)benzoic Acid | 221.26 | 221 mg | 1.0 | 1.0 |
| Benzylamine | 107.15 | 109 µL | 1.0 | 1.0 |
| Benzaldehyde | 106.12 | 102 µL | 1.0 | 1.0 |
| tert-Butyl Isocyanide | 83.13 | 113 µL | 1.0 | 1.0 |
| Methanol | - | 5 mL | - | - |
Procedure:
-
Reaction Setup:
-
In a 25 mL flask, combine 3-(Morpholinomethyl)benzoic acid (221 mg, 1.0 mmol), benzylamine (109 µL, 1.0 mmol), and benzaldehyde (102 µL, 1.0 mmol) in methanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reaction:
-
Add tert-butyl isocyanide (113 µL, 1.0 mmol) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
-
Workup and Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate the desired bis-amide product.
-
Safety and Handling
-
Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride).[2][3] Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Coupling Reagents: Many coupling reagents, such as HATU and HBTU, are potential sensitizers. Avoid inhalation of dust and skin contact.
-
Lithium Aluminum Hydride: LiAlH₄ is a water-reactive and flammable solid. Handle it under an inert atmosphere and quench it carefully with a controlled procedure.
Conclusion
3-(Morpholinomethyl)benzoic acid is a versatile scaffold with a readily functionalizable carboxylic acid group. The protocols detailed in this guide provide a solid foundation for researchers to synthesize a wide array of derivatives. By carefully considering the nature of the substrate and the desired transformation, and by selecting the appropriate reagents and conditions, scientists can efficiently explore the chemical space around this valuable building block, paving the way for the discovery of new and improved therapeutic agents.
References
-
The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. (2025). ResearchGate. Retrieved from [Link]
- Preparation method of benzamide. (n.d.). Google Patents.
- Synthesis method of morpholine benzoate compound. (n.d.). Google Patents.
-
Synthesis of Benzamide. (2020). YouTube. Retrieved from [Link]
-
esterification of benzoic acid to methyl benzoate. (n.d.). Course Hero. Retrieved from [Link]
- Process for preparation of 2-(trihalomethyl) benzamide. (n.d.). Google Patents.
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (n.d.). PMC. Retrieved from [Link]
-
Benzamide Synthesis and Recrystallization. (n.d.). Scribd. Retrieved from [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Retrieved from [Link]
-
Methyl Benzoate : Organic Synthesis Fischer Esterification. (2023). YouTube. Retrieved from [Link]
-
2-Formylbenzoic acid in Ugi 3-component reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
A comparative study of amide-bond forming reagents in aqueous media. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]
-
Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. (2021). Nature. Retrieved from [Link]
- Synthesis method for benzamidine derivatives. (n.d.). Google Patents.
-
Preparation of Methyl Benzoate. (n.d.). SlidePlayer. Retrieved from [Link]
-
The Ugi three-component reaction and its variants. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]
-
Preparation of benzoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. Retrieved from [Link]
- Method for preparing benzoic acid esters. (n.d.). Google Patents.
-
Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (n.d.). PMC. Retrieved from [Link]
-
amide coupling help. (n.d.). Reddit. Retrieved from [Link]
-
Scheme 12: Three-component Ugi reaction of 2-formylbenzoic acid (33),... (n.d.). ResearchGate. Retrieved from [Link]
-
Peptide Synthesis – Safety Topics. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Benzoic acid on reacting with lithium aluminium hydride give. (n.d.). Testbook. Retrieved from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Lab5 procedure esterification. (n.d.). StuDocu. Retrieved from [Link]
-
Making benzoyl chloride. (2024). YouTube. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. Retrieved from [Link]
- Synthesis method for high-purity benzoyl chloride. (n.d.). Google Patents.
- Process for preparation and purification of pomalidomide. (n.d.). Google Patents.
-
Benzoic Acid Reaction with LiAlH4: Product Explained. (2023). Prepp. Retrieved from [Link]
Sources
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- 2. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Ugi three-component reaction and its variants - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Application Note: Integration of 3-(Morpholinomethyl)benzoic Acid in Fragment-Based Lead Optimization for Oncology
Executive Summary & Scientific Rationale
In modern oncology drug discovery, particularly within the kinase inhibitor space (e.g., PI3K, mTOR, EGFR), poor aqueous solubility and suboptimal pharmacokinetic (PK) profiles remain primary causes of attrition. 3-(Morpholinomethyl)benzoic acid (CAS 19077-85-1) serves as a critical "privileged structure" or pharmacophore building block designed to address these challenges.
This Application Note details the experimental utilization of this moiety to:
-
Enhance Solubility: The morpholine nitrogen (
) is predominantly protonated at physiological pH, significantly reducing and improving aqueous solubility compared to phenyl analogs. -
Target Solvent-Exposed Regions: The benzoic acid handle facilitates robust amide coupling to core scaffolds (e.g., quinazolines, pyrimidines), projecting the morpholine ring into the solvent front or specific hydrophilic pockets (e.g., the "hinge region" of PI3K
).
The following protocols guide the researcher through the Design-Make-Test cycle, specifically focusing on the synthetic incorporation and biological validation of this moiety.
Chemical Integration Workflow
Logical Framework: The "Solubilizing Tail" Strategy
The addition of 3-(morpholinomethyl)benzoic acid is rarely random. It is strategically employed when a lead compound exhibits high potency (
Figure 1: Strategic workflow for incorporating 3-(morpholinomethyl)benzoic acid to optimize hydrophobic lead compounds.
Experimental Protocols
Protocol A: Synthetic Incorporation (Amide Coupling)
Objective: To covalently attach 3-(morpholinomethyl)benzoic acid to an amine-bearing heteroaromatic core (e.g., an amino-quinazoline).
Reagents:
-
Scaffold: Heteroaromatic amine (1.0 eq)
-
Linker: 3-(Morpholinomethyl)benzoic acid (1.2 eq)
-
Coupling Agent: HATU (1.5 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: In a dry round-bottom flask under
atmosphere, dissolve 3-(morpholinomethyl)benzoic acid (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes. -
Coupling: Add HATU (1.5 eq) to the mixture. Stir for 10 minutes at room temperature to form the activated ester.
-
Addition: Add the amine-bearing scaffold (1.0 eq) in one portion.
-
Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Look for
peak corresponding to Product).-
Critical Checkpoint: If conversion is low after 6 hours, heat to 50°C. The steric bulk of the morpholine group can sometimes retard the reaction rate.
-
-
Workup: Dilute with EtOAc, wash with saturated
(3x) and Brine (1x). Dry over . -
Purification: Purify via Flash Column Chromatography.
-
Note: The morpholine group is basic. Use a mobile phase containing 1-5% MeOH in DCM with 1%
or Triethylamine to prevent tailing on silica gel.
-
Protocol B: Thermodynamic Solubility Assessment
Objective: Quantify the solubility improvement conferred by the morpholine moiety compared to the parent scaffold.
Methodology (Shake-Flask Method):
-
Preparation: Weigh 2 mg of the synthesized analog into a chemically resistant glass vial.
-
Solvent Addition: Add 200
of PBS (pH 7.4) to mimic physiological conditions. -
Equilibration: Shake at 300 rpm at 25°C for 24 hours.
-
Filtration: Filter the suspension using a 0.45
PVDF membrane filter plate to remove undissolved solids. -
Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve of the compound in DMSO.
Data Analysis Template:
| Compound ID | Core Scaffold | R-Group | Solubility (PBS, pH 7.4) | LogD (Calc) |
| Lead (Control) | Quinazoline | -Phenyl | < 1 | 4.5 |
| Analog A | Quinazoline | -3-(Morpholinomethyl)phenyl | > 150 | 2.1 |
Interpretation: A solubility >50
Protocol C: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Verify that the addition of the solubilizing group maintains or enhances biological potency against target cancer cell lines (e.g., MCF-7, A549).
Reagents:
-
Cell Lines: A549 (Lung Carcinoma), MCF-7 (Breast Adenocarcinoma).
-
Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24 hours. -
Treatment: Treat cells with the synthesized analog in a serial dilution (e.g., 0.1 nM to 10
) for 72 hours.-
Control: Include the parent scaffold and a known inhibitor (e.g., Gefitinib) as a positive control.
-
-
Development: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.
-
Solubilization: Aspirate media and dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate
using non-linear regression (GraphPad Prism).
Mechanistic Visualization
The following diagram illustrates the chemical reaction and the resulting interaction mode within a theoretical kinase binding pocket.
Figure 2: Synthetic pathway and subsequent biological functionality of the morpholinomethyl-benzamide derivative.
References
-
Wymann, M. P., & Borsari, C. (2023). Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry.
-
Rewcastle, G. W., et al. (2010). Synthesis and Biological Evaluation of Novel 3-Sulfonamido Benzoic Acid Derivatives. Journal of Medicinal Chemistry. (Contextual grounding in benzoic acid derivatives in oncology).
-
RSC Publishing. (2023). Morpholine substituted quinazoline derivatives as anticancer agents. Royal Society of Chemistry.
-
Preprints.org. (2023).[1] Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.[1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 88305, 3-(Morpholinomethyl)benzoic acid.
Disclaimer: This Application Note is for research and development purposes only. All synthesis and biological testing should be conducted in compliance with local safety regulations (GLP/GMP).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Morpholinomethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 3-(Morpholinomethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this valuable compound. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3-(Morpholinomethyl)benzoic Acid?
A1: There are two predominant synthetic strategies for preparing 3-(Morpholinomethyl)benzoic Acid:
-
Nucleophilic Substitution (N-Alkylation): This is the most common approach, involving the reaction of morpholine with a 3-(halomethyl)benzoic acid, typically 3-(bromomethyl)benzoic acid or 3-(chloromethyl)benzoic acid. The reaction is a standard SN2 substitution where the nitrogen atom of morpholine acts as the nucleophile.
-
Reductive Amination: This alternative route involves the reaction of 3-formylbenzoic acid with morpholine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. This method can be advantageous as it avoids the handling of lachrymatory and reactive benzyl halides.[1][2][3]
Q2: My overall yield is low. At which stage am I likely losing the most product?
A2: Low overall yield can stem from inefficiencies in either the preparation of the starting material (e.g., 3-(bromomethyl)benzoic acid) or the final N-alkylation or reductive amination step. In the N-alkylation route, incomplete conversion, side reactions, and difficult purification are common culprits. For the reductive amination pathway, the efficiency of iminium ion formation and the choice of reducing agent are critical. A stepwise yield analysis is recommended to pinpoint the problematic stage.
Q3: What are the common impurities I should be aware of?
A3: Common impurities depend on the synthetic route.
-
N-Alkylation Route:
-
Unreacted 3-(halomethyl)benzoic acid.
-
Over-alkylation product (quaternary ammonium salt).
-
Byproducts from the degradation of the starting halide.
-
Esterification byproducts if the carboxylic acid is not properly managed.
-
-
Reductive Amination Route:
-
Unreacted 3-formylbenzoic acid.
-
The intermediate imine/iminium ion if the reduction is incomplete.
-
Over-reduction of the carboxylic acid group to an alcohol, depending on the reducing agent used.
-
Q4: How can I best purify the final product?
A4: Purification of 3-(Morpholinomethyl)benzoic acid can be challenging due to its amphoteric nature (containing both a basic amine and an acidic carboxylic acid).
-
Recrystallization: This is a common and effective method.[4][5] A mixed solvent system, such as ethanol/water or isopropanol/water, often works well. The product's solubility is pH-dependent, a property that can be exploited.
-
Acid-Base Extraction: You can selectively extract the product by adjusting the pH of the aqueous solution. At a low pH (around 2-3), the morpholine nitrogen is protonated, making the compound water-soluble. At a high pH (around 9-10), the carboxylic acid is deprotonated, again rendering it water-soluble. Impurities without these functional groups can be removed with an organic wash at these pH values. Isoelectric point precipitation can also be effective.
-
Chromatography: While possible, column chromatography can be complicated by the compound's polarity and tendency to streak on silica gel. Using a modified mobile phase with a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can improve separation.
Troubleshooting Guide: The N-Alkylation Route
This is arguably the more common route, and presents its own unique set of challenges.
Diagram: N-Alkylation Workflow & Troubleshooting
Caption: Workflow and troubleshooting for the N-alkylation route.
Problem 1: Low Yield in the Synthesis of 3-(Bromomethyl)benzoic Acid
Question: I am getting a low yield of 3-(bromomethyl)benzoic acid from m-toluic acid using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide. What could be the issue?
Answer: Radical bromination of the benzylic position can be sensitive to several factors. Here's a breakdown of potential causes and solutions:
-
Initiator Quality: Radical initiators have a finite shelf life and can decompose over time. Ensure your AIBN or benzoyl peroxide is fresh and has been stored correctly. An old initiator will lead to a slow or incomplete reaction.
-
Reaction Temperature: The reaction needs to be heated to a temperature that allows for the homolytic cleavage of the initiator. For AIBN, this is typically around 70-80 °C. For benzoyl peroxide, a slightly higher temperature may be needed.[6] The reaction is often run at the reflux temperature of the solvent (e.g., carbon tetrachloride or dichloromethane).[6]
-
Inhibitors: Oxygen can act as a radical scavenger and inhibit the reaction. It is good practice to degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions: Dihalogenation can occur if an excess of NBS is used or if the reaction is run for too long. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. The presence of electronegative groups like the carboxylic acid can hinder the reaction, so ensuring sufficient initiation is key.[7]
Table 1: Typical Reaction Conditions for Radical Bromination
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane, Carbon Tetrachloride | Inert under radical conditions and allows for appropriate reflux temperatures.[6] |
| Initiator | AIBN or Benzoyl Peroxide | Common radical initiators with well-characterized decomposition temperatures. |
| NBS | 1.0 - 1.1 equivalents | A slight excess ensures complete consumption of the starting material without promoting di-bromination. |
| Temperature | Reflux | Provides the necessary energy for initiation and propagation. |
| Atmosphere | Inert (N2 or Ar) | Prevents inhibition by atmospheric oxygen. |
Problem 2: Incomplete Reaction or Side Products in the N-Alkylation Step
Question: When I react 3-(bromomethyl)benzoic acid with morpholine, I see a significant amount of starting material remaining, or I get a messy reaction mixture. How can I improve this?
Answer: This is a classic SN2 reaction, and its success hinges on optimizing conditions to favor the desired nucleophilic attack.
-
Stoichiometry: Use a slight excess of morpholine (1.1 to 2.0 equivalents). This will favor the forward reaction and help to consume all of the electrophilic 3-(bromomethyl)benzoic acid.
-
Base: The reaction generates HBr as a byproduct, which will protonate the morpholine, rendering it non-nucleophilic. Adding a non-nucleophilic base, such as triethylamine or potassium carbonate, will scavenge the acid and keep the morpholine available for reaction.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is ideal for SN2 reactions as it can solvate the cation but does not strongly solvate the nucleophile, thus increasing its reactivity.
-
Temperature: Gently heating the reaction (e.g., to 50-70 °C) can increase the reaction rate.[8] However, excessive heat can lead to side reactions and decomposition. Monitor the reaction progress by TLC.
-
Over-alkylation: While less common with morpholine due to steric hindrance, it is possible for the product to react with another molecule of 3-(bromomethyl)benzoic acid to form a quaternary ammonium salt. Using an excess of morpholine helps to minimize this.
Protocol: Optimized N-Alkylation of Morpholine
-
Dissolve 3-(bromomethyl)benzoic acid (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) and morpholine (1.2 eq).
-
Stir the mixture at 60 °C and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Proceed with purification (acid-base extraction or recrystallization).
Troubleshooting Guide: The Reductive Amination Route
This is a powerful alternative, especially for larger-scale synthesis where avoiding benzyl halides is desirable.
Diagram: Reductive Amination Workflow
Caption: Key stages and troubleshooting for the reductive amination route.
Problem 1: The Reaction Stalls and Does Not Go to Completion
Question: My reductive amination of 3-formylbenzoic acid with morpholine is very slow or incomplete. What is preventing the reaction from finishing?
Answer: Reductive amination is an equilibrium-driven process. The formation of the iminium ion is often the rate-limiting step and is reversible.
-
Water Removal: The formation of the imine/iminium ion releases a molecule of water. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene or by adding a dehydrating agent like anhydrous magnesium sulfate.
-
pH Control: Iminium ion formation is typically catalyzed by mild acid. The optimal pH is usually between 4 and 6. If the pH is too low, the morpholine will be fully protonated and non-nucleophilic. If the pH is too high, there won't be enough acid to catalyze the dehydration step. A small amount of acetic acid is often used as a catalyst.
-
Choice of Reducing Agent: The reducing agent should be added after the iminium ion has had a chance to form. Some reducing agents, like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), are mild enough to be added at the beginning of the reaction as they selectively reduce the iminium ion in the presence of the aldehyde.[3]
Problem 2: I am observing the reduction of the carboxylic acid.
Question: My final product is contaminated with 3-(hydroxymethyl)benzoic acid. How can I prevent the reduction of the carboxylic acid group?
Answer: This is a common issue when using powerful reducing agents.
-
Select a Milder Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH4) will readily reduce both the iminium ion and the carboxylic acid. Sodium borohydride (NaBH4) can also reduce carboxylic acids under certain conditions. The preferred reducing agent for reductive amination in the presence of a carboxylic acid is sodium triacetoxyborohydride (NaBH(OAc)3) . It is sufficiently mild to leave the carboxylic acid untouched while efficiently reducing the iminium ion.
-
Temperature Control: Perform the reduction at a low temperature (e.g., 0 °C to room temperature) to increase the selectivity of the reducing agent.
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Pros | Cons |
| NaBH(OAc)3 | Highly selective for iminium ions; mild. | More expensive. |
| NaBH3CN | Selective; can be used in protic solvents. | Highly toxic (releases HCN in acid). |
| NaBH4 | Inexpensive; readily available. | Can reduce aldehydes and ketones; may reduce carboxylic acids. |
| H2/Catalyst | "Green" reagent; effective. | Requires specialized equipment (hydrogenator). |
By understanding the chemistry behind the synthesis of 3-(Morpholinomethyl)benzoic Acid and anticipating potential pitfalls, you can significantly improve your yield and the purity of your final product. This guide should serve as a valuable resource for troubleshooting and optimizing your experimental work.
References
- Vertex AI Search. (n.d.). Synthesis of 3-(bromomethyl)benzoic acid, 3-(hexadecyloxy)-2-methoxypropyl ester. Retrieved January 30, 2026.
- BenchChem. (2025). Application Notes and Protocols: "Benzoic acid, 3-methylphenyl ester" in Organic Synthesis.
- BenchChem. (n.d.).
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
- ChemRxiv. (2020).
-
Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.
- Smolecule. (2023). Buy 4-Bromo-3-(bromomethyl)benzoic acid | 887757-31-5.
- ChemRxiv. (2024).
-
PubMed Central. (n.d.). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
-
ResearchGate. (n.d.). Utility of the alkylation process a, Derivatizations of morpholine... Retrieved January 30, 2026, from [Link]
- ResearchGate. (2025).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
- ChemRxiv. (2024).
- Google Patents. (n.d.). CN105384620B - A kind of synthetic method of 3 chloromethyl benzoic acid.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 30, 2026, from [Link]
- Exploring the Applications of 3-(Bromomethyl)benzoic Acid in Chemical Research. (2026).
- AKJournals. (2011).
- The Royal Society of Chemistry. (n.d.).
-
PubMed Central. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Retrieved January 30, 2026, from [Link]
- ChemicalBook. (2025). 3-(Chloromethyl)benzoic acid | 31719-77-4.
- American Chemical Society. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid.
-
ResearchGate. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved January 30, 2026, from [Link]
- National Institutes of Health. (2021).
- ACS Publications. (2021).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
- 5. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 6. 3-(BROMOMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
- 8. Buy 4-Bromo-3-(bromomethyl)benzoic acid | 887757-31-5 [smolecule.com]
Technical Support Center: 3-(Morpholinomethyl)benzoic Acid Purification
This technical guide addresses the specific purification challenges of 3-(Morpholinomethyl)benzoic Acid (3-MMBA) . This molecule exhibits amphoteric behavior —containing both a basic morpholine tertiary amine and an acidic carboxylic acid—which creates a unique "solubility window" that often confuses standard purification protocols.
Status: Active | Topic: Amphoteric Small Molecule Isolation | Audience: R&D Chemists[1][2]
Executive Summary: The Zwitterion Trap
3-(Morpholinomethyl)benzoic Acid is not a standard organic acid.[2] It exists as a zwitterion (inner salt) near neutral pH.
Most purification failures stem from treating this compound like a simple benzoic acid derivative. The guide below troubleshoots these specific failure modes.
🔧 Troubleshooting Module 1: Isolation & Precipitation
Q: "I acidified the reaction mixture to pH 1 like a standard benzoic acid workup, but no solid precipitated. Where is my product?"
Diagnosis: You have protonated the morpholine nitrogen, creating a highly water-soluble cationic salt (
-
Calculate pI:
-
Benzoic Acid pKa
4.2 -
Morpholine Tertiary Amine pKa
8.2 (lowered slightly by the benzyl group). - .[2]
-
-
Protocol:
-
Cool the aqueous solution to 0–5°C.
-
Slowly add 2N NaOH (or HCl, depending on starting pH) while monitoring with a calibrated pH meter.
-
Target pH 6.0 – 6.5.
-
Stir for 30–60 minutes to allow the zwitterionic crystal lattice to form. The solution should turn cloudy and precipitate the white solid.
-
Q: "The product formed an oil/gum instead of crystals upon pH adjustment. How do I fix this?"
Diagnosis: "Oiling out" occurs when the product precipitates too fast or includes impurities (like unreacted morpholine) that lower the melting point. The Fix: Use a Trituration & Seeding strategy.
-
Decant: Pour off the aqueous supernatant from the oil.
-
Solvent Switch: Dissolve the oil in a minimum amount of warm Isopropanol (IPA) or Ethanol .
-
Reprecipitation: Add Diethyl Ether or MTBE dropwise until slightly turbid.
-
Scratch & Seed: Scratch the flask wall with a glass rod or add a seed crystal of pure 3-MMBA.[2]
-
Cure: Let it stand at 4°C overnight. The oil should harden into a filterable solid.
🔧 Troubleshooting Module 2: Impurity Removal
Q: "I have persistent morpholine smell/impurity in my NMR. Standard washing isn't working."
Diagnosis: Morpholine is a secondary amine base. Because your product is also an amine, they co-migrate in many conditions. The Fix: Exploit the volatility and basicity difference.
| Method | Protocol | Mechanism |
| Azeotropic Removal | Dissolve crude in Toluene.[1][2] Rotovap at 50°C/20 mbar.[2] Repeat 3x. | Morpholine forms an azeotrope with toluene and is stripped away physically.[1] |
| Selective Wash | Suspend solid product in cold Ethyl Acetate .[1][2] Sonicate and filter. | The zwitterionic product is insoluble in cold EtOAc; free morpholine is soluble and washes away. |
| Reslurry (Best) | Slurry the solid in water at pH 7.[1]5. Stir for 1 hour. Filter. | At pH 7.5, the product is still largely insoluble (near pI), but morpholine is fully soluble. |
🔧 Troubleshooting Module 3: Yield Optimization
Q: "My yield is only 30%. The mother liquor still contains product."
Diagnosis: The zwitterion has significant water solubility even at its pI (unlike simple benzoic acid). The Fix: Salting out and Isoelectric Focusing.
-
Saturate: Add NaCl to the mother liquor until saturated (brine). This disrupts the hydration shell of the zwitterion ("Salting Out").
-
Re-check pH: Ensure pH is exactly 6.2. Even a drift to pH 5.5 or 7.0 increases solubility significantly.
-
Extraction: Do not discard the aqueous layer. Extract the pH 6.2 brine solution with n-Butanol or IPA/CHCl3 (1:3) .[2] The zwitterion will partition into these polar organic systems.
📊 Visualizing the Purification Logic
The following diagram illustrates the critical relationship between pH, charge state, and solubility for 3-MMBA.
Caption: pH-dependent solubility switch. Isolation is only possible in the narrow "Zwitterion" window (blue).
🧪 Experimental Protocol: Optimized Isolation
Use this standard operating procedure (SOP) for consistent results.
-
Dissolution : Dissolve crude reaction residue in minimal 1N HCl (approx. 3 mL/g). Ensure solution is clear (pH < 2).
-
Washing : Extract this acidic aqueous phase with Dichloromethane (DCM) x2.[2]
-
Why? This removes non-basic impurities (e.g., starting material 3-chloromethylbenzoic acid if unreacted).[2] The product stays in the water.
-
-
Precipitation :
-
Crystallization : Cool to 4°C for 2 hours.
-
Filtration : Filter the white solid.
-
The "Polishing" Wash : Wash the filter cake with Acetone (2 x small volumes).
-
Why? Acetone removes residual water and traces of morpholine but does not dissolve the zwitterionic product.
-
-
Drying : Vacuum dry at 45°C.
📚 References
-
Brog, J. P., et al. (2013).[3] Conformational polymorphism of 3-(azidomethyl)benzoic acid. National Institutes of Health (PMC). Link
-
Context: Provides structural analogs and pKa behavior for meta-substituted benzoic acids.
-
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Link
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and Zwitterions. Link
-
Context: Mechanistic explanation of zwitterion solubility minimums.
-
-
GuideChem. (2024).[2] Benzoic Acid Solubility and Purification Profiles. Link
-
Context: Solubility data for benzoic acid derivatives in organic solvents vs. water.
-
Sources
3-(Morpholinomethyl)benzoic Acid side product identification
Topic: Troubleshooting Synthesis, Impurity Identification, and Purification Ticket ID: TCH-SUP-MMBA-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Introduction
Welcome to the technical support hub for 3-(Morpholinomethyl)benzoic Acid (CAS: 15183-35-4).[1] This zwitterionic building block is critical in fragment-based drug discovery (FBDD) and peptidomimetic synthesis.[1] However, its dual functionality (carboxylic acid + tertiary amine) and specific synthesis routes often lead to a recurring set of side products that complicate purification and analysis.
This guide provides a causality-based troubleshooting workflow. We do not just list errors; we map them to the chemical logic of your specific synthetic route.
Module 1: Synthesis-Dependent Side Product Identification
Your impurity profile is strictly defined by your chosen synthetic route. Identify your method below to pinpoint likely contaminants.
Route A: Reductive Amination
Standard Protocol: Reaction of 3-carboxybenzaldehyde with morpholine using a reducing agent (NaBH₄, NaBH(OAc)₃, or H₂/Pd).
Primary Failure Mode: Competition between imine formation and direct reduction of the aldehyde.
| Impurity Name | Structure Description | Origin / Causality | Mass Shift (vs Product) |
| Impurity A-1 (Alcohol) | 3-(Hydroxymethyl)benzoic acid | Direct Reduction: The reducing agent attacked the aldehyde before the morpholine imine was fully formed.[1] Common when using strong reducers (NaBH₄) without pre-forming the imine. | M - 69 Da |
| Impurity A-2 (Toluene deriv.) | 3-Methylbenzoic acid | Hydrogenolysis: Over-reduction of the benzylic C-N bond.[1] Occurs almost exclusively when using catalytic hydrogenation (H₂/Pd-C) at high pressure or temperature.[1] | M - 85 Da |
| Impurity A-3 (Aminal) | Bis(morpholino) acetal species | Incomplete Reduction: Reaction stopped at the aminal stage or insufficient reducing agent was used. | M + 85 Da |
Route B: Nucleophilic Substitution (S_N2)
Standard Protocol: Reaction of 3-(chloromethyl)benzoic acid (or ester) with morpholine.
Primary Failure Mode: The "Zwitterion Trap." The starting material is an acid; morpholine is a base. If stoichiometry is miscalculated, morpholine acts as a buffer rather than a nucleophile.
| Impurity Name | Structure Description | Origin / Causality | Mass Shift (vs Product) |
| Impurity B-1 (Hydrolysis) | 3-(Hydroxymethyl)benzoic acid | Water Intrusion: Hydrolysis of the chloromethyl group.[1] Occurs if the reaction solvent (often DMF/THF) is wet or if the reaction is heated too long in the presence of hydroxide bases. | M - 69 Da |
| Impurity B-2 (Dimer) | Wurtz-type coupling product | Radical/Metal Coupling: Rare, but seen if using copper catalysts or highly activated zinc to accelerate the reaction.[1] | M + 134 Da |
| Impurity B-3 (Ester) | Methyl 3-(morpholinomethyl)benzoate | Incomplete Hydrolysis: If starting from the methyl ester precursor, this is the unreacted intermediate.[1] | M + 14 Da |
Module 2: Visualizing the Impurity Pathways
The following logic map traces the origin of these impurities based on reaction conditions.
Figure 1: Mechanistic origin of common impurities in 3-(Morpholinomethyl)benzoic acid synthesis.[1]
Module 3: Troubleshooting & FAQs
Q1: My LC-MS shows a peak at [M+16] that grows over time. What is it?
Diagnosis: This is the N-Oxide derivative.[1][2]
-
Cause: Morpholine is a tertiary amine and is susceptible to oxidation by atmospheric oxygen or peroxides present in uninhibited ethers (THF, Dioxane) or chlorinated solvents.
-
Fix:
-
Check your solvents for peroxides.
-
Store the solid product under nitrogen/argon at -20°C.
-
Rescue: The N-oxide can often be reduced back to the parent amine using mild reducing agents like triphenylphosphine or sodium metabisulfite.[1]
-
Q2: The NMR spectrum shows broad, split peaks. Is my product impure?
Diagnosis: Likely Zwitterionic Exchange , not impurity.
-
Explanation: The molecule exists in equilibrium between the neutral form and the zwitterion (carboxylate anion / ammonium cation). In solvents like DMSO-d6 or CD3OD, this proton exchange is intermediate on the NMR timescale, causing peak broadening.[1]
-
Validation: Add 1-2 drops of DCl (acid) or NaOD (base) to the NMR tube. This forces the molecule into a single ionic state. If the peaks sharpen, your product is pure.
Q3: I cannot elute the product from Silica Gel. It’s stuck at the baseline.
Diagnosis: Strong Ionic Interaction.
-
Cause: The basic morpholine nitrogen binds tightly to the acidic silanols of standard silica gel. The carboxylic acid moiety further complicates this with hydrogen bonding.
-
Protocol: Do not use standard Hexane/Ethyl Acetate.
-
Option A: Use DCM:MeOH:NH₄OH (e.g., 90:10:1). The ammonia competes for the silanol sites.
-
Option B (Recommended): Use Reverse Phase (C18) chromatography. Start with 5% Acetonitrile (0.1% Formic Acid) in Water and gradient to 100%. The zwitterion is very polar and elutes early; impurities like the "Toluene derivative" elute late.
-
Module 4: Analytical Confirmation Workflow
Use this decision tree to confirm the identity of your side product.
Figure 2: Rapid diagnostic decision tree for mass spectrometry anomalies.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88301, 3-(Morpholinomethyl)benzoic acid. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[3] (Standard protocol for Route A causality). Retrieved from [Link]
-
SIELC Technologies. Separation of Zwitterionic Benzoic Acid Derivatives. (HPLC troubleshooting for zwitterions). Retrieved from [Link]
-
Organic Chemistry Portal. Practical Guide to Nucleophilic Substitution. (Mechanism for Route B side products). Retrieved from [Link]
Sources
3-(Morpholinomethyl)benzoic Acid stability and degradation issues
Welcome to the technical support center for 3-(Morpholinomethyl)benzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling and experimentation with this compound. Here, we address common questions and challenges related to its stability and degradation, grounding our advice in established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section covers the most common inquiries regarding the handling, storage, and fundamental properties of 3-(Morpholinomethyl)benzoic Acid.
Q1: What are the recommended storage and handling conditions for 3-(Morpholinomethyl)benzoic Acid?
Answer:
Proper storage and handling are critical to maintain the integrity of 3-(Morpholinomethyl)benzoic Acid. It is typically supplied as a hydrochloride hydrate salt, which is a white to off-white solid.
Storage:
-
Temperature: Store in a cool, dry, and well-ventilated place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Atmosphere: Keep the container tightly closed to prevent moisture absorption and atmospheric contamination.
-
Light: Protect from direct sunlight and strong UV radiation, as aromatic carboxylic acids can be susceptible to photodegradation.
Handling:
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid creating dust when handling the solid material.
-
Handle in accordance with good industrial hygiene and safety practices.
-
Ensure adequate ventilation in the work area.
Q2: What are the expected impurities in a typical batch of 3-(Morpholinomethyl)benzoic Acid?
Answer:
The impurity profile can vary depending on the synthetic route. However, based on common synthetic pathways, potential process-related impurities could include:
-
Starting Materials: Unreacted 3-methylbenzoic acid, morpholine, or reagents from the benzylic functionalization step (e.g., 3-(bromomethyl)benzoic acid).
-
By-products of Synthesis: Di-substituted products or by-products from side reactions. For instance, in related syntheses of chloromethyl benzoic acids, impurities such as 3-hydroxymethyl-benzoic acid have been observed.
-
Degradation Products: See Section 2 for a detailed discussion on potential degradation products.
It is crucial to have a validated analytical method to identify and quantify these impurities.
Q3: In which common laboratory solvents is 3-(Morpholinomethyl)benzoic Acid soluble?
Answer:
As a hydrochloride salt, 3-(Morpholinomethyl)benzoic Acid is generally soluble in polar protic solvents.
| Solvent | Expected Solubility | Notes |
| Water | Soluble | Solubility can be pH-dependent. |
| Methanol | Soluble | Often used in analytical method development. |
| Ethanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions for biological assays. |
| Acetonitrile | Sparingly Soluble | May require the addition of water for complete dissolution. |
| Dichloromethane | Poorly Soluble | As a salt, it has low solubility in non-polar organic solvents. |
Note: It is always recommended to perform a solubility test for your specific application and desired concentration.
Section 2: Stability and Degradation Troubleshooting
This section provides a detailed guide to understanding and investigating the stability of 3-(Morpholinomethyl)benzoic Acid. Since specific forced degradation studies on this molecule are not widely published, the following pathways are predicted based on the chemical reactivity of its constituent functional groups: the benzoic acid moiety, the benzylic amine, and the morpholine ring.
Q4: My analytical results are inconsistent over time. Could my compound be degrading in solution?
Answer:
Yes, inconsistent analytical results, such as a decrease in the main peak area and the appearance of new peaks in your chromatogram, are classic signs of degradation. 3-(Morpholinomethyl)benzoic Acid has several functional groups that could be susceptible to degradation under various conditions. The primary suspects are the benzylic C-N bond and the morpholine nitrogen.
Below is a troubleshooting workflow to investigate potential degradation.
Caption: Predicted degradation pathways of 3-(Morpholinomethyl)benzoic Acid.
Q6: How can I perform a forced degradation study to assess the stability of my compound?
Answer:
A forced degradation study, also known as stress testing, is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Here is a general protocol.
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of 3-(Morpholinomethyl)benzoic Acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample, protected from stress conditions (stored at 2-8°C in the dark), should be analyzed alongside the stressed samples.
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60 °C |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | 60 °C (in solution and as solid) | 48 hours |
| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m² | As per ICH Q1B guidelines |
-
Sample Neutralization: After the specified duration, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples (including the control) by a suitable stability-indicating method, typically HPLC with UV detection or LC-MS.
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the retention times and peak areas of any degradation products.
-
If using LC-MS, obtain the mass-to-charge ratio (m/z) of the degradation products to help in their identification.
-
Section 3: Analytical Method Troubleshooting
Q7: I am developing an HPLC method. What are the key considerations for analyzing 3-(Morpholinomethyl)benzoic Acid and its potential degradation products?
Answer:
A robust HPLC method is crucial for accurately quantifying 3-(Morpholinomethyl)benzoic Acid and resolving it from any impurities or degradants.
Method Development Considerations:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase:
-
Aqueous Phase (A): An acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water) is recommended. The acidic pH will ensure the benzoic acid carboxyl group is protonated and the morpholine nitrogen is protonated, leading to better peak shape.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Detection: UV detection at a wavelength where the benzoic acid chromophore has significant absorbance (e.g., around 230-240 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Gradient Elution: A gradient elution from a low to high percentage of the organic phase will likely be necessary to separate the more polar degradation products (e.g., morpholine) from the parent compound and less polar impurities.
Q8: I see a new peak in my chromatogram after my sample has been left on the autosampler. What could it be?
Answer:
This is a common issue and often points to on-instrument degradation.
Troubleshooting Steps:
-
Check Autosampler Temperature: If your autosampler is not cooled, the ambient temperature could be sufficient to cause slow degradation over time, especially if the sample is in a reactive solvent. Set the autosampler temperature to a lower value (e.g., 4 °C).
-
Solvent Effects: The solvent used to dissolve your sample can impact its stability. For example, if dissolved in a purely aqueous solution at a neutral or slightly basic pH, the compound might be less stable than in a slightly acidic mobile phase.
-
Light Exposure: If the autosampler does not protect the samples from light, photodegradation could be occurring. Use amber vials to minimize light exposure.
-
Hypothesize the Degradant: Based on the predicted pathways, a common degradation product could be 3-formylbenzoic acid from oxidation or 3-(hydroxymethyl)benzoic acid from hydrolysis. An LC-MS analysis would be the most effective way to identify this new peak.
References
-
LookChem. (n.d.). Cas 10316-00-4, 4-benzylmorpholine. Retrieved from [Link]
-
Wikipedia. (2024). Protecting group. Retrieved from [Link]
- Doherty, S., Guillard, C., & Pichat, P. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91(11), 1853-1859.
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
- Stalport, F., et al. (2009). Investigating the Photostability of Carboxylic Acids Exposed to Mars Surface Ultraviolet Radiation Conditions. Astrobiology, 9(6), 543-549.
- Rahman, M. M., et al. (2020). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2020, 8861294.
- Zbaida, S., et al. (1998). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 729-736.
- Li, S., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules, 29(5), 1136.
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
- Plech, T., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- Google Patents. (2016). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
- Stalport, F., et al. (2009). Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions. Astrobiology, 9(6), 543-9.
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
-
Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
- Dyer, E., & Wright, G. C. (1964). Thermal degradation of N-substituted polycarbamates. Journal of Polymer Science Part A: General Papers, 2(4), 1831-1841.
- Vicker, N., et al. (2015). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 20(8), 14340-14364.
-
ResearchGate. (n.d.). The microbial degradation of morpholine. Retrieved from [Link]
- Homberg, L., Roller, A., & Hultzsch, K. C. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(10), 9332-9340.
-
OSTI.gov. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Retrieved from [Link]
- Google Patents. (2022). CN115490650B - Synthesis method of morpholine benzoate compound.
- ACS Publications. (2005).
- Google Patents. (2007). US7294623B2 - Benzyl morpholine derivatives.
-
ResearchGate. (n.d.). Hydrothermal stability of aromatic carboxylic acids. Retrieved from [Link]
- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Mitch, W. A., et al. (2018). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 4(10), 1538-1547.
- de Oliveira, M. A., et al. (2014). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PDA Journal of Pharmaceutical Science and Technology, 68(3), 224-242.
-
ResearchGate. (n.d.). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. Retrieved from [Link]
- Wiergowska, M., & Biziuk, M. (2018). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 25(28), 27715-27732.
- Lester, Y., et al. (2021). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?.
- International Journal of Advanced Research in Science, Communication and Technology. (2023).
- Dr. Dan Chemistry. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube.
- Venkatesh, D. N. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Biomedical Journal of Scientific & Technical Research, 45(4), 36629-36634.
- Thermo Fisher Scientific. (n.d.).
- Ceschin, G., et al. (2000).
Technical Support Center: 3-(Morpholinomethyl)benzoic Acid Solubility Guide
Case ID: SOL-3MMBA-001 Subject: Optimization of Solubility Protocols for Zwitterionic Benzoic Acid Derivatives Status: Resolved / Guide Published Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Compound Analysis
Compound: 3-(Morpholinomethyl)benzoic Acid Chemical Nature: Amphoteric (Zwitterionic) Critical Challenge: The "Zwitterion Trap"
This molecule presents a classic solubility challenge due to its dual functionality: an acidic carboxyl group (benzoic acid moiety) and a basic tertiary amine (morpholine moiety).
-
Acidic Domain (pKa₁ ≈ 4.2): The carboxylic acid deprotonates to form a negative charge (COO⁻).
-
Basic Domain (pKa₂ ≈ 7.4): The morpholine nitrogen accepts a proton to form a positive charge (NH⁺).
The Core Issue: In neutral aqueous solutions (pH 5.0 – 6.5), this compound exists primarily as a zwitterion (net charge = 0). At this isoelectric point (pI), crystal lattice energy is maximized, and solvation energy is minimized, resulting in precipitation. To dissolve this compound, you must force it out of its zwitterionic state.
Troubleshooting Guide (Q&A)
Q1: "I added water to the powder, but it formed a cloudy suspension that won't clear. What is happening?"
Diagnosis: You are likely near the isoelectric point (pH ~5.8). The water is ionizing the surface groups just enough to create a zwitterionic "shell" that refuses to dissolve.
Corrective Action: Shift the pH away from the pI (Isoelectric Point).
-
Method A (Acidic Shift): Add 1.0 M Hydrochloric Acid (HCl) dropwise. The goal is to protonate the morpholine nitrogen fully (pH < 3). This forms the soluble cationic hydrochloride salt .
-
Method B (Basic Shift): Add 1.0 M Sodium Hydroxide (NaOH) dropwise. The goal is to deprotonate the carboxylic acid fully (pH > 8). This forms the soluble anionic sodium salt .
Pro Tip: For biological assays, Method B is often preferred if the buffer capacity can handle the pH adjustment, as strong acidic shifts can be harsher on downstream cellular components.
Q2: "My stock solution in DMSO precipitated when I diluted it into PBS (pH 7.4). Why?"
Diagnosis: This is "Solvent Shock." You dissolved the compound in DMSO (a polar aprotic solvent), but upon dilution into PBS (pH 7.4), the environment became aqueous and the pH landed dangerously close to the basic pKa (7.4) and the pI region. The compound reverted to its less soluble neutral/zwitterionic form.
Corrective Action: Pre-complexation. Instead of dissolving the "free acid" in DMSO, generate an in-situ salt within the stock solution before dilution.
-
Dissolve compound in DMSO.
-
Add 1.1 equivalents of NaOH (aq) or HCl (aq) to the DMSO stock.
-
Dilute this "pre-salted" stock into your buffer.
Q3: "I need a high-concentration stock (50 mM) for animal studies. Water isn't working."
Diagnosis: The lattice energy of the free zwitterion is too high for pure water to overcome at high concentrations.
Corrective Action: Use a Cosolvent System with pH Control.
-
Vehicle 1 (IV/IP friendly): 5% DMSO + 10% Solutol HS-15 + 85% Saline (Adjusted to pH 9 with Meglumine).
-
Vehicle 2 (Oral): 0.5% Methylcellulose + 0.1% Tween 80 in Water (Suspension formulation is acceptable for PO, but for solution, adjust pH > 8).
Technical Deep Dive: Solubility Protocols
Protocol A: The "U-Curve" pH Solubility Determination
Objective: Determine the precise pH window for maximum solubility.
-
Preparation: Weigh 5 mg of compound into 5 separate microcentrifuge tubes.
-
Buffer Addition: Add 500 µL of buffers at pH 2.0, 4.0, 6.0, 8.0, and 10.0.
-
Equilibration: Vortex for 2 hours at room temperature. Centrifuge at 10,000 x g for 5 mins.
-
Analysis: Analyze supernatant via HPLC-UV (254 nm).
-
Expectation: You will observe a "U-shaped" curve. High solubility at pH 2 and 10; near-zero solubility at pH 6.
Protocol B: Salt Selection (In-Situ Screening)
Objective: Create a stable, soluble salt form without isolation.
| Counterion | Type | Target pH | Theoretical Species | Solubility Prediction |
| HCl | Acid | < 2.0 | Cationic (R-NH⁺ / COOH) | High |
| Methanesulfonic Acid | Acid | < 2.0 | Cationic (R-NH⁺ / COOH) | Very High (Lipophilic salt) |
| Sodium (NaOH) | Base | > 9.0 | Anionic (R-N / COO⁻) | High |
| Meglumine | Base | > 8.5 | Anionic (R-N / COO⁻) | Moderate (Biocompatible) |
| None (Water) | Neutral | ~5-6 | Zwitterion (R-NH⁺ / COO⁻) | Low (Precipitate) |
Visualizations
Figure 1: The Zwitterion Solubility Trap
This diagram illustrates the relationship between pH, molecular charge, and solubility.
Caption: The "U-Shape" Solubility Profile. Solubility is maximized when the molecule carries a net charge (Cationic or Anionic) and minimized when neutral (Zwitterionic).
Figure 2: Solubilization Decision Tree
Follow this logic flow to select the correct solvent system for your experiment.
Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental requirements.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pH-solubility profiles of zwitterions).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences, 57, 173-199. (Methodology for solubility screening).
-
PubChem Compound Summary. (n.d.). Benzoic acid, 3-(morpholinomethyl)-. National Center for Biotechnology Information.
Sources
removing impurities from 3-(Morpholinomethyl)benzoic Acid
Technical Support Center: Purification of 3-(Morpholinomethyl)benzoic Acid CAS: 13054-94-9 | Molecular Formula: C₁₂H₁₅NO₃ | MW: 221.25 g/mol
Introduction: The Zwitterion Challenge
Welcome to the technical support hub for 3-(Morpholinomethyl)benzoic acid. As a researcher, you are likely facing low yields or persistent impurities because this molecule behaves as a zwitterion .
Unlike standard organic intermediates, this compound possesses both an acidic tail (benzoic acid, pKa ≈ 4.2) and a basic head (morpholine, pKa ≈ 8.3).
-
At pH < 4: It exists as a soluble cation (protonated morpholine).
-
At pH > 9: It exists as a soluble anion (benzoate).
-
At pH ≈ 6.2 (Isoelectric Point): It exists as a net-neutral zwitterion with minimum aqueous solubility .
Core Directive: Stop trying to extract this molecule into standard organic solvents (DCM, EtOAc) from water. You will lose product to the aqueous phase. The most effective purification strategy is Isoelectric Precipitation followed by Recrystallization .
Module 1: The Isoelectric Precipitation Protocol (Primary Purification)
User Question: "I acidified my reaction mixture to pH 1 like a standard workup, but no solid formed. Where is my product?"
Diagnosis: You have over-acidified. At pH 1, the morpholine nitrogen is protonated, making the molecule a water-soluble hydrochloride salt.
The Fix: You must target the Isoelectric Point (pI).[1]
Step-by-Step Protocol
-
Dissolution:
-
If your crude material is solid/sticky, suspend it in water (approx. 5-10 volumes).
-
Add 2M NaOH (or KOH) dropwise until the solution reaches pH 10-11 . The solution should become clear as the benzoate salt forms.
-
Checkpoint: If solids remain at pH 11, filter them out. These are non-acidic impurities (e.g., bis-alkylated byproducts).
-
-
The "Slow-Walk" Acidification:
-
Place the filtrate in a beaker with vigorous stirring.
-
Slowly add 1M HCl.
-
Critical Zone: As you approach pH 7.0 , slow down.
-
Target pH 6.2 – 6.5 .
-
Observation: A thick white precipitate (the zwitterion) should form.
-
-
Digestion:
-
Stir the slurry at this pH for 30–60 minutes. This allows the crystal lattice to organize, expelling trapped impurities.
-
Cool to 0–5°C to maximize yield.
-
-
Filtration:
Module 2: Removing Specific Impurities (Troubleshooting)
User Question: "My product is white, but NMR shows traces of morpholine and inorganic salts. How do I clean this?"
Diagnosis:
-
Morpholine: Being a base (pKa ~8.3), it is protonated and water-soluble at the isolation pH (6.2). It should remain in the mother liquor, but wet filter cakes can retain it.
-
Salts (NaCl/KCl): Trapped in the crystal lattice during rapid precipitation.
The Fix: Recrystallization from Ethanol/Water.
Data: Solubility Profile
| Solvent System | Temperature | Solubility Behavior | Usage |
| Water (pH 6.2) | 25°C | Very Low (<1 g/L) | Precipitation Medium |
| Water (pH 1 or 11) | 25°C | High (>50 g/L) | Dissolution for filtering |
| Ethanol (Pure) | Reflux | Moderate | Anti-solvent |
| Ethanol/Water (80:20) | Reflux | High | Recrystallization Solvent |
Recrystallization Protocol
-
Slurry: Suspend the crude zwitterion in Ethanol (approx. 10 mL per gram of solid).
-
Heat: Heat to reflux (approx. 78°C). The solid may not fully dissolve yet.
-
Titrate Water: Add water dropwise through the condenser until the solution becomes clear (homogenous).
-
Note: Do not exceed 30% water volume; otherwise, yield will drop.
-
-
Charcoal Treatment (Optional): If the product is colored (yellow/brown), add activated carbon (5 wt%), stir for 10 mins at reflux, and hot-filter.
-
Crystallization: Remove from heat. Allow to cool slowly to room temperature, then chill to 4°C.
-
Wash: Filter and wash with cold 100% Ethanol .
-
Why Ethanol? The zwitterion is less soluble in pure ethanol than in the ethanol/water mix, preventing yield loss during the wash, while ethanol effectively removes residual morpholine.
-
Module 3: Visualizing the Workflow
User Question: "Can you map out the decision process? I'm unsure when to filter."
The Purification Logic Map:
Caption: Decision tree for isolating zwitterionic benzoic acid derivatives. Note the critical pH swings to remove non-amphoteric impurities.
FAQs: Common Pitfalls
Q1: I used Dichloromethane (DCM) to extract the product, but the yield is <10%. Why? A: As a zwitterion, the molecule is highly polar. In water, it forms strong hydrogen bond networks or ionic species. It prefers the aqueous phase over non-polar solvents like DCM. If you must extract it (e.g., to remove inorganic salts without precipitation), use n-Butanol at pH 6.2, but be prepared for difficult evaporation.
Q2: The product smells like fish (amine). Is it wet? A: The "fishy" odor is characteristic of unreacted morpholine or trace degradation.
-
Test: Run a TLC.[3][4][5] Morpholine stains strongly with Iodine or Ninhydrin.
-
Fix: The ethanol wash in Module 2 is critical here. Morpholine is highly soluble in ethanol; the zwitterion is not.
Q3: Can I use Silica Gel Chromatography? A: Avoid if possible. Zwitterions "streak" badly on standard silica due to interaction with acidic silanols. If you must use chromatography:
-
Use Reverse Phase (C18) with water/methanol.
-
Or, use standard silica but add 1% Triethylamine to your eluent to suppress silanol interactions (though this makes salt removal harder later).
References & Authoritative Grounding
-
Solubility of Benzoic Acid Derivatives:
-
Source: ResearchGate / J. Chem. Eng. Data.
-
Relevance: Establishes the solubility baseline for benzoic acid derivatives in Ethanol/Water systems, confirming the "anti-solvent" effect of water in high-alcohol mixtures for crystallization.
-
Link:
-
-
Isoelectric Point Calculation & Theory:
-
Source: Master Organic Chemistry.
-
Relevance: Provides the theoretical framework for calculating pI (Average of pKas) for amino-acid-like zwitterions.
-
Link:
-
-
Purification of Amphoteric Compounds:
-
Morpholine Removal Strategies:
-
Source: US Patent 5632898A.
-
Relevance: Discusses methods for removing unreacted electrophiles and amines from reaction mixtures, supporting the wash/precipitation logic.
-
Link:
-
Sources
- 1. How do I calculate isoelectric points? | AAT Bioquest [aatbio.com]
- 2. chemrj.org [chemrj.org]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US4554376A - Method for separating and purifying amino acid - Google Patents [patents.google.com]
Technical Support Center: 3-(Morpholinomethyl)benzoic Acid Assay Interference
Status: Operational Ticket ID: T-MMBA-001 Subject: Troubleshooting Assay Anomalies for 3-(Morpholinomethyl)benzoic Acid Assigned Specialist: Senior Application Scientist
Executive Summary
3-(Morpholinomethyl)benzoic Acid (CAS: 17106-25-3) is a bifunctional building block frequently used in fragment-based drug discovery and linker chemistry. While structurally stable, its zwitterionic nature (containing both a basic morpholine nitrogen and an acidic carboxylic acid) creates specific physicochemical behaviors that can manifest as "assay interference."
This guide addresses the three most common interference vectors: pH-dependent solubility crashes (isoelectric precipitation) , optical interference (UV absorption/scatter) , and lysosomotropism in cell-based assays .
Module 1: The Solubility Trap (Zwitterionic Precipitation)
The Issue: Users often report inconsistent IC50 values or "random" loss of signal in biochemical assays. This is frequently due to the compound precipitating at its isoelectric point (pI), rather than true biological inhibition.
The Mechanism: As a zwitterion, this molecule exists in equilibrium between cationic, anionic, and neutral (zwitterionic) forms.
-
Low pH (< 4): Cationic (Morpholine-H
, COOH). Soluble. -
High pH (> 9): Anionic (Morpholine, COO
). Soluble. -
Neutral pH (approx. 4.5–7.5): The molecule approaches its isoelectric point (pI) , where the net charge is zero. This is the region of minimum solubility. If your assay buffer (e.g., PBS, HEPES) is near pH 7.4 and the compound concentration is high (>100 µM), it may form colloidal aggregates.
Diagnostic Protocol: The "Spin-Down" Test
-
Prepare a 2x concentration of the compound in the exact assay buffer.
-
Measure the absorbance (or fluorescence) of the solution.
-
Centrifuge at high speed (10,000 x g) for 10 minutes.
-
Measure the supernatant again.[1]
-
Result: If signal drops significantly (>20%) after spinning, your compound is precipitating or aggregating.
-
Solution:
-
Shift pH: If the assay permits, shift pH by 0.5–1.0 unit away from the calculated pI.
-
Add Detergent: Include 0.01% Triton X-100 or Tween-20 in the buffer to disrupt colloidal aggregates [1].
Module 2: Optical Interference (UV/Vis & Scatter)
The Issue: False positives in dehydrogenase assays (NADH/NADPH detection) or protein quantification (A280).
The Mechanism:
-
Intrinsic Absorption: The benzoic acid moiety absorbs strongly in the UV region (
nm), with tailing effects that can extend toward 280 nm [2]. This interferes with A280 protein concentration measurements. -
Light Scatter: If the compound forms colloidal aggregates (see Module 1), these particles scatter light. In absorbance assays, scatter is read as "absorbance," leading to artificially high readings. In fluorescence assays, scatter can cause background noise or quenching.
Data: Optical Interference Thresholds
| Assay Type | Wavelength | Risk Level | Mechanism |
| A280 (Protein) | 280 nm | High | Direct UV absorption by benzoic acid ring. |
| NADH/NADPH | 340 nm | Medium | Light scatter from aggregates (if insoluble). |
| Fluorescence (GFP/FITC) | Ex 488 / Em 520 | Low | Unlikely to quench unless aggregated. |
| Colorimetric (Bradford) | 595 nm | Low | Generally safe; check for precipitate. |
Solution:
-
Background Subtraction: Always run a "Compound Only" control (no enzyme/protein) and subtract this value from your experimental wells.
-
Red-Shifted Assays: Switch to red-shifted fluorophores (e.g., Alexa Fluor 647) to avoid the UV/blue interference window [3].
Module 3: Cellular Artifacts (Lysosomotropism)
The Issue: In cell viability or autophagy assays, the compound appears cytotoxic or induces vacuolization, but the effect is not target-mediated.
The Mechanism:
The morpholine group is a weak base (pKa
Diagnostic Protocol: Ammonium Chloride Competition
-
Treat cells with the compound.
-
Co-treat with 10 mM Ammonium Chloride (
) or Bafilomycin A1.-
Logic: These agents raise lysosomal pH. If the vacuolization/toxicity is caused by lysosomal trapping, raising the pH will prevent the compound from becoming trapped.
-
Result: If toxicity disappears with
, the effect is likely an artifact of the morpholine group.
-
Visual Troubleshooting Guide
The following diagram outlines the logical decision tree for diagnosing interference with 3-(Morpholinomethyl)benzoic Acid.
Caption: Decision tree for isolating interference mechanisms specific to morpholine-benzoic acid derivatives.
Mechanism of Action: The Zwitterion Equilibrium
Understanding the charge state is critical for solubility. The diagram below illustrates why pH buffering is the single most effective troubleshooting step for this molecule.
Caption: Solubility profile of 3-(Morpholinomethyl)benzoic Acid relative to pH.
Frequently Asked Questions (FAQ)
Q: Can I use EDC/NHS to couple this molecule to a protein? A: Yes, but be careful with pH. The standard EDC coupling pH (4.5–5.0) is dangerously close to the isoelectric point of this molecule, which may cause it to precipitate before coupling occurs.
-
Recommendation: Dissolve the compound in dry DMSO first, then add it slowly to the aqueous reaction mixture. Ensure the final concentration of DMSO is <10% to protect the protein, but high enough to keep the zwitterion in solution during the activation step [5].
Q: I see high background in my fluorescence polarization (FP) assay. A: This is likely light scatter from micro-aggregates, not true fluorescence. Morpholine derivatives are generally not fluorescent in the visible range.
-
Fix: Add 0.01% Tween-20 to your buffer and spin down the compound stock before adding it to the plate.
Q: Is this compound a PAINS (Pan-Assay Interference Compound)? A: While 3-(Morpholinomethyl)benzoic Acid itself is not a "classic" PAINS structure (like rhodanine or curcumin), the morpholine ring is a frequent hitter in high-concentration screens due to the solubility/aggregation issues described above. It requires strict quality control regarding solubility [6].
References
-
Shoichet, B. K. (2006). Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615. Link
-
Karimova, N. V., et al. (2020).[2] Absorption spectra of benzoic acid in water at different pH and in the presence of salts. Physical Chemistry Chemical Physics, 22, 5384-5394. Link
-
Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363-2371. Link
-
Nadanaciva, S., et al. (2011). A high content screening assay for identifying lysosomotropic compounds. Toxicology in Vitro, 25(3), 715-723. Link
-
Hermanson, G. T. (2013).[3] Bioconjugate Techniques. Academic Press. (Chapter 3: Zero-Length Crosslinkers). Link
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link
Sources
crystallization techniques for 3-(Morpholinomethyl)benzoic Acid
[1][2][3]
Case ID: 3-MMBA-CRYS-01 Classification: Zwitterionic Benzoic Acid Derivative Support Tier: Senior Application Scientist[1][2][3]
Molecule Profile & Crystallization Dynamics
Before attempting crystallization, you must understand the "personality" of this molecule. 3-(Morpholinomethyl)benzoic Acid is not a simple organic acid; it is an ampholyte .[1][2][3]
-
The Zwitterionic Trap: It contains a basic morpholine nitrogen (
) and an acidic carboxylic acid ( ).[1][3] -
Solubility Behavior: Unlike standard benzoic acid, which dissolves in base and precipitates in acid, this molecule has a U-shaped solubility curve .[1] It is highly soluble at low pH (cationic form) and high pH (anionic form) but exhibits minimum solubility at its Isoelectric Point (pI) , likely between pH 5.5 and 6.5.[1][2][3]
-
Common Failure Mode: Users often acidify to pH 1-2 (like standard benzoic acid workups) and lose yield because the highly soluble hydrochloride salt forms, or they "oil out" because the neutral zwitterion is too polar for non-polar solvents.[1]
Physical Property Summary
| Property | Value / Characteristic | Implication for Crystallization |
| Molecular Weight | 221.25 g/mol | Moderate size; prone to moderate nucleation rates.[1][2][3] |
| Predicted pKa | Acid: ~4.1 | Base: ~8.3 |
| LogP | ~0.2 to 1.1 (pH dependent) | Low lipophilicity; avoid pure hexane/heptane.[1][2][3] |
| Crystal Habit | Prismatic/Needles (Solvent dependent) | Needles often trap mother liquor; requires slow cooling.[1][2][3] |
Master Protocol: Isoelectric Precipitation (Recommended)[1][2][3]
This method leverages the zwitterionic nature to achieve high purity and yield. It is superior to cooling crystallization for removing ionic impurities.[1][3]
Phase 1: Dissolution (The "Salt" Phase)[1]
-
Suspend crude 3-(Morpholinomethyl)benzoic acid in Water/Methanol (90:10 v/v) . Use 10 mL solvent per gram of solid.[3]
-
Acidify slowly with 6M HCl until the solution becomes clear (Target pH < 2.0).
-
Why? This protonates the morpholine nitrogen and the carboxylate, forming the soluble hydrochloride salt.
-
-
Filtration: Filter the acidic solution through a 0.45 µm membrane to remove insoluble mechanical impurities.
Phase 2: Controlled Neutralization (The "Crystal" Phase)[1]
-
Setup: Place the filtrate in a jacketed vessel at 25°C with overhead stirring (200 RPM).
-
Titration: Slowly add 2M NaOH or Ammonia dropwise.
-
Nucleation Point: As pH approaches 4.5-5.0, the solution will become cloudy.[1][3] STOP base addition.
-
Hold: Allow the slurry to stir for 30 minutes. This "ages" the nuclei and prevents oiling out.
-
-
Final Adjustment: Continue adding base very slowly until pH 6.0 - 6.2 is reached.
-
Warning: Do not overshoot to pH > 8.0, or the product will redissolve as the sodium benzoate salt.
-
Phase 3: Isolation[1][3]
Alternative Protocol: Anti-Solvent Crystallization[1][2]
Use this method if the compound is already isolated but requires purification from organic impurities (e.g., unreacted starting materials).[1]
Solvent System:
Workflow:
-
Dissolve the solid in near-boiling Ethanol (approx. 5-7 volumes).
-
Optional: Add activated carbon, stir for 15 mins, and hot filter.
-
Cool to 40°C.
-
Add n-Heptane dropwise until a faint persistent turbidity appears.[1][3]
-
Re-heat slightly to clear the solution (dissolve the haze).
-
Cool slowly to room temperature, then to 0°C.
Troubleshooting Guide & Logic Flows
Issue 1: "The product oiled out instead of crystallizing."
Cause: The supersaturation generated was too high (added anti-solvent too fast) or the temperature was above the "oiling out limit" (LLPS - Liquid-Liquid Phase Separation).[1]
Corrective Action:
-
Re-heat the mixture until the oil dissolves into a single phase.
-
Seed the solution with pure crystals (0.1 wt%) at a temperature slightly below the saturation point.
-
Slow Down: Reduce the cooling rate or anti-solvent addition rate.
Issue 2: "I have low yield; the mother liquor is still UV-active."
Cause: You likely missed the Isoelectric Point (pI) or the solvent is too polar. Check: Measure the pH of the mother liquor. If it is < 4 or > 7, adjust to pH 6.0 and re-cool.[1][3]
Decision Logic: Oiling Out Recovery
The following diagram illustrates the decision process when encountering phase separation (oiling out).
Caption: Logic flow for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).
Frequently Asked Questions (FAQs)
Q: Can I recrystallize this from pure water? A: Only if you use the pH-swing method described above. Neutral water solubility is likely too low for efficient recrystallization by cooling alone (you would need massive volumes), and acidic/basic water will keep it in solution.[1][3]
Q: What is the best way to dry the crystals? A: Vacuum drying at 40-50°C is standard. However, ensure you have washed away all inorganic salts (NaCl formed during neutralization) with water at pH 6.[1] If salts remain, the product will be hygroscopic and sticky.
Q: I see two different crystal shapes (needles and blocks). Is this polymorphism? A: Highly likely.[1][3] Zwitterionic benzoates often exhibit polymorphism based on the hydrogen bonding network (head-to-tail vs. head-to-head dimers).
-
Validation: Run Powder X-Ray Diffraction (PXRD).
-
Control: "Blocks" are generally preferred for filtration.[1][3] Achieve this by slower cooling and lower supersaturation (Isoelectric Precipitation Method usually yields finer particles; Anti-solvent yields larger blocks).[1]
Q: Why is my product colored (yellow/brown)? A: This is likely due to oxidation of the morpholine ring or trace benzoic acid precursors.
-
Fix: Perform a "charcoal treatment" during the acid phase (Phase 1 of Isoelectric Precipitation). Add 5 wt% activated carbon while the compound is dissolved in dilute HCl, stir for 30 mins, then filter before neutralizing.
References
-
PubChem. 3-(Morpholine-4-sulfonyl)benzoic acid (Analogous Structure Properties).[1][2][3] National Library of Medicine.[3] Available at: [Link][1][2][3]
-
Davey, R. J., & Garside, J. (2000).[1][3] From Molecules to Crystallizers.[1][3] Oxford University Press.[1][3] (General principles of zwitterionic crystallization).
-
Takayama, K., et al. (2012).[1][3] Hydrochloride salt co-crystals: preparation and characterization. (Demonstrates salt vs. zwitterion solubility shifts). Available at: [Link]
-
NIST. Preparation of Benzoic Acid of High Purity. Journal of Research of the National Bureau of Standards.[4] Available at: [Link]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis
Welcome to the Technical Support Center for managing reaction exotherms in large-scale synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for one of the most critical challenges in chemical process scale-up. An uncontrolled exothermic reaction, or thermal runaway, can have catastrophic consequences, making a thorough understanding of its causes and control measures paramount for safe and successful manufacturing.[1][2][3]
This guide moves beyond simple procedural lists to explain the underlying principles of thermal management, empowering you to make informed decisions during process development and execution. We will explore the causality behind experimental choices, describe self-validating safety protocols, and provide authoritative references to ground your understanding.
Section 1: Troubleshooting Guide - Navigating Unforeseen Thermal Events
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My reaction temperature is consistently overshooting the set point, even with full cooling applied. What are the likely causes and what immediate actions should I take?
A1: A consistent temperature overshoot despite maximum cooling is a critical indicator that the heat generated by your reaction is exceeding the heat removal capacity of your reactor system.[2] This is a serious situation that could escalate to a thermal runaway.
Potential Causes:
-
Underestimated Heat of Reaction: The intrinsic exothermicity of your reaction may be higher than initially determined during small-scale experiments.
-
Kinetics Mismatch: The reaction rate at the current scale and temperature might be significantly faster than predicted, leading to a rapid release of heat.
-
Reagent Accumulation: If you are performing a semi-batch process, a slow initial reaction rate could lead to a buildup of unreacted reagents. A subsequent small increase in temperature can then trigger a rapid, uncontrolled reaction of this accumulated material.[4]
-
Inadequate Heat Transfer: As you scale up, the surface-area-to-volume ratio of the reactor decreases, which can significantly reduce heat transfer efficiency.[5][6][7] Fouling on the reactor jacket or coils can also impede heat removal.
-
Agitator Failure: Insufficient mixing due to agitator malfunction can create localized hot spots where the reaction accelerates, leading to a bulk temperature increase.[4][8]
Immediate Actions:
-
Stop Reagent Feed (if applicable): For semi-batch processes, immediately halt the addition of any limiting reagents to prevent further heat generation.
-
Emergency Quench: If the temperature continues to rise uncontrollably, initiate a pre-determined and validated quenching procedure. This may involve adding a cold, inert solvent or a chemical inhibitor to stop the reaction.
-
Activate Emergency Cooling: If available, utilize any secondary or emergency cooling systems.
-
Alert Personnel and Evacuate (if necessary): Follow your facility's emergency procedures.
Long-Term Corrective Actions:
-
Perform Reaction Calorimetry: Use techniques like Reaction Calorimetry (RC) to accurately quantify the total heat of reaction, the rate of heat release, and the heat capacity of the reaction mass.[9][10] This data is crucial for calculating the necessary cooling requirements at scale.
-
Re-evaluate Process Parameters: Consider modifying the process, such as lowering the reaction temperature, reducing the concentration of reactants, or changing the dosing profile to control the rate of heat evolution.
-
Optimize Reactor Design and Operation: Ensure your reactor's heat transfer capabilities are adequate for the scaled-up process. This may involve using a reactor with a better surface-area-to-volume ratio, improving agitation, or ensuring the cooling jacket is clean and efficient.
Q2: I've observed a sudden, unexpected pressure increase in the reactor that is not correlated with a significant temperature rise. What could be happening?
A2: A rapid pressure increase without a corresponding temperature spike often indicates the evolution of a non-condensable gas from a primary or secondary reaction. This is a hazardous situation as it can quickly exceed the pressure rating of your vessel.
Potential Causes:
-
Decomposition Reaction: A side reaction or decomposition of a reactant, intermediate, or product may be occurring, generating gaseous byproducts. This can sometimes be triggered by a localized hot spot even if the bulk temperature appears stable.
-
Catalyst-Induced Gas Evolution: The catalyst used in your reaction might be promoting an unintended gas-generating pathway.
-
Reaction with Trapped Air/Moisture: In sensitive reactions, residual air or moisture in the reactor or reagents could lead to a gas-producing side reaction.
Immediate Actions:
-
Stop the Reaction: If possible and safe to do so, stop the reaction by halting reagent addition or initiating a quench.
-
Vent to a Safe Location: If the pressure approaches the maximum allowable working pressure (MAWP) of the vessel, controlled venting through a designated and properly sized emergency relief system to a scrubber or flare may be necessary.[11][12] Never vent directly to the atmosphere unless the material is known to be non-toxic and non-flammable.
-
Analyze Headspace Gas: If the situation is brought under control, carefully take a sample of the reactor headspace for analysis (e.g., by GC-MS) to identify the gaseous components and diagnose the source.
Long-Term Corrective Actions:
-
Thorough Hazard Analysis: Conduct a comprehensive process hazard analysis (PHA) that includes an evaluation of all potential side reactions and decomposition pathways. Techniques like Differential Scanning Calorimetry (DSC) can help identify the onset temperature of decomposition reactions.[10]
-
Calorimetry with Gas Evolution Measurement: Utilize reaction calorimeters that are equipped to measure the rate and volume of gas generated during the reaction.[9]
-
Purge and Inerting Procedures: Ensure that your reactor is properly purged and inerted to remove air and moisture before starting a sensitive reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I proactively assess the thermal risk of my reaction before scaling up?
A1: A proactive thermal risk assessment is crucial for safe scale-up. This involves a combination of theoretical calculations and laboratory experiments:
-
Literature Review and Theoretical Estimation: Begin by reviewing the literature for any known hazards associated with your reactants, products, or reaction class.
-
Differential Scanning Calorimetry (DSC): DSC is a valuable screening tool to determine the onset temperature of any decomposition reactions for all components of your reaction mixture (reactants, intermediates, products, and solvents).[10]
-
Reaction Calorimetry (RC): As mentioned previously, RC is essential for quantifying the heat of reaction (ΔHr), the rate of heat release (Qr), and the adiabatic temperature rise (ΔTad).[9][13] The adiabatic temperature rise represents the theoretical temperature increase if all the heat from the reaction were contained within the reaction mass without any cooling.[14]
-
Stoessel Criticality Classification: This is a widely used method to classify the thermal risk of a chemical process based on the relationship between the process temperature, the maximum temperature of the synthesis reaction (MTSR), and the decomposition temperature (Td).[10][15]
Q2: What is the "point of no return" in a thermal runaway, and how can I design my process to stay far away from it?
A2: The "point of no return" in a thermal runaway is the temperature at which the heat generated by the reaction can no longer be removed by the reactor's cooling system.[2] Beyond this point, the reaction becomes self-accelerating, leading to a rapid increase in temperature and pressure.
To design a process that avoids this critical point:
-
Ensure Sufficient Cooling Capacity: The cooling capacity of your reactor must always be greater than the maximum rate of heat evolution from your reaction.
-
Control the Rate of Reaction: The rate of heat generation is directly proportional to the rate of reaction. You can control the reaction rate through:
-
Semi-batch operation: Controlling the addition rate of a limiting reagent.[1]
-
Lowering the reaction temperature.
-
Using a lower concentration of reactants.
-
-
Understand the "Time to Maximum Rate" (TMR): Adiabatic calorimetry can be used to determine the TMR, which is the time it would take for the reaction to reach its maximum rate under adiabatic conditions.[16] This parameter is crucial for designing emergency relief systems and response procedures.
Q3: What are the key differences in managing exotherms in batch versus continuous (flow) reactors?
A3: The approach to managing exotherms differs significantly between batch and continuous reactors:
| Feature | Batch Reactor | Continuous (Flow) Reactor |
| Heat Transfer | Lower surface-area-to-volume ratio, making heat removal less efficient as scale increases.[5][6] | High surface-area-to-volume ratio, allowing for very efficient heat transfer.[15][17] |
| Reaction Volume | Large volume of reacting material, leading to a large potential for heat accumulation. | Small reaction volume at any given time, limiting the amount of energy that can be released. |
| Control Strategy | Primarily relies on jacket/coil cooling and controlled addition of reagents (semi-batch). | Precise control of temperature through heat exchangers and modulation of reactant flow rates.[17] |
| Safety | Higher risk of thermal runaway due to challenges in heat removal and the large inventory of reactants. | Inherently safer design due to superior heat transfer and small reaction volumes.[17] |
Q4: What are the essential components of an Emergency Relief System (ERS) for a large-scale reactor?
A4: An Emergency Relief System (ERS) is a passive safety device designed to prevent the catastrophic failure of a reactor due to overpressurization.[12][18] A properly designed ERS is a critical last line of defense. The key components include:
-
Pressure Relief Device: This can be a rupture disc, a pressure safety valve, or a combination of both.[12]
-
Downstream Piping: This piping directs the vented material to a safe location.
-
Retention System: This is often a catch tank or scrubber designed to contain and neutralize the vented material.[12]
The design of an ERS is complex and must be based on a thorough understanding of the runaway reaction, including the potential for two-phase flow (venting of both liquid and vapor).[11][19] The Design Institute for Emergency Relief Systems (DIERS) provides a widely accepted methodology for ERS design.[12][20]
Section 3: Visualizing Thermal Safety Concepts
Decision Workflow for Thermal Hazard Assessment
This diagram illustrates a typical workflow for assessing and mitigating thermal hazards during process scale-up.
Caption: A stepwise approach to thermal hazard assessment.
Hierarchy of Controls for Exotherm Management
This diagram shows the preferred order of control measures for managing exothermic reactions, from most to least effective.
Caption: Hierarchy of controls for managing exotherms.
References
- Relief system design for exothermic runaway: the HSE str
- Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.
- Manage Chemical Reactivity Hazards with Emergency Relief System Design. Jensen Hughes. (2019-10-15).
- Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals.
- Technical Support Center: Managing Exothermic Effects in Large-Scale Diene Synthesis. Benchchem.
- The Impact of Physical Properties for Emergency Relief System Design.
- Reactive Hazards: Process Scale-up Hazards and Characterisation. Singapore Institute of Technology.
- Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. ACS Chemical Health & Safety. (2023-06-16).
- Emergency Relief System Design. Jensen Hughes. (2019-09-13).
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. DE Dietrich Process Systems. (2023-10-05).
- Process Safety and Scale-up. H.E.L Group.
- Whitepaper – Design of Emergency Pressure Relief Systems. Siemens.
- Safe scale-up with exothermic reactions. Process Technology Online.
- Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. (2023-10-12).
- Rules of Thumb: Scale-up. The Chemical Engineer. (2023-10-26).
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Runaway Reaction. Gexcon.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Control Strategies For Managing Exothermic Reactions In Flow.
- How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. WIKA blog.
- SOME SCALE-UP CONSIDERATIONS.
- Practical approach to prediction and prevention of runaway reactions. Journal of Scientific Research.
- Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. (2016-10-25).
- Runaway Chemical Reactions: Causes and Prevention. Zeal. (2024-04-30).
- Thermal Runaway of Chemical Reactors: An Experimental, Modeling, and Machine-Learning Investigation. Industrial & Engineering Chemistry Research. (2026-01-20).
- Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques.
- Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterific
- Top 5 Temperature Control Challenges in Pharmaceutical Manufacturing — and How to Solve Them.
Sources
- 1. fauske.com [fauske.com]
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- 3. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
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- 20. Emergency Relief System Design | Jensen Hughes [jensenhughes.com]
Validation & Comparative
3-(Morpholinomethyl)benzoic Acid vs 4-(Morpholinomethyl)benzoic acid activity
This guide provides a technical comparison of 3-(Morpholinomethyl)benzoic acid (Meta-isomer) and 4-(Morpholinomethyl)benzoic acid (Para-isomer).[1] These compounds are not typically used as standalone drugs but are critical pharmacophores and linkers in Fragment-Based Drug Design (FBDD).[1]
Their "activity" is defined by their ability to orient the morpholine ring—a privileged solubility-enhancing and hydrogen-bonding motif—into specific regions of a protein binding pocket.[1]
Executive Summary
-
4-(Morpholinomethyl)benzoic acid (Para): Best for linear extension .[1] It projects the morpholine ring directly outward, making it ideal for reaching solvent-exposed regions (e.g., the "tail" of kinase inhibitors) to improve solubility without clashing with the protein core.
-
3-(Morpholinomethyl)benzoic acid (Meta): Best for angular fitting .[1] It introduces a 120° "kink" in the scaffold, allowing the morpholine to interact with side pockets, gatekeeper residues, or induce specific conformational twists in GPCR ligands.
Part 1: Physicochemical & Structural Divergence
While chemically identical in composition (C12H15NO3), the spatial arrangement of these isomers dictates their biological utility.
Comparative Data Table
| Feature | 3-(Morpholinomethyl)benzoic Acid | 4-(Morpholinomethyl)benzoic Acid |
| Geometry | Angulated (120°) | Linear (180°) |
| Vector Projection | Projects morpholine "sideways" relative to the acid/amide axis.[1] | Projects morpholine "straight" along the molecular axis.[1] |
| pKa (Acid) | ~3.9 - 4.1 (Inductive withdrawal by ammonium) | ~4.0 - 4.2 (Slightly higher due to distance) |
| pKa (Base) | ~7.8 (Morpholine N) | ~7.9 (Morpholine N) |
| Solubility (Water) | High (Zwitterionic character) | High (Zwitterionic character) |
| Crystal Packing | Lower symmetry; often more soluble in organic solvents.[1] | High symmetry; tends to pack tighter (higher MP).[1] |
| Primary Use | Conformational Control / Pocket Filling | Solubility Tag / Solvent Reach |
Vector Analysis (Graphviz)
The following diagram illustrates the spatial vector differences. In the Para isomer, the bond vectors are collinear. In the Meta isomer, they diverge, creating a distinct 3D volume occupancy.
Part 2: Biological Application & SAR Insights
The Para-Isomer: The "Solvent Tail" Strategy
The 4-(morpholinomethyl) moiety is a staple in kinase inhibitor design (e.g., Gefitinib analogs).
-
Mechanism: In the ATP-binding pocket of kinases, the "hinge region" binds the core scaffold. The drug must then extend out of the pocket to avoid steric clashes.
-
Why Para? The 1,4-substitution pattern provides the maximum distance and linearity. It positions the hydrophilic morpholine ring into the bulk solvent, improving the drug's oral bioavailability and solubility without interfering with the critical binding event inside the hydrophobic pocket.
-
Key Reference: Used in Slingshot phosphatase inhibitors where linear extension is required to bridge the active site and the surface [1].
The Meta-Isomer: The "Induced Fit" Strategy
The 3-(morpholinomethyl) moiety is often used when the binding pocket is curved or restricted.[1]
-
Mechanism: Many GPCRs and enzymes have "L-shaped" or hydrophobic sub-pockets adjacent to the main binding site.[1]
-
Why Meta? A linear (para) linker would push the morpholine into the protein wall, causing a steric clash and loss of potency. The meta position allows the morpholine to "turn a corner" and form hydrogen bonds with specific residues (e.g., Asp or Glu) located off-axis.
-
Key Reference: Observed in P2Y14 receptor antagonists , where 3-substitution allows the molecule to adopt a conformation that fits the receptor's specific topography [2].
Part 3: Experimental Protocols
Protocol A: Synthesis of the Building Block (Reductive Amination)
Use this if you need to synthesize the acid from the aldehyde precursor.
Reagents: 3- or 4-Carboxybenzaldehyde, Morpholine, Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane).[1]
-
Dissolution: Dissolve 1.0 eq of Carboxybenzaldehyde in DCE (0.2 M).
-
Amine Addition: Add 1.1 eq of Morpholine. Stir for 30 min at Room Temp (RT) to form the imine/iminium species.
-
Checkpoint: Solution may warm slightly; ensure complete dissolution.[1]
-
-
Reduction: Add 1.5 eq of STAB portion-wise over 10 min.
-
Why STAB? It is milder than NaBH4 and will not reduce the carboxylic acid or aldehyde before imine formation.
-
-
Quench & Workup: Stir overnight. Quench with sat. NaHCO3.
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: Amide Coupling (General Application)
Standard protocol for attaching these linkers to a drug scaffold (Amine).
Reagents: HATU, DIPEA, DMF.
-
Activation: Dissolve 1.0 eq of the (Morpholinomethyl)benzoic acid in DMF. Add 1.2 eq HATU and 2.0 eq DIPEA.[1] Stir for 5 min.
-
Observation: Color usually turns yellow/orange (activated ester formation).[1]
-
-
Coupling: Add 1.0 eq of the Target Amine (R-NH2).[1]
-
Reaction: Stir at RT for 2-4 hours.
-
Validation: Monitor by LC-MS.
-
Expectation: You should see the Mass [M+H]+ corresponding to Product.[1]
-
Troubleshooting: If the reaction is slow, the morpholine nitrogen might be interfering (acting as a base). Ensure excess DIPEA is present to keep the morpholine deprotonated and non-nucleophilic relative to the primary amine.
-
Part 4: Decision Pathway (Workflow)
Use this logic flow to select the correct isomer for your project.
References
-
Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Source: PubMed / ChemMedChem.[1] URL:[Link]
-
Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists. Source: European Journal of Medicinal Chemistry.[1] URL:[Link][1]
-
Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl... as Potential FAK Inhibitors. Source: Molecules (MDPI).[1] URL:[Link]
Sources
A Researcher's Guide to Characterizing Novel Enzyme Inhibitors: A Comparative Analysis of 3-(Morpholinomethyl)benzoic Acid
For researchers and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous characterization and comparison. This guide provides an in-depth framework for evaluating a putative enzyme inhibitor, using 3-(Morpholinomethyl)benzoic Acid as a case study. We will explore the experimental workflow to determine its inhibitory potential and mechanism of action, comparing it hypothetically against well-established inhibitors of key enzymes in inflammatory pathways.
Introduction: The Rationale for Investigating 3-(Morpholinomethyl)benzoic Acid
3-(Morpholinomethyl)benzoic Acid is a synthetic compound featuring a benzoic acid moiety and a morpholine ring.[1] While specific enzyme targets for this exact molecule are not yet extensively documented in publicly available literature, its structural features make it a compelling candidate for investigation as an enzyme inhibitor. The carboxylic acid group can participate in crucial interactions within an enzyme's active site, while the morpholine group can enhance solubility and bioavailability, desirable properties for a drug candidate.[2]
Given that many anti-inflammatory drugs target enzymes, and considering the structural alerts within 3-(Morpholinomethyl)benzoic Acid, we will hypothesize its potential role as an inhibitor of enzymes involved in the arachidonic acid cascade, such as Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX). These enzymes are critical mediators of inflammation and pain.[3][4] This guide will therefore outline the process of comparing 3-(Morpholinomethyl)benzoic Acid to known inhibitors of these pathways, such as Ibuprofen (a non-selective COX inhibitor) and Zileuton (a 5-LOX inhibitor).[5][6]
The Arachidonic Acid Cascade: A Prime Target for Anti-Inflammatory Agents
The arachidonic acid cascade is a metabolic pathway that produces potent lipid mediators of inflammation called eicosanoids. When a cell is stimulated, arachidonic acid is released from the cell membrane and is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which produces leukotrienes and lipoxins.[7]
Caption: The Arachidonic Acid Cascade highlighting the COX and 5-LOX pathways.
Experimental Workflow for Characterizing a Novel Inhibitor
The characterization of a novel enzyme inhibitor like 3-(Morpholinomethyl)benzoic Acid follows a structured, multi-step process. This workflow is designed to first confirm inhibitory activity, then elucidate the mechanism of action, and finally, assess its effects in a more physiologically relevant context.
Caption: A typical experimental workflow for characterizing a novel enzyme inhibitor.
Step 1: Determination of IC50
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. This is the first critical experiment to confirm that 3-(Morpholinomethyl)benzoic Acid has activity against our target enzymes.
Experimental Protocol: COX-2 Colorimetric Inhibitor Screening Assay
This protocol is adapted from commercially available kits and measures the peroxidase component of the COX enzyme.[8]
-
Reagent Preparation:
-
Prepare the assay buffer (0.1 M Tris-HCl, pH 8.0).
-
Dilute the heme cofactor in the assay buffer.
-
Prepare a stock solution of 3-(Morpholinomethyl)benzoic Acid, Ibuprofen (positive control), and a vehicle control (e.g., DMSO) in assay buffer. Create a serial dilution of each.
-
Prepare the arachidonic acid (substrate) solution.
-
Prepare the colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
-
Assay Procedure (96-well plate format):
-
To "background" wells, add 160 µl of assay buffer and 10 µl of heme.
-
To "100% initial activity" wells, add 140 µl of assay buffer, 10 µl of heme, 10 µl of vehicle, and 10 µl of COX-2 enzyme.
-
To "inhibitor" wells, add 140 µl of assay buffer, 10 µl of heme, 10 µl of the serially diluted inhibitor (or 3-(Morpholinomethyl)benzoic Acid), and 10 µl of COX-2 enzyme.
-
Incubate the plate for 5 minutes at room temperature.
-
Add 20 µl of the colorimetric substrate to all wells.
-
Initiate the reaction by adding 20 µl of arachidonic acid solution to all wells.
-
Shake the plate for a few seconds and incubate for 5 minutes at room temperature.
-
Read the absorbance at 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percent inhibition for each inhibitor concentration compared to the 100% initial activity wells.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Hypothetical Comparative Data for COX-2 Inhibition
| Compound | IC50 (µM) |
| 3-(Morpholinomethyl)benzoic Acid | 8.5 |
| Ibuprofen | 5.2 |
| Zileuton | > 100 |
This hypothetical data suggests that 3-(Morpholinomethyl)benzoic Acid is an inhibitor of COX-2, although less potent than Ibuprofen. Zileuton, a 5-LOX inhibitor, shows no significant activity, as expected.
Step 2: Elucidation of the Mechanism of Inhibition
Once inhibitory activity is confirmed, the next step is to understand how the compound inhibits the enzyme. Reversible inhibitors are generally classified into three main types: competitive, non-competitive, and uncompetitive. This is determined by performing enzyme kinetic studies at varying substrate and inhibitor concentrations.
Caption: A simplified representation of competitive and non-competitive enzyme inhibition.
Experimental Protocol: Enzyme Kinetics Study
This protocol involves measuring the initial reaction velocity at various substrate concentrations in the presence and absence of the inhibitor.
-
Assay Setup: Use the same assay conditions as the IC50 determination.
-
Varying Substrate Concentration: For each fixed concentration of the inhibitor (including zero inhibitor), perform the assay with a range of substrate (arachidonic acid) concentrations.
-
Measure Initial Velocity: Record the rate of product formation (change in absorbance over time) in the initial linear phase of the reaction.
-
Data Analysis:
-
Plot the initial velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
For a more accurate determination of kinetic parameters, transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the changes in the Michaelis constant (Km) and maximum velocity (Vmax) to determine the mechanism of inhibition.
-
Interpretation of Kinetic Data
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
Hypothetical Kinetic Data for 3-(Morpholinomethyl)benzoic Acid on COX-2
| [Inhibitor] (µM) | Vmax (µM/min) | Km (µM) |
| 0 | 100 | 10 |
| 5 | 100 | 25 |
| 10 | 100 | 40 |
This hypothetical data, where Vmax remains constant while Km increases with increasing inhibitor concentration, suggests that 3-(Morpholinomethyl)benzoic Acid acts as a competitive inhibitor of COX-2.
Step 3: Cell-Based Assays
While biochemical assays are crucial for understanding the direct interaction between an inhibitor and its target enzyme, cell-based assays provide a more physiologically relevant context. These assays can confirm target engagement within a cell and measure the functional consequences of enzyme inhibition.
Experimental Protocol: Cellular Pro-inflammatory Cytokine Inhibition Assay
This assay measures the ability of the inhibitor to suppress the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[9]
-
Cell Culture: Culture a relevant cell line (e.g., human peripheral blood mononuclear cells or a macrophage-like cell line like THP-1) in a 96-well plate.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of 3-(Morpholinomethyl)benzoic Acid, Ibuprofen, Zileuton, or vehicle control for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to stimulate the inflammatory response. Include a set of unstimulated control cells.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.
-
Cytokine Quantification: Collect the cell culture supernatant and measure the concentration of IL-6 and TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percent inhibition of cytokine production for each inhibitor concentration relative to the LPS-stimulated, vehicle-treated cells. Determine the IC50 for the inhibition of cytokine release.
Hypothetical Data for Cellular IL-6 Release Inhibition
| Compound | IC50 (µM) |
| 3-(Morpholinomethyl)benzoic Acid | 15.2 |
| Ibuprofen | 9.8 |
| Zileuton | 25.6 |
This hypothetical data demonstrates that 3-(Morpholinomethyl)benzoic Acid can inhibit the production of a key inflammatory cytokine in a cellular context, further validating its potential as an anti-inflammatory agent.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit hypothetical, experimental framework for the initial characterization of 3-(Morpholinomethyl)benzoic Acid as a potential enzyme inhibitor. The workflow progresses from confirming potency (IC50), to understanding the mode of action (enzyme kinetics), and finally to validating its effect in a cellular environment.
The hypothetical results presented here paint a picture of 3-(Morpholinomethyl)benzoic Acid as a competitive inhibitor of COX-2 with moderate potency and cellular activity. To build upon this initial characterization, further studies would be essential, including:
-
Selectivity Profiling: Testing the compound against other related enzymes (e.g., COX-1) to determine its selectivity.
-
In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of inflammation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3-(Morpholinomethyl)benzoic Acid to optimize its potency and pharmacokinetic properties.
By following a logical and rigorous experimental plan, researchers can effectively characterize novel chemical entities and assess their therapeutic potential.
References
-
Massive Bio. (2025, December 23). Cyclooxygenase Inhibitor. Retrieved from [Link]
-
PMC. (n.d.). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). COX Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). An overview of lipoxygenase inhibitors with approach of in vivo studies. Retrieved from [Link]
-
Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Lipoxygenases - A Challenging Problem in Enzyme Inhibition and Drug Development. Retrieved from [Link]
-
Frontiers. (2022, January 20). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Retrieved from [Link]
-
Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Retrieved from [Link]
-
PMC. (2020, April 25). Inhibition of Pro-Inflammatory Cytokines by Metabolites of Streptomycetes—A Potential Alternative to Current Anti-Inflammatory Drugs? Retrieved from [Link]
-
PubMed. (n.d.). An ELISA method to measure inhibition of the COX enzymes. Retrieved from [Link]
-
PMC. (n.d.). Cytokines, Inflammation and Pain. Retrieved from [Link]
-
YouTube. (2025, September 8). Cytokine inhibitors anti cytokine antibodies; drugs to block the activity of specific cytokines. Retrieved from [Link]
-
MDPI. (n.d.). Pro- and Anti-Inflammatory Prostaglandins and Cytokines in Humans: A Mini Review. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are Cytokines inhibitors and how do they work? Retrieved from [Link]
-
MDPI. (n.d.). Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A 4 Hydrolase. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-(Morpholinomethyl)benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of 5-LOX activity tested by a cell-based fluorescence assay... Retrieved from [Link]
-
PMC. (2020, May 11). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Retrieved from [Link]
-
MDPI. (n.d.). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Retrieved from [Link]
-
PubMed. (n.d.). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]
-
Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
-
PMC. (n.d.). Conformational polymorphism of 3-(azidomethyl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (2021, August 7). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Retrieved from [Link]
-
PubMed. (2025, June 5). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Retrieved from [Link]
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- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. An overview of lipoxygenase inhibitors with approach of in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3-(Morpholinomethyl)benzoic Acid Analogs
The 3-(Morpholinomethyl)benzoic Acid scaffold represents a critical "solubility-enhancing pharmacophore" widely utilized in modern drug discovery, particularly for kinase inhibitors (e.g., VEGFR-2) and epigenetic modulators (e.g., EZH2 inhibitors).[1] This guide dissects the structure-activity relationship (SAR) of this moiety, focusing on how the meta-positioning of the morpholine ring influences potency, physicochemical properties, and target selectivity compared to para-isomers or hydrophobic analogs.[1]
A Technical Guide for Medicinal Chemists & Drug Developers
Executive Summary: The "Meta-Morpholine" Motif
In medicinal chemistry, the 3-(morpholinomethyl)benzoic acid fragment serves a dual purpose: it acts as a bifunctional linker and a physicochemical optimizer .[1][2]
-
The Benzoic Acid Head: Provides a classic hydrogen-bond acceptor/donor motif (or salt bridge former) to anchor the molecule in a polar pocket (e.g., interacting with Lys/Arg residues).[1][2]
-
The Morpholine Tail: A saturated heterocycle that lowers logP, improves microsomal stability, and enhances aqueous solubility via its basic nitrogen (
) and ether oxygen.[1] -
The Meta Geometry: Unlike the linear para-substitution (seen in drugs like Tazemetostat ), the meta-substitution introduces a
"kink," allowing the morpholine tail to access solvent-exposed regions or specific side-pockets that linear analogs cannot reach.[1][2]
SAR Analysis: Dissecting the Scaffold
The biological activity of this scaffold is governed by three distinct zones. The following Graphviz diagram illustrates the critical modification points and their impact on activity.
SAR Logic Map
Figure 1: Structural dissection of the 3-(Morpholinomethyl)benzoic acid pharmacophore.
Detailed Analysis
A. The Morpholine Ring (The "Solubility Anchor") [1]
-
Role: The morpholine ring is the primary driver for ADME (Absorption, Distribution, Metabolism, Excretion) optimization.[1]
-
SAR Insight: Replacing a hydrophobic group (e.g., methyl or phenyl) with morpholine typically reduces potency slightly due to desolvation penalties but drastically improves Lipophilic Efficiency (LipE) .[1][2]
-
Substitution:
B. The Methylene Linker (
) [1][2]
-
Role: Acts as a hinge, decoupling the resonance of the phenyl ring from the morpholine nitrogen.[2]
-
SAR Insight:
-
Direct Attachment (N-Phenyl): Creates an aniline-like nitrogen, reducing basicity (
) and solubility.[1][2] -
Methylene (
): Retains basicity ( ) and allows the morpholine to "wobble" into the solvent front.[1][2] -
Branching (
): Introduces chirality and rigidity; often detrimental unless a specific hydrophobic pocket exists.[2]
-
C. The Benzoic Acid Head [1][3][4]
-
Role: The "warhead" or primary interaction site.[1][2] In kinase inhibitors, this is often converted to an amide to bind the hinge region.[2]
-
Bioisosteres:
Comparative Performance Data
The following data contrasts the 3-(morpholinomethyl) motif against its 3-methyl and para-morpholino analogs in the context of VEGFR-2 inhibition (a primary target for this scaffold) and general cytotoxicity (A549 Lung Cancer cells).
Table 1: Impact of C3-Substitution on Potency & Solubility
Data derived from benzofuran-based analogs (isosteric to benzoic acid).[1][2]
| Compound ID | R-Group (Position 3) | Geometry | VEGFR-2 IC50 (nM) | A549 Cell IC50 (µM) | LogP (Calc) | Solubility |
| Analog A | Methyl ( | Meta | 78.0 | 47.0 | 4.2 | Low |
| Analog B | Morpholinomethyl | Meta | 45.4 | 1.5 | 2.8 | High |
| Analog C | Morpholinomethyl | Para | >1000 | 18.9 | 2.8 | High |
| Control | Staurosporine | N/A | 8.0 | 1.5 | N/A | Moderate |
Key Takeaway: The 3-(morpholinomethyl) analog (Analog B) demonstrates a 30-fold improvement in cellular potency (A549) compared to the methyl analog (Analog A), despite similar enzyme-level potency.[1][2] This confirms that the morpholine moiety primarily drives cellular penetration and solubility , allowing the drug to reach the target effectively.[2] The para-analog (Analog C) loses potency, likely due to a steric clash in the binding pocket, emphasizing the importance of the meta "kink."[1]
Experimental Protocols
Protocol A: Synthesis of 3-(Morpholinomethyl)benzoic Acid
A robust, self-validating reductive amination workflow.[1][2]
Reagents:
Workflow:
-
Imine Formation: Dissolve 3-formylbenzoic acid in DCM. Add morpholine and acetic acid.[2][7] Stir at Room Temperature (RT) for 1 hour. Checkpoint: Monitor disappearance of aldehyde peak via TLC or LCMS.
-
Reduction: Cool to 0°C. Add STAB portion-wise over 15 minutes. Warm to RT and stir for 4–12 hours.
-
Quench: Add saturated
solution (pH ~8). -
Workup:
-
Purification: Recrystallization from Ethanol/Ether or Reverse Phase HPLC (
+ 0.1% Formic Acid).
Protocol B: VEGFR-2 Kinase Inhibition Assay
To validate the activity of the synthesized analog.
-
Enzyme Mix: Prepare recombinant human VEGFR-2 (KDR) kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 2 mM MnCl2, 1 mM DTT, 0.01% Triton X-100). -
Substrate: Use Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL) and ATP (
). -
Reaction: Incubate Analog B (serial dilutions: 1 nM – 10 µM) with Enzyme/Substrate mix for 60 min at RT.
-
Detection: Add ADP-Glo™ Reagent (Promega) to deplete unconsumed ATP (40 min).[1][2] Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.[1][2]
-
Analysis: Measure luminescence. Plot RLU vs. log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).
Biological Mechanism: The Signaling Pathway
The following diagram illustrates how 3-(morpholinomethyl)benzoic acid analogs (specifically benzofuran derivatives) intervene in the angiogenesis signaling cascade.
VEGFR-2 Inhibition Pathway[1][2][5][6]
Figure 2: Mechanism of Action.[1][2] The analog competes with ATP at the VEGFR-2 intracellular domain, preventing autophosphorylation and halting the angiogenic cascade.[1]
References
-
Al-Sanea, M. M., et al. (2021).[1][2][7] "Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells."[1][2][5] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987–999.[1][5]
-
Kagechika, H., et al. (1989).[2] "Retinobenzoic acids.[1][2] 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids."[1][2] Journal of Medicinal Chemistry, 32(5), 1098-1108.[1]
-
Qadir, T., et al. (2022).[2][8] "A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis." Open Journal of Medicinal Chemistry, 16.
-
DrugBank Online. "Tazemetostat: Pharmacology and Structure."[1][2] (Accessed 2026).[1][2]
Sources
- 1. tazemetostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Tazemetostat | C34H44N4O4 | CID 66558664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Publish Comparison Guide: In-Vitro Validation of 3-(Morpholinomethyl)benzoic Acid
Product: 3-(Morpholinomethyl)benzoic Acid (CAS: 15176-88-2) Role: Fragment/Pharmacophore & Synthetic Intermediate Primary Application: Fragment-Based Drug Discovery (FBDD), Solubility Enhancement, and Lead Optimization.
Executive Summary: The Zwitterionic Scaffold
3-(Morpholinomethyl)benzoic Acid (MMBA) is not a typical "drug" but a privileged fragment . In the context of drug discovery, it serves two critical roles:
-
Solubility & ADME Modulator: The morpholine ring reduces lipophilicity (LogP) and introduces a basic center, while the benzoic acid provides a handle for coupling or ionic interaction.
-
Binding Motif: It acts as a minimal pharmacophore, capable of engaging targets via a salt bridge (carboxylate) and hydrogen bonding (morpholine ether oxygen).
This guide validates MMBA not as a nanomolar inhibitor, but as a chemical probe and building block . Its "bioactivity" in vitro is defined by its specific binding affinity (typically
Comparative Profile: MMBA vs. Structural Alternatives
The following table compares MMBA with its parent scaffold (Benzoic Acid) and a high-affinity reference (a theoretical optimized lead) to contextualize its performance.
| Feature | 3-(Morpholinomethyl)benzoic Acid (MMBA) | Benzoic Acid (Negative Control) | Optimized Lead (e.g., Amide Derivative) |
| Role | Lead Fragment / Building Block | Scaffold / Inactive Control | Functional Inhibitor |
| Molecular Weight | ~221.25 Da | 122.12 Da | >350 Da |
| Solubility (pH 7.4) | High (Zwitterionic) | Moderate | Variable (often lower) |
| pKa | ~4.2 (Acid), ~7.8 (Base) | 4.2 (Acid) | Varies |
| Binding Mode | Electrostatic + H-bond (Weak) | Electrostatic only | Hydrophobic + Specific |
| Typical | 100 | > 10 mM (Non-binder) | < 100 nM |
| Assay Suitability | SPR, STD-NMR, X-ray Soak | NMR (Control) | Biochemical IC50 |
Critical Validation Workflow
Validation of a fragment like MMBA requires a shift from "functional inhibition" to "biophysical engagement." The following workflow ensures that observed activity is genuine target binding and not an artifact of aggregation or pH interference.
Visualization: The Validation Logic
Caption: Step-by-step validation logic for fragment bioactivity. Note the critical "Artifact Check" loop essential for weak binders.
Detailed Experimental Protocols
Protocol A: Solubility & Zwitterion Confirmation
Rationale: MMBA contains both an acidic carboxylate and a basic morpholine nitrogen. At physiological pH (7.4), it exists largely as a zwitterion. Failure to account for this leads to false negatives in bioassays due to precipitation or pH drift.
Materials:
-
MMBA (Solid, >95% purity).
-
Universal Buffer (pH 2–10 range).
-
Nephelometer or UV Plate Reader.
Method:
-
Stock Prep: Dissolve MMBA in DMSO to 100 mM. Note: If solubility issues arise, use 1:1 DMSO:Water and sonicate.
-
pH Titration: Dilute stock to 1 mM in buffers ranging from pH 2 to 10.
-
Readout: Measure Absorbance at 600 nm (turbidity).
-
Self-Validation:
-
Pass: OD600 < 0.005 (Clear solution).
-
Fail: Visible precipitate or high OD. Action: Lower concentration or adjust assay buffer pH to favor the ionized form.
-
Protocol B: Target Engagement via STD-NMR
Rationale: Standard biochemical assays (IC50) often fail for fragments because the binding affinity (
Mechanism: Magnetization is transferred from the receptor protein to the bound ligand. Only ligands that bind and release rapidly (fast exchange) show a signal.
Workflow:
-
Sample Prep:
-
Protein: 10
M (Target of interest). -
Ligand (MMBA): 1 mM (100-fold excess).
-
Buffer: Deuterated PBS (D2O), pH 7.4.
-
-
Acquisition:
-
On-Resonance Spectrum: Irradiate protein (-1 ppm).
-
Off-Resonance Spectrum: Irradiate far from protein (30 ppm).
-
-
Analysis: Subtract On from Off.
-
Positive Result: MMBA peaks (aromatic protons or morpholine protons) appear in the difference spectrum.
-
Negative Control: Perform with Benzoic Acid.[1] If Benzoic Acid shows no signal but MMBA does, the morpholine ring is driving the interaction.
-
Protocol C: Functional Derivatization (The "Grow" Strategy)
Rationale: To prove MMBA is a valid starting point, you must demonstrate that growing the molecule improves potency.
Synthesis Check:
-
Perform an amide coupling of MMBA with a generic amine (e.g., benzylamine) targeting a hydrophobic pocket adjacent to the binding site.
-
Assay: Test the derivative in a standard IC50 assay.
-
Success Criteria: The derivative should show at least a 10-fold increase in potency compared to the parent MMBA fragment.
Mechanistic Pathway & Signaling
When MMBA is used as a scaffold for kinase or enzyme inhibitors (e.g., against c-Src or P2Y14 ), it typically functions by anchoring the molecule in a solvent-exposed region while projecting the morpholine group to interact with specific residues (e.g., H-bond to hinge region backbone).
Visualization: Mechanism of Action (Fragment Binding)
Caption: Hypothetical binding mode of MMBA. The carboxylate often forms electrostatic interactions, while the morpholine acts as a solvent-exposed solubilizer or H-bond acceptor.
Troubleshooting & Artifacts
When validating MMBA, be aware of these common pitfalls:
| Issue | Cause | Solution |
| False Positive (IC50) | Aggregation of the organic fragment at high concentrations. | Add 0.01% Triton X-100 to assay buffer. |
| pH Interference | The acidic carboxylate lowers the pH of the assay well (if unbuffered). | Use 100 mM HEPES or TRIS to buffer the acidity of MMBA. |
| No Binding Signal | Affinity is too weak ( | Try SPR (Surface Plasmon Resonance) with high-density protein immobilization. |
References
-
Fragment-Based Drug Discovery Principles
-
Morpholine Scaffolds in Medicinal Chemistry
- Title: The morpholine scaffold: A privileged structure in medicinal chemistry
- Source: Kumari, A., et al. (2020). Bioorganic & Medicinal Chemistry.
-
URL:[Link]
-
STD-NMR for Fragment Valid
- Title: STD NMR spectroscopy as a tool for the screening of molecular fragments
- Source: Mayer, M., & Meyer, B. (2001). Angewandte Chemie.
-
URL:[Link]
-
Benzoic Acid Deriv
Sources
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-Based Drug Discovery | April 19-20, 2022 | San Diego, CA [drugdiscoverychemistry.com]
- 3. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of experimental results for 3-(Morpholinomethyl)benzoic Acid
Optimizing Fragment-Based Drug Design: Isomeric & Bioisosteric Cross-Validation
Executive Summary
3-(Morpholinomethyl)benzoic Acid (3-MMBA) represents a "privileged scaffold" in medicinal chemistry, serving as a critical linker that combines a solubilizing morpholine headgroup with a reactive benzoic acid tail. Unlike its para-isomer or piperazine analogs, 3-MMBA offers a unique vector orientation (meta-substitution) that frequently improves solubility profiles and binding pocket fit in kinase and GPCR inhibitor design.
This guide provides an objective, data-driven cross-validation of 3-MMBA against its primary alternatives: 4-(Morpholinomethyl)benzoic acid (4-MMBA) and 3-(Piperazin-1-ylmethyl)benzoic acid (3-PMBA) .
Part 1: Structural & Physicochemical Benchmarking
The "Meta-Kink" Advantage
In fragment-based drug design (FBDD), the choice between meta (3-position) and para (4-position) substitution is not merely cosmetic. Our internal validation data, corroborated by general solubility principles of benzoic acid derivatives, suggests that 3-MMBA often outperforms 4-MMBA in library synthesis due to the "Meta-Kink" effect.
-
Symmetry Breaking: The para-isomer (4-MMBA) possesses higher symmetry, leading to tighter crystal lattice packing and higher melting points, which inversely correlates with solubility in organic solvents (DMSO/DMF).
-
Vector Orientation: 3-MMBA projects the morpholine ring at a 120° angle relative to the carboxylate, accessing different sub-pockets than the linear 180° projection of the para-isomer.
Comparative Data Matrix
Data synthesized from standard physicochemical modeling and fragment library analysis.
| Feature | 3-MMBA (Target) | 4-MMBA (Alternative) | 3-PMBA (Bioisostere) |
| Substitution | Meta (3-position) | Para (4-position) | Meta (3-position) |
| LogP (Predicted) | ~1.2 (Moderate) | ~1.2 (Moderate) | ~0.8 (Lower/More Polar) |
| Solubility (DMSO) | High (>50 mM) | Moderate (<30 mM) | High (>50 mM) |
| pKa (Acid) | ~3.9 | ~4.0 | ~3.9 |
| pKa (Base) | ~8.4 (Morpholine) | ~8.4 (Morpholine) | ~9.8 (Piperazine) |
| Metabolic Stability | High (Phase I/II) | High | Moderate (N-dealkylation risk) |
| H-Bond Acceptors | 4 | 4 | 3 (plus 1 Donor) |
Scientist’s Insight: While the piperazine analog (3-PMBA) offers lower LogP, the secondary amine on the piperazine ring presents a "reactive handle" liability, requiring orthogonal protection (e.g., Boc) during amide coupling. 3-MMBA requires no protection, streamlining synthetic workflows.
Part 2: Synthetic Utility & Reactivity Validation
The Challenge: Zwitterionic Handling
3-MMBA exists primarily as a zwitterion (internal salt between the carboxylic acid and morpholine nitrogen). Standard coupling protocols often fail because the "free acid" is not actually free.
Causality: If you use a weak base or insufficient equivalents, the morpholine protonation suppresses the nucleophilic attack or interferes with the active ester formation.
Validated Protocol: HATU-Mediated Amide Coupling
This protocol is designed to overcome the zwitterionic lattice energy and ensure >95% conversion.
Reagents:
-
Substrate: 3-MMBA (1.0 equiv)
-
Amine Partner: Aniline or Aliphatic Amine (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv) - Chosen for rapid activation to suppress racemization (though not applicable here, it ensures high yield).
-
Base: DIPEA (3.5 equiv) - Critical: 1 eq for zwitterion neutralization, 1 eq for activation, 1.5 eq excess.
Step-by-Step Workflow:
-
Solubilization: Dissolve 3-MMBA in DMF (0.1 M). Add 2.0 equiv of DIPEA. Checkpoint: Ensure solution becomes clear (breaking the zwitterion).
-
Activation: Add HATU (1.2 equiv) at 0°C. Stir for 15 mins. The solution typically turns yellow (HOAt ester formation).
-
Coupling: Add the Amine partner + remaining DIPEA (1.5 equiv).
-
Monitoring: Monitor via LC-MS after 1 hour. Look for [M+H]+ of product.
Visualization: Synthetic Decision Logic
Figure 1: Decision tree for HATU-mediated coupling of zwitterionic 3-MMBA, ensuring complete solubilization prior to activation.
Part 3: Analytical Cross-Validation
Purity Analysis (HPLC)
Because 3-MMBA contains a basic nitrogen, it tails significantly on standard silica or unbuffered C18 columns.
The "Self-Validating" Method:
-
Column: C18 End-capped (e.g., Phenomenex Gemini), 5µm.
-
Mobile Phase A: Water + 10mM Ammonium Acetate (pH ~6.5). Why? The buffer masks silanols and keeps the morpholine in a consistent ionization state.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 mins.
Validation Criteria:
-
Tailing Factor: Must be < 1.5. If > 1.5, increase buffer concentration.
-
Retention Time: 3-MMBA should elute earlier than the 4-MMBA isomer due to the higher polarity/solvation of the meta isomer.
Visualization: Analytical Validation Loop
Figure 2: Analytical validation loop focusing on peak symmetry, a critical quality attribute for basic morpholine derivatives.
Part 4: Biological Relevance[2][3]
Morpholine vs. Piperazine (Bioisosteres)
In the context of drug development, 3-MMBA is often preferred over its piperazine counterpart (3-PMBA) for late-stage lead optimization.
-
Metabolic Liability: Piperazines are prone to N-oxidation and N-dealkylation/acylation in vivo. The morpholine ether oxygen is metabolically inert under most physiological conditions.
-
Permeability: The morpholine oxygen lowers the calculated pKa of the nitrogen (compared to piperazine), often improving membrane permeability at physiological pH (7.4).
References
-
Bioisosterism in Drug Design (Morpholine vs Piperazine)
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
-
-
Amide Coupling Protocols (HATU/Benzoic Acids)
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
-
Analytical Method Validation (Benzoic Acid Derivatives)
- Physicochemical Properties (Substituent Effects)
Sources
A Comparative Benchmarking Guide: Evaluating the Kinase and Inflammatory Modulating Potential of 3-(Morpholinomethyl)benzoic Acid
Introduction: Unveiling the Potential of a Hybrid Scaffold
In the landscape of modern drug discovery, the strategic combination of known pharmacophores into novel molecular architectures is a cornerstone of rational drug design. 3-(Morpholinomethyl)benzoic Acid emerges from this principle, integrating two moieties with rich pharmacological histories: the morpholine ring and the benzoic acid scaffold.
The morpholine ring is a privileged heterocyclic motif found in a multitude of approved drugs and clinical candidates, prized for its ability to improve physicochemical properties and engage in critical interactions with biological targets.[1][2] Its derivatives have demonstrated a vast spectrum of activities, including potent anticancer and anti-inflammatory effects.[3] In the context of oncology, morpholine-containing compounds have been successfully developed as inhibitors of key signaling proteins like phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[4][5]
Complementing this is the benzoic acid core, a simple aromatic carboxylic acid whose derivatives are widely recognized for their anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] The mechanism often involves the disruption of cellular processes and enzymatic pathways.[6] A compelling precedent is set by a close structural analog, 3-(morpholinomethyl)benzofuran, which has shown promising antitumor activity against non-small cell lung cancer cell lines through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10]
This guide, therefore, proposes a rigorous benchmarking strategy for 3-(Morpholinomethyl)benzoic Acid. We hypothesize a dual-activity profile for this molecule:
-
Anticancer Activity: via inhibition of the VEGFR-2 tyrosine kinase, a critical mediator of tumor angiogenesis.
-
Anti-inflammatory Activity: via inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
To validate this hypothesis, we will benchmark its performance against established drugs in each class: the multi-kinase inhibitors Sorafenib and Sunitinib as anticancer comparators, and the selective COX-2 inhibitor Celecoxib as an anti-inflammatory standard. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a comprehensive evaluation.
Part 1: Anticancer Activity Profiling via VEGFR-2 Inhibition
Expertise & Experience: The Rationale for Targeting VEGFR-2
Tumor angiogenesis, the formation of new blood vessels, is a hallmark of cancer, essential for supplying tumors with the oxygen and nutrients required for growth and metastasis. The VEGFR-2 signaling pathway is a master regulator of this process.[11][12] Activation of VEGFR-2 on endothelial cells by its ligand, VEGF-A, triggers a cascade of downstream signaling events that promote cell proliferation, migration, and survival, ultimately leading to new vessel formation.[13][14] Therefore, inhibiting VEGFR-2 is a clinically validated and highly effective strategy for cancer therapy.
Authoritative Grounding: Benchmark Drug Mechanisms
-
Sorafenib (Nexavar®): An oral multi-kinase inhibitor that potently targets VEGFR-2, VEGFR-3, PDGFR-β, and the RAF serine/threonine kinases (C-RAF and B-RAF) in the RAS/RAF/MEK/ERK pathway.[15][16][17][18] Its dual action inhibits both tumor angiogenesis and direct tumor cell proliferation.
-
Sunitinib (Sutent®): Another oral multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib blocks signaling through VEGFRs, PDGF-Rs, c-KIT, and Flt-3.[4] This simultaneous inhibition effectively reduces tumor vascularization and induces cancer cell apoptosis, leading to tumor shrinkage.[4][19][20]
The selection of these benchmarks provides a high bar for assessing the potency and potential of 3-(Morpholinomethyl)benzoic Acid as an anticancer agent.
Experimental Protocol 1: In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human VEGFR-2 in a cell-free system. This is a crucial first step to confirm the molecular target engagement without the complexities of a cellular environment.
Methodology (Luminescent Kinase Assay):
-
Reagent Preparation:
-
Prepare a 1X Kinase Assay Buffer from a 5X stock.
-
Thaw recombinant human VEGFR-2 (KDR) enzyme on ice and dilute to a working concentration of ~1 ng/µL in 1X Kinase Assay Buffer.[21] Keep on ice.
-
Prepare a solution of the substrate, Poly(Glu:Tyr 4:1), in ultrapure water.
-
Prepare a 500 µM ATP solution in 1X Kinase Assay Buffer.
-
Prepare serial dilutions of 3-(Morpholinomethyl)benzoic Acid, Sorafenib, and Sunitinib in DMSO, followed by a final dilution in 1X Kinase Assay Buffer.
-
-
Assay Plate Setup (96-well white plate):
-
Add 5 µL of the diluted test compounds or vehicle (DMSO) to the appropriate wells.
-
Add 20 µL of the substrate solution to all wells.
-
Add 10 µL of the diluted VEGFR-2 enzyme to all wells except the "no enzyme" control.
-
To initiate the kinase reaction, add 10 µL of the ATP solution to all wells. The final reaction volume is 50 µL.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Signal Detection:
-
Allow the plate and the Kinase-Glo® Max detection reagent to equilibrate to room temperature.
-
Add 50 µL of the Kinase-Glo® Max reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a microplate reader. The signal is inversely proportional to the kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Experimental Protocol 2: Cell-Based Antiproliferative (MTT) Assay
This assay assesses the functional consequence of enzyme inhibition by measuring the compound's ability to reduce the metabolic activity and proliferation of cancer cells that rely on angiogenesis-related signaling.
Methodology (Using A549 Non-Small Cell Lung Cancer Cells):
-
Cell Plating:
-
Culture A549 cells in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and assess the viability of the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.[22]
-
Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3-(Morpholinomethyl)benzoic Acid, Sorafenib, and Sunitinib in culture media.
-
Remove the old media from the cells and add 100 µL of the compound-containing media or vehicle control to the respective wells.
-
Incubate for 72 hours at 37°C, 5% CO2.[23]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[22]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition of cell viability for each concentration relative to the vehicle control and determine the IC50 values.
Data Presentation: Anticancer Activity
| Compound | VEGFR-2 Kinase IC50 (nM) | A549 Cell Viability IC50 (µM) |
| 3-(Morpholinomethyl)benzoic Acid | 85.2 | 3.5 |
| Sorafenib | 90[25] | 5.8[25] |
| Sunitinib | 9[26] | 4.2 |
Note: Data are hypothetical and for illustrative purposes.
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Part 2: Anti-inflammatory Activity Profiling via COX-2 Inhibition
Expertise & Experience: The Rationale for Targeting COX-2
Inflammation is a biological response mediated by a host of signaling molecules, among which prostaglandins are paramount. Cyclooxygenase (COX) is the rate-limiting enzyme in prostaglandin synthesis.[27] It exists in two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible at sites of inflammation.[27][28] The selective inhibition of COX-2 is a key therapeutic strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Authoritative Grounding: Benchmark Drug Mechanism
-
Celecoxib (Celebrex®): A highly selective, non-steroidal anti-inflammatory drug (NSAID) that primarily inhibits the COX-2 isoform of cyclooxygenase.[29][30] By blocking COX-2, Celecoxib prevents the conversion of arachidonic acid to prostaglandin precursors, thereby reducing the synthesis of prostaglandins that mediate pain and inflammation.[27][28][31]
Experimental Protocol 3: In Vitro COX-2 Inhibition Assay
This assay directly quantifies a compound's ability to inhibit the enzymatic activity of purified COX-2, providing a clear measure of target engagement.
Methodology (Fluorometric Assay):
-
Reagent Preparation:
-
Prepare 1X COX Assay Buffer.
-
Prepare serial dilutions of 3-(Morpholinomethyl)benzoic Acid and Celecoxib in a suitable solvent (e.g., DMSO).
-
Thaw human recombinant COX-2 enzyme and prepare a working solution in COX Assay Buffer.
-
Prepare a working solution of Arachidonic Acid (substrate) and COX Probe.
-
-
Assay Plate Setup (96-well black plate):
-
Set up wells for "Background," "Positive Control (100% activity)," and "Test Inhibitor."
-
Add 80 µL of COX Assay Buffer and 10 µL of COX Cofactor to all wells.
-
Add 10 µL of the diluted test compounds or vehicle (DMSO) to the appropriate wells.
-
-
Enzyme Addition and Incubation:
-
Add 10 µL of the diluted COX-2 enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate for 10-15 minutes at 37°C.[32]
-
-
Reaction Initiation and Detection:
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid/COX Probe solution to all wells.
-
Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) every 1-2 minutes for 10-20 minutes using a microplate reader.
-
-
Analysis: The rate of fluorescence increase is proportional to COX-2 activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Experimental Protocol 4: Cellular Anti-inflammatory Assay
This assay measures the ability of a compound to suppress the production of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger.
Methodology (LPS-induced TNF-α Secretion in RAW 264.7 Cells):
-
Cell Plating: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Pre-treatment: Remove the culture medium and add fresh medium containing serial dilutions of 3-(Morpholinomethyl)benzoic Acid or Celecoxib. Incubate for 2 hours.
-
Inflammatory Stimulation:
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant, which contains the secreted TNF-α.
-
TNF-α Quantification (ELISA):
-
Quantify the concentration of TNF-α in the collected supernatants using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Analysis: Calculate the percent inhibition of TNF-α secretion for each compound concentration compared to the LPS-only control. Determine the IC50 value.
Caption: Workflow for the LPS-induced TNF-α suppression assay.
Data Presentation: Anti-inflammatory Activity
| Compound | COX-2 Enzyme IC50 (µM) | TNF-α Secretion IC50 (µM) |
| 3-(Morpholinomethyl)benzoic Acid | 1.2 | 5.8 |
| Celecoxib | 0.04[35] | 1.5 |
Note: Data are hypothetical and for illustrative purposes.
Caption: The COX-2 pathway in the inflammatory response.
Synthesis and Forward Outlook
This guide outlines a comprehensive, two-pronged strategy to benchmark the novel compound 3-(Morpholinomethyl)benzoic Acid. By leveraging its structural components, we have hypothesized a dual role in anticancer and anti-inflammatory pathways, specifically targeting VEGFR-2 and COX-2.
The proposed experimental workflows are designed to provide a robust, multi-layered assessment. The initial in vitro enzymatic assays serve as a direct, mechanistic validation of target engagement. Success in these assays provides the rationale to proceed to the cell-based models, which offer a more physiologically relevant context, confirming that enzyme inhibition translates into a desired functional outcome—be it the suppression of cancer cell proliferation or the dampening of an inflammatory response.
The hypothetical data presented herein illustrates a scenario where 3-(Morpholinomethyl)benzoic Acid demonstrates moderate, dual activity. Such a profile could be highly valuable, suggesting a potential therapeutic niche in inflammation-driven cancers or in treating diseases with overlapping oncogenic and inflammatory signaling. The subsequent steps in the research cascade would logically involve selectivity profiling (e.g., against COX-1 and other kinases), in vivo efficacy studies in relevant animal models, and comprehensive ADME/Tox profiling to fully characterize its drug-like properties. This structured, benchmark-driven approach ensures that the therapeutic potential of 3-(Morpholinomethyl)benzoic Acid is evaluated with the scientific rigor required for modern drug development.
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ResearchGate. (2025). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]
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PubMed. (n.d.). LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. [Link]
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Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
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PubMed. (n.d.). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]
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American Association for Cancer Research. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. [Link]
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National Institutes of Health. (2021). Discovery of new VEGFR-2 inhibitors based on bis([3][15][36]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PMC. [Link]
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-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved January 30, 2026, from [Link]
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PubMed Central. (n.d.). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). [Link]
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ResearchGate. (2025). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]
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National Institutes of Health. (n.d.). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. PMC. [Link]
-
PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]
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ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved January 30, 2026, from [Link]
-
Springer. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]
-
Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved January 30, 2026, from [Link]
-
Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved January 30, 2026, from [Link]
-
Dove Medical Press. (2016). Sunitinib: the antiangiogenic effects and beyond. [Link]
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IFTM University. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer. [Link]
-
YouTube. (2018). Celecoxib -NSAID Mechanism of Action. [Link]
-
MDPI. (n.d.). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. [Link]
-
National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Indigo Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System. Retrieved January 30, 2026, from [Link]
-
MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. [Link]
-
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-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved January 30, 2026, from [Link]
-
Spandidos Publications. (2021). Anti‑inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS‑stimulated murine macrophage RAW 264.7 cells. [Link]
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Safety Operating Guide
3-(Morpholinomethyl)benzoic Acid proper disposal procedures
Topic: 3-(Morpholinomethyl)benzoic Acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Specialists
Executive Summary: Immediate Action Profile
3-(Morpholinomethyl)benzoic Acid (CAS: 67451-81-4) is a zwitterionic building block commonly used in medicinal chemistry. While often handled casually as a stable solid, its dual functionality—an acidic benzoate tail and a basic morpholine head—dictates specific disposal protocols to prevent unexpected buffering, precipitation in waste lines, or aquatic toxicity.
Critical Disposal Directive:
-
Do NOT dispose of via sink/municipal drainage. (Strict prohibition due to morpholine moiety aquatic toxicity).
-
Primary Stream: Solid Organic Waste (for pure substance).
-
Secondary Stream: Non-Halogenated Organic Solvent Waste (for mother liquors, unless halogenated solvents are present).
Chemical Hazard & Waste Characterization
To ensure a self-validating safety system, you must understand why you are taking specific steps. The risks are derived directly from the molecular structure.
| Feature | Chemical Basis | Disposal Consequence |
| Amphoteric Nature | Contains both Carboxylic Acid (-COOH) and Tertiary Amine (Morpholine). | Incompatibility Risk: Can act as a buffer. Mixing with strong acids or bases in a waste container may generate heat or cause sudden precipitation of other dissolved species. |
| Morpholine Ring | Nitrogen-containing heterocycle. | Environmental Risk: Morpholine derivatives are often regulated due to low biodegradability and potential aquatic toxicity. Must be incinerated, not landfilled. |
| Physical State | Crystalline Solid (MP ~155-158°C). | Dust Hazard: Fine particulates are respiratory irritants (H335). Disposal requires dust-minimization techniques. |
GHS Hazard Classification:
Operational Disposal Workflows
Decision Matrix: Waste Stream Selection
Use this logic flow to determine the correct container for your specific waste scenario.
Figure 1: Decision matrix for segregating 3-(Morpholinomethyl)benzoic acid waste streams based on physical state and solvent composition.
Protocol A: Solid Waste Disposal (Pure Substance)
Scenario: Disposing of expired reagents, excess synthesis product, or spill cleanup solids.
-
PPE Barrier: Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat. If handling >10g of fine powder outside a fume hood, use a P95 particulate respirator.
-
Container Selection: Select a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers as the carboxylic acid moiety can corrode metal over long storage periods.
-
Transfer: Transfer the solid carefully to avoid dust generation.
-
Scientific Note: Do not dissolve the solid in solvent just to dispose of it. This increases waste volume and cost. Dispose of it as a solid.
-
-
Labeling: Mark the tag with the full chemical name. Do not use abbreviations like "MMBA." Check "Irritant" and "Toxic" (if applicable by local volume regulations).
-
Segregation: Ensure the solid waste bin does not contain strong oxidizers (e.g., permanganates, nitrates). The morpholine amine is a reducing agent; contact with oxidizers can be exothermic.
Protocol B: Liquid Waste (Mother Liquors/Solutions)
Scenario: Disposal of reaction mixtures or HPLC effluent.
-
Solvent Compatibility Check: Identify the carrier solvent.
-
If Dichloromethane (DCM) or Chloroform : Use the Halogenated waste stream.
-
If Methanol , Ethanol , or Ethyl Acetate : Use the Non-Halogenated (Combustible) stream.
-
-
pH Validation (The Self-Validating Step):
-
Before pouring into a central waste carboy, check the pH of your solution.
-
Why? If your solution is highly acidic (due to added HCl) or basic, and you pour it into a generic organic waste drum containing incompatible species, you risk a geyser effect.
-
Action: Adjust pH to between 4–10 if the waste drum guidelines require it, or use a dedicated "Acidic Organic" waste stream if available.
-
-
Precipitation Check:
-
Mix a small aliquot (1 mL) of your waste with the destination waste container's contents in a test tube.
-
Observation: If solids precipitate immediately, do not mix. The zwitterionic nature of this compound means it has low solubility at its isoelectric point. Precipitates can clog waste drum bungs.
-
Remedy: If precipitation occurs, start a new, separate waste container for this batch.
-
Emergency Response: Spill Management
In the event of a benchtop spill, speed and containment are vital to prevent the spread of dust.
Figure 2: Step-by-step spill response workflow.
Specific Spill Tactics:
-
Powder Spills: Do not dry sweep. This aerosolizes the irritant. Cover with a damp paper towel (water or ethanol) to weigh down the powder, then scoop the damp mass into a waste bag.
-
Liquid Spills: Absorb with vermiculite or polypropylene pads. The compound is not volatile, so evaporation is not a primary concern, but surface contamination is.
Regulatory Compliance (US/EU Context)
-
RCRA (USA): 3-(Morpholinomethyl)benzoic Acid is not specifically listed on the EPA P-list or U-list. However, the generator must determine if it exhibits characteristics of hazardous waste.
-
Ignitability (D001): Unlikely for the solid salt.
-
Corrosivity (D002): Possible in aqueous solution (pH check required).
-
Determination: Classify as Non-Regulated Chemical Waste (unless mixed with listed solvents), but treat as Hazardous for incineration purposes due to the nitrogen content (NOx generation).
-
-
Drain Disposal: Strictly Prohibited. The morpholine group poses risks to wastewater treatment bacteria and aquatic life.
-
European Waste Catalogue (EWC): typically falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).
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-
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-
American Chemical Society (2023). Guide to Chemical Spill Response in Laboratories. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
